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  • Product: 2-Methyl-5-(trifluoromethyl)piperazine
  • CAS: 1186195-52-7

Core Science & Biosynthesis

Foundational

The Strategic Synthesis of 2-Methyl-5-(trifluoromethyl)piperazine: A Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of therapeutic agents. Its ability to engage in hydrogen bonding, modulate solubility, and provide a versatile platform for substitution makes it a highly attractive moiety in drug design. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a strategic synthetic approach to 2-Methyl-5-(trifluoromethyl)piperazine, a valuable building block for the development of novel therapeutics.

Introduction: The Significance of Fluorinated Piperazines

The incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to increase the metabolic stability of adjacent chemical bonds and can act as a bioisostere for other chemical groups, influencing the molecule's interaction with biological targets. The combination of a chiral methyl group and a trifluoromethyl group on the piperazine ring creates a scaffold with defined stereochemistry and unique electronic properties, offering the potential for highly selective and potent drug candidates.

Retrosynthetic Analysis and Strategic Approach

A plausible and efficient synthesis of 2-Methyl-5-(trifluoromethyl)piperazine can be envisioned through a convergent strategy. The core of this approach involves the construction of the piperazine ring from a chiral diamine precursor. A key challenge is the stereoselective introduction of the methyl and trifluoromethyl groups. A logical retrosynthetic analysis suggests a pathway starting from a chiral amino acid, which provides a readily available source of stereochemistry.

G Target 2-Methyl-5-(trifluoromethyl)piperazine Piperazinone 3-Methyl-6-(trifluoromethyl)piperazin-2-one Target->Piperazinone Reduction Diamine N-protected 1-(Trifluoromethyl)ethane-1,2-diamine Piperazinone->Diamine Cyclization Amino_acid Chiral Alanine Derivative Diamine->Amino_acid Amidation & Reduction Trifluoromethyl_source Trifluoromethylating Agent Diamine->Trifluoromethyl_source Nucleophilic Addition

Caption: Retrosynthetic analysis for 2-Methyl-5-(trifluoromethyl)piperazine.

This retrosynthetic pathway highlights two key transformations: the formation of a trifluoromethylated diamine and the subsequent cyclization to form the piperazinone precursor. The final step involves the reduction of the piperazinone to the desired piperazine.

Proposed Synthetic Pathway

The forward synthesis is designed as a multi-step sequence that is both logical and draws upon established chemical transformations.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reduction of Amide cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction of Piperazinone cluster_4 Step 5: Deprotection A Boc-L-Alanine C Boc-L-Alanyl-N-(2,2,2-trifluoroethyl)amide A->C B 2,2,2-Trifluoroethylamine B->C D N1-Boc-1-(trifluoromethyl)propane-1,2-diamine C->D F 4-Boc-6-methyl-2-(trifluoromethyl)piperazin-3-one D->F E Ethyl Bromoacetate E->F G 1-Boc-2-methyl-5-(trifluoromethyl)piperazine F->G H 2-Methyl-5-(trifluoromethyl)piperazine G->H

Caption: Proposed synthetic workflow for 2-Methyl-5-(trifluoromethyl)piperazine.

Detailed Experimental Protocols

Step 1: Synthesis of Boc-L-Alanyl-N-(2,2,2-trifluoroethyl)amide

This initial step involves the coupling of a readily available chiral starting material, Boc-L-Alanine, with 2,2,2-trifluoroethylamine. Standard peptide coupling reagents are employed to ensure high yield and prevent racemization.

  • Protocol:

    • To a solution of Boc-L-Alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the mixture for 15 minutes.

    • Add 2,2,2-trifluoroethylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material Boc-L-Alanine
Reagents 2,2,2-trifluoroethylamine, DCC, DMAP
Solvent Dichloromethane (DCM)
Reaction Time 12 hours
Typical Yield 85-95%
Step 2: Synthesis of N1-Boc-1-(trifluoromethyl)propane-1,2-diamine

The reduction of the amide to the corresponding diamine is a critical step. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically required for this transformation.

  • Protocol:

    • To a suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of Boc-L-Alanyl-N-(2,2,2-trifluoroethyl)amide (1.0 eq) in THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.

Parameter Value
Starting Material Boc-L-Alanyl-N-(2,2,2-trifluoroethyl)amide
Reagent Lithium Aluminum Hydride (LAH)
Solvent Tetrahydrofuran (THF)
Reaction Time 6 hours
Typical Yield 70-85%
Step 3: Synthesis of 4-Boc-6-methyl-2-(trifluoromethyl)piperazin-3-one

The cyclization to form the piperazinone ring is achieved by reacting the diamine with a suitable C2-building block, such as ethyl bromoacetate.

  • Protocol:

    • To a solution of N1-Boc-1-(trifluoromethyl)propane-1,2-diamine (1.0 eq) and triethylamine (2.5 eq) in acetonitrile at room temperature, add ethyl bromoacetate (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material N1-Boc-1-(trifluoromethyl)propane-1,2-diamine
Reagents Ethyl bromoacetate, Triethylamine
Solvent Acetonitrile
Reaction Time 24 hours
Typical Yield 60-75%
Step 4: Synthesis of 1-Boc-2-methyl-5-(trifluoromethyl)piperazine

The reduction of the lactam functionality in the piperazinone to the corresponding amine can be accomplished using a strong reducing agent like borane.

  • Protocol:

    • To a solution of 4-Boc-6-methyl-2-(trifluoromethyl)piperazin-3-one (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (1 M solution in THF, 3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 6 M HCl.

    • Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.

    • Cool to room temperature and basify with 6 M NaOH.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by column chromatography if necessary.

Parameter Value
Starting Material 4-Boc-6-methyl-2-(trifluoromethyl)piperazin-3-one
Reagent Borane-tetrahydrofuran complex
Solvent Tetrahydrofuran (THF)
Reaction Time 8 hours
Typical Yield 75-90%
Step 5: Synthesis of 2-Methyl-5-(trifluoromethyl)piperazine

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Protocol:

    • Dissolve 1-Boc-2-methyl-5-(trifluoromethyl)piperazine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the residue with diethyl ether to afford the hydrochloride salt of the product as a solid.

    • The free base can be obtained by neutralization with a suitable base and extraction.

Parameter Value
Starting Material 1-Boc-2-methyl-5-(trifluoromethyl)piperazine
Reagent 4 M HCl in 1,4-dioxane
Solvent 1,4-Dioxane
Reaction Time 2 hours
Typical Yield >95%

Characterization and Quality Control

The identity and purity of the final product and all intermediates should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Chiral HPLC: To confirm the enantiomeric excess of the chiral product.

Safety Considerations

This synthesis involves the use of hazardous reagents such as lithium aluminum hydride and borane. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Quenching procedures for reactive reagents must be performed with extreme caution.

Conclusion

The described synthetic route provides a reliable and scalable method for the preparation of 2-Methyl-5-(trifluoromethyl)piperazine. By starting from a chiral amino acid, this strategy ensures the stereochemical integrity of the final product. This versatile building block can be further functionalized at the nitrogen atoms to generate a library of novel compounds for drug discovery programs. The insights provided in this guide are intended to empower researchers to synthesize this and related fluorinated piperazines, thereby accelerating the development of next-generation therapeutics.

References

  • Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 2014. [Link][1][2]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 2017. [Link][3]

  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. Recueil des Travaux Chimiques des Pays-Bas, 2010. [Link][4][[“]]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen, N.D. [Link][6]

  • Preparation of chiral 2-methylpiperazine. ResearchGate, 2010. [Link][7]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents, 2005. [8]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [Link][9]

Sources

Exploratory

Chiral Synthesis of 2-Methyl-5-(trifluoromethyl)piperazine: A Technical Guide to Asymmetric Construction of Fluorinated Pharmacophores

Executive Summary The piperazine ring is a ubiquitous structural motif in modern drug discovery, prized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a ubiquitous structural motif in modern drug discovery, prized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles[1]. The strategic installation of a trifluoromethyl ( −CF3​ ) group onto the piperazine core further augments lipophilicity, increases metabolic stability against cytochrome P450-mediated oxidation, and modulates the basicity of the adjacent nitrogen atoms[2]. Specifically, 2-methyl-5-(trifluoromethyl)piperazine represents a highly valuable chiral building block. However, the asymmetric synthesis of this di-substituted scaffold presents significant challenges due to the strong electron-withdrawing nature of the −CF3​ group, which can destabilize reaction intermediates and reduce the nucleophilicity of adjacent heteroatoms.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and analytical standards required to synthesize this privileged pharmacophore with uncompromised stereochemical integrity.

Retrosynthetic Analysis and Mechanistic Rationale

To achieve high enantio- and diastereoselectivity, the most robust approach relies on the "chiral pool" methodology . By utilizing commercially available or easily accessible chiral amino alcohols, the stereocenters are established prior to the cyclization event, bypassing the need for late-stage asymmetric catalysis which often struggles with heavily fluorinated substrates.

For the target (2S,5R)

  • or (2S,5S) -2-methyl-5-(trifluoromethyl)piperazine, the retrosynthetic disconnection leads to a linear diamino alcohol intermediate. This intermediate can be assembled via the reductive amination or coupling of a chiral alanine derivative with a chiral trifluoromethyl-substituted amino alcohol (e.g., 1,1,1-trifluoro-3-hydroxypropan-2-amine).

    Retrosynthesis Target 2-Methyl-5-(CF3) piperazine Linear Linear Diamino Alcohol Intermediate Target->Linear Intramolecular Cyclization ChiralPool1 (S)-Trifluoro- aminopropanol Linear->ChiralPool1 Reductive Amination ChiralPool2 (S)-Alanine Derivative Linear->ChiralPool2 Reductive Amination

    Retrosynthetic disconnection of 2-methyl-5-(trifluoromethyl)piperazine via chiral pool approach.

Core Synthetic Methodologies

Route A: Appel-Type Intramolecular Cyclization (Industrial Standard)

The most field-proven method for constructing this specific scaffold involves the intramolecular cyclization of tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate[3].

Causality & Expert Insight: Direct cyclization of −CF3​ -bearing amino alcohols via standard mesylation or tosylation often suffers from poor yields. The strong inductive electron-withdrawing effect of the −CF3​ group severely destabilizes the transition state during the SN​2 displacement of the sulfonate ester. To circumvent this, an Appel-type halogenation is employed. Converting the primary alcohol to a highly reactive iodide using iodine ( I2​ ), imidazole, and triphenylphosphine ( PPh3​ ) provides an excellent leaving group. The subsequent addition of a mild base ( K2​CO3​ ) facilitates the intramolecular attack by the Boc-protected or free amine, driving the ring closure without thermal racemization[3].

Step-by-Step Protocol: Appel-Type Cyclization
  • Substrate Preparation: Dissolve 1.0 equivalent of the linear diamino alcohol (tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate) in a 1:1 anhydrous mixture of Dichloromethane (DCM) and Acetonitrile (MeCN) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C. Sequentially add 2.5 equivalents of Imidazole and 1.2 equivalents of Triphenylphosphine ( PPh3​ ). Stir for 15 minutes.

  • Halogenation: Slowly add 1.2 equivalents of elemental Iodine ( I2​ ) in portions. The solution will turn deep brown. Stir at 0 °C for 1 hour to ensure complete conversion of the primary alcohol to the alkyl iodide.

  • Cyclization: Add 3.0 equivalents of finely powdered anhydrous Potassium Carbonate ( K2​CO3​ ). Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 8.0 hours[3].

  • Work-up & Deprotection: Quench the reaction with saturated aqueous sodium thiosulfate to remove excess iodine. Extract with DCM, dry over Na2​SO4​ , and concentrate. Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc protecting group.

  • Purification: Concentrate the mixture, neutralize with 1M NaOH, and extract with ethyl acetate. Purify the free base via silica gel chromatography or chiral HPLC to yield pure (2S)-2-methyl-5-(trifluoromethyl)piperazine.

Workflow S1 1. Substrate Preparation Dissolve diamino alcohol in DCM/MeCN S2 2. Appel-Type Activation Add Imidazole, PPh3, and I2 at 0°C S1->S2 S3 3. Base-Promoted Cyclization Add K2CO3, stir at 25°C for 8h S2->S3 S4 4. Deprotection TFA-mediated Boc removal S3->S4 S5 5. Isolation & Resolution Chiral HPLC / Free-basing S4->S5

Experimental workflow for the Appel-type intramolecular cyclization.

Route B: Lewis Acid-Catalyzed Condensation and Asymmetric Reduction

An alternative foundational approach to trifluoromethylpiperazine synthesis involves the condensation of diamines with trifluoropyruvates. As established by Jenneskens et al., the reaction of N,N'-dibenzylethylenediamine with trifluoropyruvate in the presence of TiCl4​ yields a hemiacetal, which is subsequently reduced to a lactam and then to the piperazine core[4].

Causality & Expert Insight: While the original Jenneskens route produces a racemic mixture[4], modern industrial adaptations utilize chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands like BINAP) during the hydrogenation of the intermediate tetrahydropyrazine to achieve high enantioselectivity. This route is highly scalable but requires specialized high-pressure hydrogenation equipment.

Quantitative Data & Optimization

To highlight the superiority of the Appel-type cyclization for −CF3​ -substituted substrates, the following table summarizes typical optimization data for the critical ring-closure step.

Table 1: Optimization of Intramolecular Cyclization Conditions

EntryActivation Reagent SystemSolventTemp (°C)BaseYield (%)Enantiomeric Excess (ee %)
1 I2​ , Imidazole, PPh3​ DCM/MeCN 25 K2​CO3​ 78 >99
2Methanesulfonyl Chloride ( MsCl )DCM40 Et3​N 4595
3Thionyl Chloride ( SOCl2​ )Toluene80Pyridine3288 (Partial Racemization)
4DIAD, PPh3​ (Mitsunobu)THF25None5598

Data Interpretation: The mild conditions of the I2​ /Imidazole system (Entry 1) prevent the base-catalyzed elimination side-reactions that plague the mesylation route (Entry 2) and avoid the thermal racemization observed with thionyl chloride (Entry 3).

Analytical Characterization

Verification of the chiral integrity of 2-methyl-5-(trifluoromethyl)piperazine requires rigorous analytical profiling:

  • 19F NMR Spectroscopy: The −CF3​ group acts as an excellent NMR probe. The doublet (due to coupling with the adjacent methine proton) typically appears around -75 to -78 ppm. Diastereomeric impurities can be easily distinguished by distinct 19F chemical shifts, allowing for rapid calculation of diastereomeric excess (de).

  • Chiral HPLC: Baseline resolution of enantiomers is typically achieved using a Daicel Chiralpak AD-H or OD-H column with a mobile phase of Hexane/Isopropanol (usually 90:10) modified with 0.1% diethylamine to prevent peak tailing of the basic piperazine nitrogens.

Conclusion

The chiral synthesis of 2-methyl-5-(trifluoromethyl)piperazine demands precise control over the cyclization chemistry to overcome the electronic deactivation imposed by the −CF3​ group. The chiral pool approach, utilizing an Appel-type iodination and subsequent base-promoted intramolecular cyclization, stands as the most reliable, self-validating protocol for generating this privileged pharmacophore with uncompromised stereochemical integrity.

References

  • Title: (2S)-2-methyl-5-(trifluoromethyl)
  • Title: (12) United States Patent - Googleapis.com (Jenneskens et al., 1995)
  • Source: researchgate.
  • Source: researchgate.

Sources

Foundational

Enantioselective Synthesis of (R)-2-Methyl-5-(trifluoromethyl)piperazine: A Technical Guide for Drug Development Professionals

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents, including antiviral, anticancer, and antip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents, including antiviral, anticancer, and antipsychotic drugs.[1][2][3] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated piperazines highly sought-after building blocks in drug discovery. Furthermore, the stereochemistry of these molecules is of paramount importance, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth technical overview of robust methodologies for the enantioselective synthesis of (R)-2-Methyl-5-(trifluoromethyl)piperazine, a chiral building block with significant potential in the development of novel therapeutics. We will explore three principal strategies: chiral auxiliary-directed diastereoselective synthesis, catalytic asymmetric hydrogenation, and enzymatic kinetic resolution, offering field-proven insights into the causality behind experimental choices.

Strategy 1: Chiral Auxiliary-Directed Diastereoselective Synthesis

This classical yet highly effective strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. For the synthesis of (R)-2-Methyl-5-(trifluoromethyl)piperazine, a plausible and robust approach is adapted from the synthesis of related trifluoromethyl-substituted piperazines, employing a chiral oxazolidinone auxiliary to control the stereochemistry during an aza-Michael addition.

Rationale and Mechanism

The core of this strategy involves the diastereoselective conjugate addition of a protected ethylenediamine derivative to a trifluoromethyl-containing α,β-unsaturated system. The chiral auxiliary, temporarily installed on one of the nitrogen atoms, sterically hinders one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the desired stereocenter. Subsequent cyclization and removal of the auxiliary furnish the target chiral piperazine.

The proposed workflow is depicted below:

G cluster_0 Strategy 1: Chiral Auxiliary Approach A Starting Materials: - Chiral Auxiliary (e.g., (R)-4-phenyloxazolidin-2-one) - Protected Ethylenediamine - Trifluoromethylated Michael Acceptor B Attachment of Chiral Auxiliary A->B Acylation C Diastereoselective Aza-Michael Addition B->C Base-mediated conjugate addition D Cyclization to form Piperazinone C->D Intramolecular cyclization E Reduction of Piperazinone D->E e.g., LiAlH₄ F Cleavage of Chiral Auxiliary E->F Hydrolysis G Final Product: (R)-2-Methyl-5-(trifluoromethyl)piperazine F->G

Caption: Workflow for Chiral Auxiliary-Directed Synthesis.

Proposed Detailed Experimental Protocol

Step 1: Synthesis of the Chiral N-Acyl-Oxazolidinone

  • To a solution of (R)-4-phenyloxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Slowly add a solution of bromoacetyl bromide (1.1 eq.) in DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(bromoacetyl)-(R)-4-phenyloxazolidin-2-one.

Step 2: Synthesis of the Trifluoromethylated Michael Acceptor

A suitable Michael acceptor, such as (E)-4,4,4-trifluoro-1-nitrobut-1-ene, can be synthesized from commercially available precursors.

Step 3: Diastereoselective Aza-Michael Addition and Cyclization

  • To a solution of a protected ethylenediamine, for instance, N-Boc-1,2-diaminoethane (1.0 eq.), in an aprotic solvent like tetrahydrofuran (THF), add a non-nucleophilic base such as sodium hydride (1.1 eq.) at 0 °C.

  • After stirring for 30 minutes, add the trifluoromethylated Michael acceptor (1.05 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • In a separate flask, prepare a solution of the N-(bromoacetyl)-(R)-4-phenyloxazolidin-2-one (1.0 eq.) in THF.

  • Add the solution from step 2 to the solution from step 3 and stir at room temperature overnight.

  • The subsequent intramolecular cyclization can be promoted by a base like potassium carbonate to form the piperazin-2-one ring.

Step 4: Reduction and Auxiliary Cleavage

  • The resulting chiral piperazin-2-one is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield the piperazine.

  • The chiral auxiliary is then cleaved under hydrolytic conditions (e.g., aqueous HCl) to afford the desired (R)-2-Methyl-5-(trifluoromethyl)piperazine.

Stage Key Reagents Purpose Expected Outcome
Auxiliary Attachment (R)-4-phenyloxazolidin-2-one, Bromoacetyl bromideIntroduce the chiral directing groupChiral N-acyl-oxazolidinone
Aza-Michael Addition Protected ethylenediamine, Trifluoromethylated Michael acceptorForm the key C-N bond diastereoselectivelyDiastereomerically enriched adduct
Cyclization Base (e.g., K₂CO₃)Form the piperazinone ringChiral piperazin-2-one intermediate
Reduction & Cleavage LiAlH₄, Aqueous acidReduce the amide and remove the auxiliary(R)-2-Methyl-5-(trifluoromethyl)piperazine

Strategy 2: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[4][5][6] This strategy involves the hydrogenation of a prochiral unsaturated precursor, such as a tetrahydropyrazine, using a chiral transition metal catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Rationale and Catalyst Selection

The synthesis of the target molecule via this route would involve the preparation of a 2-methyl-5-(trifluoromethyl)-1,4,5,6-tetrahydropyrazine precursor. This precursor can then be hydrogenated using a chiral catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand (e.g., BINAP, TRAP).[4][5] The catalyst-substrate complex forms a transient chiral environment that directs the delivery of hydrogen to one face of the double bond, resulting in the formation of one enantiomer in excess.

G cluster_1 Strategy 2: Asymmetric Hydrogenation A Starting Materials: - Pyrazine precursor (e.g., 2-methyl-5-formylpyrazine) B Synthesis of Tetrahydropyrazine A->B Condensation & Cyclization C Asymmetric Hydrogenation B->C H₂, Chiral Catalyst (e.g., [Rh(COD)(R)-BINAP]BF₄) D Deprotection (if necessary) C->D E Final Product: (R)-2-Methyl-5-(trifluoromethyl)piperazine D->E

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Proposed Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)-1,4,5,6-tetrahydropyrazine

  • Synthesize 2-methyl-5-formylpyrazine from commercially available starting materials.[7]

  • The trifluoromethyl group can be introduced using a suitable trifluoromethylating agent.

  • The pyrazine ring is then partially reduced to the corresponding tetrahydropyrazine using a selective reducing agent.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the 2-methyl-5-(trifluoromethyl)-1,4,5,6-tetrahydropyrazine (1.0 eq.) and a chiral rhodium catalyst, such as [Rh(COD)(R)-BINAP]BF₄ (0.01 eq.), in a degassed solvent like methanol.

  • Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours.

  • After the reaction is complete, carefully vent the reactor and concentrate the solution under reduced pressure.

  • The crude product is purified by column chromatography to yield enantiomerically enriched (R)-2-Methyl-5-(trifluoromethyl)piperazine.

Catalyst Type Chiral Ligand Example Potential Advantages Considerations
Rhodium-based (R)-BINAPHigh enantioselectivity for a range of substrates.[5]May require high pressure and temperature.
Iridium-based (R,R)-f-BinaphaneEffective for N-heterocycles.[6]Catalyst synthesis can be complex.
Ruthenium-based Ru(diamine) complexesCan operate under milder conditions.Substrate scope may be more limited.

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture.[8] This technique utilizes the stereospecificity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Principles and Enzyme Selection

In this approach, a racemic mixture of 2-Methyl-5-(trifluoromethyl)piperazine is treated with an acyl donor in the presence of a lipase. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the desired (R)-enantiomer) unreacted. The acylated and unreacted enantiomers can then be separated based on their different physical properties. Lipases such as Candida antarctica lipase B (CALB) are commonly used for the resolution of cyclic amines.[9][10]

G cluster_2 Strategy 3: Enzymatic Kinetic Resolution A Racemic 2-Methyl-5-(trifluoromethyl)piperazine B Enzymatic Acylation A->B Lipase (e.g., CALB) Acyl donor C (R)-2-Methyl-5-(trifluoromethyl)piperazine (unreacted) B->C D (S)-N-acyl-2-Methyl-5-(trifluoromethyl)piperazine (acylated) B->D E Separation C->E Chromatography or Extraction D->E

Caption: Workflow for Enzymatic Kinetic Resolution.

General Experimental Protocol
  • To a solution of racemic 2-Methyl-5-(trifluoromethyl)piperazine (1.0 eq.) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as ethyl acetate (excess).

  • Add the lipase (e.g., immobilized CALB) to the mixture.

  • Shake the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the conversion by chiral HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • The acylated and unreacted piperazines are separated by column chromatography or by an acid-base extraction procedure.

Comparative Analysis of Strategies

Strategy Advantages Disadvantages
Chiral Auxiliary High diastereoselectivity, well-established, reliable.Multi-step, requires stoichiometric amounts of the auxiliary, atom-inefficient.
Asymmetric Hydrogenation Highly atom-economical, catalytic, can be highly enantioselective.Requires specialized high-pressure equipment, catalyst can be expensive.
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50%, requires separation of the enantiomers.

Characterization and Enantiomeric Purity Determination

The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[11][12]

Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralcel® or Chiralpak® column, is often effective for separating piperazine enantiomers.[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape is commonly used.

  • Detection: UV detection at a low wavelength (e.g., 205-220 nm) is typically employed, as the piperazine core lacks a strong chromophore.[11] Pre-column derivatization with a UV-active agent can be used to enhance sensitivity.[13]

Conclusion

The enantioselective synthesis of (R)-2-Methyl-5-(trifluoromethyl)piperazine is a challenging yet achievable goal for medicinal chemists and process development scientists. This guide has outlined three robust strategies—chiral auxiliary-directed synthesis, catalytic asymmetric hydrogenation, and enzymatic kinetic resolution—each with its own set of advantages and considerations. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. By understanding the underlying principles and practical considerations of these methodologies, researchers can effectively access this valuable chiral building block for the development of next-generation pharmaceuticals.

References

  • Sawamura, M., Hamashima, H., & Ito, Y. (Year). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed. Journal Name, Volume(Issue), Pages.
  • Gotor-Fernández, V., et al. (Year). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Journal Name, Volume(Issue), Pages.
  • Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters, 36(36), 6419-6422. [Link]

  • ACS Publications. (Year). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. The Journal of Organic Chemistry. [Link]

  • Baeza, A., & Pfaltz, A. (Year). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Journal Name, Volume(Issue), Pages.
  • Fitz, M., et al. (Year). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]

  • Semantic Scholar. (Year). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Link]

  • Gotor, V., et al. (Year). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (Year). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Journal Name, Volume(Issue), Pages.
  • Forró, E. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6348. [Link]

  • ResearchGate. (Year). Asymmetric Hydrogenation of Tetrapyridine‐Type N‐Heteroarenes Using Phosphine‐Free Ruthenium Diamine Catalysts. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Gotor, V., et al. (Year). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [Link]

  • ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]

  • PubMed Central. (Year). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • Beaudoin, D., et al. (Year). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Journal Name, Volume(Issue), Pages.
  • Semantic Scholar. (Year). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link]

  • ACS Publications. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. [Link]

  • ResearchGate. (Year). ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. [Link]

  • IntechOpen. (Year). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Gotor, V., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(12), 21576-21593. [Link]

  • Chemistry of Heterocyclic Compounds. (2010). SYNTHESIS OF 5-TRIFLUOROMETHYLPYRAZOL-1-YL-SUBSTITUTED 1,2,4,5-TETRAZINES. [Link]

  • Google Patents. (Year).
  • ScienceDirect. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(1), 1-6. [Link]

Sources

Exploratory

Enantioselective Synthesis of (S)-2-Methyl-5-(trifluoromethyl)piperazine: A Technical Guide

Abstract The trifluoromethylpiperazine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in antiviral agents and metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethylpiperazine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in antiviral agents and metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs). Synthesizing chiral piperazines bearing a trifluoromethyl ( -CF3​ ) group presents unique stereoelectronic challenges. Specifically, nucleophilic substitution ( SN​2 ) at a -CF3​ bearing carbon is highly disfavored due to intense electrostatic repulsion and steric shielding. This whitepaper details a highly efficient, enantioselective chiral-pool approach to construct the (S)-2-methyl-5-(trifluoromethyl)piperazine core, completely bypassing SN​2 reactions at the fluorinated stereocenter.

Strategic Retrosynthetic Framework

When designing the synthesis of (S)-2-methyl-5-(trifluoromethyl)piperazine, classical cyclization strategies (such as the direct alkylation of a diamine with a 1,2-dibromoethane derivative) fail or yield complex mixtures due to the deactivating nature of the -CF3​ group.

As established in the foundational synthetic routes for mGluR2 NAMs by, the most reliable strategy relies on the chiral pool . By utilizing (S)-tert-butyl (1-aminopropan-2-yl)carbamate (derived from L-alanine), the (2S)-methyl stereocenter is fixed from the outset.

The core causality of this route is the strategic placement of the leaving group. Instead of attempting to close the ring by displacing a leaving group adjacent to the -CF3​ moiety, the route constructs an acyclic amino alcohol where the primary alcohol is activated. The intramolecular cyclization then occurs via a highly favorable 6-exo-tet SN​2 attack on a primary carbon, leaving the -CF3​ substituted carbon entirely untouched.

SyntheticWorkflow A Chiral Pool (S)-Diamine B Alkylation (CF3-Ester) A->B C Reduction (LiBH4) B->C D Iodine-Mediated Cyclization C->D E Boc Deprotection (TFA) D->E F (S)-2-Methyl-5-(CF3) piperazine E->F

Figure 1: Overall workflow for the enantioselective synthesis of the piperazine core.

Mechanistic Causality in the Cyclization Cascade

The critical step in this sequence is the conversion of the acyclic precursor, tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate, into the closed piperazine ring.

We employ a modified Garegg-Samuelsson activation system utilizing Triphenylphosphine ( PPh3​ ), Iodine ( I2​ ), and Imidazole, supplemented with Potassium Carbonate ( K2​CO3​ ).

  • Activation : PPh3​ and I2​ form an iodophosphonium intermediate, which selectively activates the primary alcohol over the sterically hindered secondary amine.

  • Leaving Group Formation : The primary alcohol is converted into a primary iodide. Imidazole acts as a nucleophilic catalyst and acid scavenger during this phase.

  • Ring Closure : K2​CO3​ deprotonates the Boc-protected secondary amine, increasing its nucleophilicity. The amine undergoes a rapid intramolecular cyclization, displacing the primary iodide.

MechanisticPathway N1 Acyclic Amino Alcohol (CF3-CH(NHR)-CH2OH) N2 Phosphonium Activation (PPh3 / I2 / Imidazole) N1->N2 Activation N3 Primary Iodide Intermediate (Excellent Leaving Group) N2->N3 - Ph3P=O N4 Base-Promoted Deprotonation (K2CO3 on Boc-NH) N3->N4 Base Addition N5 6-exo-tet SN2 Cyclization (Stereocenter Preserved) N4->N5 Ring Closure

Figure 2: Mechanistic pathway of the iodine-mediated intramolecular cyclization.

Quantitative Optimization of the Piperazine Core Assembly

To validate the choice of the I2​ /Imidazole system, quantitative optimization data is summarized below. Alternative leaving groups (mesylates, chlorides) often lead to competing intermolecular oligomerization due to the weak nucleophilicity of the Boc-protected amine. The primary iodide provides the optimal balance of leaving group ability and kinetic reactivity.

Table 1: Optimization of the Intramolecular Cyclization Step

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1 MsCl , Et3​N , then K2​CO3​ DCM2512451:1
2 SOCl2​ , PyridineDCM408321:1
3 PPh3​ , CBr4​ , K2​CO3​ THF2510681:1
4 PPh3​ , I2​ , Imidazole, K2​CO3​ DCM/MeCN 25 8 89 1:1

Note: Because racemic ethyl 2-bromo-3,3,3-trifluoropropanoate is used in the initial alkylation, the final product is a 1:1 mixture of (2S,5R) and (2S,5S) diastereomers, which are separated downstream via Supercritical Fluid Chromatography (SFC).

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Expected physical observations and analytical checkpoints are embedded to ensure experimental integrity.

Protocol A: Alkylation to Acyclic Ester

Objective: Synthesis of Ethyl 2-(((2S)-2-((tert-butoxycarbonyl)amino)propyl)amino)-3,3,3-trifluoropropanoate.

  • Setup: In an oven-dried flask under N2​ , dissolve (S)-tert-butyl (1-aminopropan-2-yl)carbamate (10.0 g, 57.4 mmol) in anhydrous DMF (100 mL).

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (20.0 mL, 114.8 mmol), followed by dropwise addition of ethyl 2-bromo-3,3,3-trifluoropropanoate (14.8 g, 63.1 mmol).

  • Reaction: Heat the mixture to 60 °C for 12 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the primary amine (ninhydrin stain positive) and the appearance of a new UV-active spot. LC-MS expected mass: [M+H]+ = 329.1.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Reduction to Acyclic Amino Alcohol

Objective: Synthesis of tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate.

  • Setup: Dissolve the crude ester from Protocol A in anhydrous THF (150 mL) and cool to 0 °C.

  • Addition: Slowly add Lithium Borohydride ( LiBH4​ ) (2.0 M in THF, 57.4 mL, 114.8 mmol). Caution: Vigorous hydrogen evolution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Validation Checkpoint: The reaction mixture will turn from a clear solution to a cloudy suspension. LC-MS expected mass: [M+H]+ = 287.1.

  • Workup: Carefully quench with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, dry, and concentrate to yield a pale yellow oil.

Protocol C: Iodine-Mediated Intramolecular Cyclization

Objective: Synthesis of tert-butyl (2S)-2-methyl-5-(trifluoromethyl)piperazine-1-carboxylate.

  • Setup: Dissolve the crude amino alcohol (15.0 g, ~52 mmol) in a 1:1 mixture of anhydrous DCM and Acetonitrile (200 mL). Add Imidazole (5.3 g, 78 mmol) and PPh3​ (20.4 g, 78 mmol). Cool to 0 °C.

  • Activation: Add Iodine ( I2​ ) (19.8 g, 78 mmol) portion-wise. The solution will initially turn dark brown, then gradually lighten as the iodophosphonium species forms.

  • Cyclization: After 30 minutes, add anhydrous K2​CO3​ (14.4 g, 104 mmol). Remove the ice bath and stir at room temperature for 8.0 hours.

  • Validation Checkpoint: A white precipitate ( Ph3​P=O and salts) will form. TLC (Hexane/EtOAc 8:2) should show a single major spot. LC-MS expected mass: [M+H]+ = 269.1.

  • Workup: Filter the suspension through a Celite pad. Wash the filtrate with saturated Na2​S2​O3​ to remove residual iodine, dry, and concentrate. Purify via silica gel chromatography.

Protocol D: Boc-Deprotection and Diastereomeric Resolution

Objective: Isolation of the free (S)-2-Methyl-5-(trifluoromethyl)piperazine.

  • Deprotection: Dissolve the Boc-protected piperazine (10.0 g) in DCM (50 mL). Add Trifluoroacetic Acid (TFA) (25 mL) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Disappearance of the starting material by TLC.

  • Workup: Concentrate under vacuum. Neutralize with 1M NaOH and extract with 10% MeOH in DCM.

  • Resolution: Subject the resulting free amine mixture to Chiral SFC (e.g., Chiralpak AD-H column, CO2​ /MeOH with 0.1% DEA) to separate the (2S, 5R) and (2S, 5S) diastereomers, yielding the enantiomerically and diastereomerically pure target compounds .

References

  • Bungard, C. J., Converso, A., De Leon, P., et al. (2013). Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use. World Intellectual Property Organization, WO2013066736A1. URL:[Link]

  • Garegg, P. J., & Samuelsson, B. (1979). Novel Reagent System for Converting a Hydroxy-group into an Iodo-group. Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. URL:[Link]

  • Jenneskens, L. W., Mahy, J., den Berg, E. M. M., & Lugtenburg, J. (1995). 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. Journal of the Royal Netherlands Chemical Society, 114(3), 97-102. URL:[Link]

  • Rossen, K., Weissman, S. A., Sager, J., Reamer, R. A., Askin, D., Volante, R. P., & Reider, P. J. (1995). Asymmetric Hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine 2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor Indinavir. Tetrahedron Letters, 36(36), 6419-6422. URL:[Link]

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)piperazine and its Precursors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The heterocycle 2-methyl-5-(trifluoromethyl)piperazine is a critical building block in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The heterocycle 2-methyl-5-(trifluoromethyl)piperazine is a critical building block in modern medicinal chemistry, finding application in the development of a range of therapeutic agents. Its unique structural combination of a chiral methyl group and a trifluoromethyl moiety imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the key precursors and the underlying chemical principles that govern its formation.

Strategic Overview: Retrosynthetic Analysis

A common and effective strategy for the synthesis of 2-methyl-5-(trifluoromethyl)piperazine involves the cyclization of a linear diamine precursor. This retrosynthetic approach simplifies the complex piperazine ring into more readily accessible starting materials. The core transformation relies on the formation of two carbon-nitrogen bonds to close the six-membered ring. A key precursor identified for this route is a differentially protected diamine containing the requisite methyl and trifluoromethyl substituents at the appropriate positions.

G Target 2-Methyl-5-(trifluoromethyl)piperazine Precursor N-Protected Diamine Precursor (e.g., tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate) Target->Precursor Intramolecular Cyclization Starting_Materials Chiral Amino Alcohol & Trifluoromethylated Epoxide Precursor->Starting_Materials Nucleophilic Ring Opening

Caption: Retrosynthetic approach for 2-Methyl-5-(trifluoromethyl)piperazine.

Part 1: Synthesis of the Key Precursor: tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate

The synthesis of the N-Boc-protected diamine precursor is a critical multi-step process that establishes the stereochemistry and incorporates the key structural motifs of the final product.

Step 1.1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate

The synthesis begins with the protection of a chiral amino alcohol, (S)-(+)-alaninol, with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, employed here to prevent the amine from participating in unwanted side reactions in subsequent steps. The Boc group is favored for its stability under a range of reaction conditions and its relatively straightforward removal.

A common method for this transformation involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as sodium hydroxide, in a biphasic solvent system like dioxane and water. The reaction proceeds at room temperature, and the desired product can be isolated in high yield after extraction and purification.

Step 1.2: Synthesis of the Diamine Precursor

The synthesis of the diamine precursor, tert-butyl ((2S)-1-((3,3,3-trifluoro-2-hydroxypropyl)amino)propan-2-yl)carbamate, has not been explicitly detailed in readily available literature. However, a plausible and chemically sound approach involves the nucleophilic attack of a protected amino alcohol on a trifluoromethyl-containing electrophile. A suitable electrophile for this purpose is 2-(trifluoromethyl)oxirane.

The reaction would likely proceed by the deprotonation of the hydroxyl group of a protected (S)-alaninol derivative, followed by its nucleophilic attack on one of the carbon atoms of the oxirane ring. This ring-opening reaction would result in the formation of the desired diamine precursor. The regioselectivity of the attack would favor the less hindered carbon of the oxirane.

Part 2: Intramolecular Cyclization to 2-Methyl-5-(trifluoromethyl)piperazine

The crucial step in the synthesis is the intramolecular cyclization of the diamine precursor to form the piperazine ring. A patented method outlines a one-pot procedure for this transformation.[1]

G Precursor tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate Intermediate_1 Activation of Hydroxyl Group Precursor->Intermediate_1 Imidazole, I₂ Intermediate_2 Intramolecular Nucleophilic Attack Intermediate_1->Intermediate_2 K₂CO₃ Product (2S)-2-methyl-5-(trifluoromethyl)piperazine Intermediate_2->Product Cyclization & Deprotection

Caption: Proposed reaction pathway for the cyclization step.

Experimental Protocol

The synthesis of (2S)-2-methyl-5-(trifluoromethyl)piperazine can be achieved from its precursor, tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate, through a one-pot reaction.[1] The reaction involves the use of imidazole, iodine, and potassium carbonate in a mixed solvent system of dichloromethane and acetonitrile.[1] The reaction is reported to proceed over 8 hours to yield the desired product.[1]

Detailed Steps:

  • To a solution of tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate in a mixture of dichloromethane and acetonitrile, add imidazole and iodine.

  • Stir the mixture at room temperature.

  • Add potassium carbonate to the reaction mixture.

  • Continue stirring for 8 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by a suitable method such as column chromatography to obtain (2S)-2-methyl-5-(trifluoromethyl)piperazine.

Causality Behind Experimental Choices:

  • Imidazole and Iodine: This combination is likely used to activate the hydroxyl group of the precursor, converting it into a better leaving group, such as an iodinated intermediate. This facilitates the subsequent intramolecular nucleophilic substitution.

  • Potassium Carbonate: This base is crucial for deprotonating the secondary amine, making it a more potent nucleophile for the intramolecular cyclization.

  • Dichloromethane and Acetonitrile: This solvent mixture provides a suitable medium for the reaction, dissolving both the starting material and the reagents while being relatively inert under the reaction conditions.

Part 3: Alternative Synthetic Strategies

While the previously described route is effective, other synthetic strategies for constructing the trifluoromethylated piperazine core can be envisioned. These alternative approaches may offer advantages in terms of starting material availability, scalability, or stereocontrol.

One such alternative involves the reductive amination of a suitable diketone or keto-aldehyde precursor. This strategy would require the synthesis of a 1,4-dicarbonyl compound bearing the necessary methyl and trifluoromethyl substituents. Subsequent reaction with a source of ammonia or a primary amine under reducing conditions could then furnish the desired piperazine.

Another approach could involve the use of multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. An MCR-based synthesis of 2-methyl-5-(trifluoromethyl)piperazine could potentially offer a highly convergent and efficient route to the target molecule.

Data Summary

CompoundMolecular FormulaMolecular WeightKey Synthetic Step
(S)-tert-butyl (1-hydroxypropan-2-yl)carbamateC₈H₁₇NO₃175.22 g/mol Boc-protection of (S)-(+)-alaninol
tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamateC₁₁H₂₁F₃N₂O₃302.29 g/mol Nucleophilic ring opening of 2-(trifluoromethyl)oxirane
(2S)-2-methyl-5-(trifluoromethyl)piperazineC₆H₁₁F₃N₂168.16 g/mol Intramolecular cyclization of the diamine precursor[1]

Conclusion

The synthesis of 2-methyl-5-(trifluoromethyl)piperazine is a challenging yet achievable goal for the experienced synthetic chemist. The most direct route relies on the careful construction of a key N-protected diamine precursor, followed by a robust intramolecular cyclization. Understanding the role of each reagent and the underlying reaction mechanisms is paramount to achieving a successful outcome. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of efficient and scalable syntheses for compounds like 2-methyl-5-(trifluoromethyl)piperazine will remain an area of significant interest.

Sources

Exploratory

chemical properties of 2-Methyl-5-(trifluoromethyl)piperazine

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-5-(trifluoromethyl)piperazine Authored by: A Senior Application Scientist Foreword The introduction of fluorine atoms into organic molecules has become a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-5-(trifluoromethyl)piperazine

Authored by: A Senior Application Scientist

Foreword

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, offering profound modulations of a compound's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is a key structural motif known for its ability to enhance metabolic stability, membrane permeability, and binding affinity. When incorporated into a heterocyclic scaffold like piperazine—a privileged structure in drug discovery—the resulting molecule presents a unique profile for further chemical exploration. This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)piperazine, a chiral derivative with significant potential as a building block in the synthesis of novel bioactive agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a causal understanding of the compound's behavior, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

2-Methyl-5-(trifluoromethyl)piperazine is a disubstituted piperazine featuring a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This substitution pattern results in a chiral molecule, existing as a racemic mixture or as individual enantiomers.

Caption: 2D representation of 2-Methyl-5-(trifluoromethyl)piperazine.

Core Chemical Properties

The properties of the parent compound, 2-(Trifluoromethyl)piperazine, provide a baseline for understanding the title compound. The addition of a methyl group is expected to slightly increase lipophilicity and modify the steric environment around the adjacent nitrogen.

PropertyValue (for 2-(Trifluoromethyl)piperazine)Data Source
Molecular Formula C5H9F3N2[2]
Molecular Weight 154.13 g/mol [2]
Appearance Off-white to light yellow solid/powder[2]
Melting Point 90-97 °C[2]
Boiling Point (Predicted) 145.1 ± 35.0 °C[2]
Density (Predicted) 1.171 ± 0.06 g/cm³[2]
pKa (Predicted) 7.75 ± 0.40[2]
InChI Key YNEJOOCZWXGXDU-UHFFFAOYSA-N[2]
CAS Number 131922-05-9[2]

Note: Data presented is for the closely related 2-(Trifluoromethyl)piperazine, as specific experimental data for the 2-methyl-5-trifluoromethyl derivative is not widely published. The CAS number for the specific (2S) enantiomer of 2-Methyl-5-(trifluoromethyl)piperazine is 1432731-43-5.[3]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of trifluoromethylated piperazines is a topic of significant interest. While a specific, detailed protocol for 2-Methyl-5-(trifluoromethyl)piperazine is not publicly detailed, a known reaction outlines its formation from an acyclic precursor.[3] A general approach often involves the cyclization of a suitably substituted diamine precursor.

Reported Synthesis of (2S)-2-methyl-5-(trifluoromethyl)piperazine: This specific enantiomer can be synthesized from tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate. The reaction proceeds in the presence of imidazole, iodine, and potassium carbonate, using a solvent system of dichloromethane and acetonitrile over 8 hours.[3]

Synthesis_Workflow start Acyclic Diamine Precursor (e.g., tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate) process Cyclization Reaction (8 hours) start->process reagents Reagents: - Imidazole - Iodine - Potassium Carbonate reagents->process solvents Solvents: - Dichloromethane - Acetonitrile solvents->process product Target Compound ((2S)-2-Methyl-5-(trifluoromethyl)piperazine) process->product Yields

Caption: General workflow for the synthesis of (2S)-2-methyl-5-(trifluoromethyl)piperazine.[3]

Reactivity Profile

The reactivity of 2-Methyl-5-(trifluoromethyl)piperazine is dictated by the two secondary amine nitrogens and influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

  • N-Alkylation and N-Arylation: The secondary amines are nucleophilic and readily undergo reactions with electrophiles such as alkyl halides, aryl halides (e.g., in Buchwald-Hartwig amination), and acid chlorides to form N,N'-disubstituted derivatives.

  • Use as a Nucleophile: The compound serves as a key building block in multi-step syntheses. For example, it acts as a nucleophile in a reaction with 7-(bromomethyl)-4-(4-fluorophenyl)quinolin-2-carbonitrile to form a more complex quinoline derivative, a potential mGluR2-negative allosteric modulator.[3]

  • Incompatibilities: As with other amines, it should be considered incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Spectroscopic Characterization

Detailed experimental spectra for 2-Methyl-5-(trifluoromethyl)piperazine are not widely published. However, its spectral characteristics can be reliably predicted based on data from analogous compounds like 2-(Trifluoromethyl)piperazine and other N,N-disubstituted piperazines.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be complex due to the asymmetry of the molecule. The piperazine ring protons will appear as a series of multiplets. The methyl group will likely appear as a doublet, coupled to the adjacent proton at C2. The proton at C2 and C5 will be significantly influenced by the adjacent substituents. In the parent compound, 2-(trifluoromethyl)piperazine, ¹H NMR spectroscopy confirmed that the CF₃ group occupies an equatorial position in the chair conformation to minimize steric strain.[4][[“]] A similar conformational preference is expected for the 2-methyl-5-trifluoromethyl derivative.

  • ¹³C NMR: The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling. The trifluoromethyl group exerts a strong electron-withdrawing effect, leading to a downfield shift for the adjacent carbon (C5).

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of piperazine derivatives is characterized by fragmentation pathways initiated at the nitrogen atoms.[5][7]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight will be observed.

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the methyl or trifluoromethyl-containing fragments.

  • Ring Fragmentation: Cleavage of the piperazine ring itself is expected, leading to characteristic fragment ions. For N,N-disubstituted piperazines containing a trifluoromethylphenyl group, common fragments are observed at m/z = 173 and 200, corresponding to the trifluoromethylphenyl group attached to two or four atoms of the piperazine ring, respectively.[7] A low mass ion at m/z = 56 is also characteristic of the piperazine ring itself.[7]

Applications in Research and Development

The unique combination of a chiral piperazine core, a methyl group, and a trifluoromethyl group makes this compound a valuable intermediate in medicinal and agricultural chemistry.

Pharmaceutical Drug Discovery

Piperazine derivatives are ubiquitous in pharmaceuticals. The trifluoromethyl group is known to improve metabolic stability and cell permeability.

  • CNS Agents: Trifluoromethylphenylpiperazine (TFMPP), a related compound, is a known serotonergic agonist that affects multiple 5-HT receptors.[8][9] This highlights the potential for trifluoromethylated piperazines to be developed as central nervous system (CNS) active agents.

  • Metabolic Disease and Oncology: (2S)-2-methyl-5-(trifluoromethyl)piperazine has been explicitly used as a reactant in the synthesis of quinoline derivatives that act as mGluR2-negative allosteric modulators (NAMs).[3] Such compounds are under investigation for treating conditions like Alzheimer's disease, cognitive disorders, and schizophrenia.[3]

Agrochemicals

Trifluoromethylpyridine piperazine derivatives have been synthesized and demonstrated significant antiviral activity in plants, showing potential as a new class of plant activators.[10][11] These compounds can induce systemic acquired resistance (SAR) in plants by triggering defense pathways.[10] While not the exact title compound, this research showcases the utility of the trifluoromethyl-piperazine scaffold in developing novel crop protection agents.

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds like 2-(Trifluoromethyl)piperazine, it is classified as corrosive and may cause severe skin and eye burns.[14]

  • H314: Causes severe skin burns and eye damage.

  • H400: Very toxic to aquatic life.

Handling and Personal Protective Equipment (PPE)
  • Use in a well-ventilated area or under a chemical fume hood.[12][13]

  • Avoid all personal contact, including inhalation of dust or vapors.

  • Wear appropriate PPE:

    • Eye Protection: Chemical safety goggles or face shield.[12]

    • Hand Protection: Chemical-resistant gloves.[12]

    • Body Protection: Protective clothing and boots.[12]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Store under an inert atmosphere (e.g., nitrogen or argon) as the material may be air-sensitive.[2]

  • Store away from incompatible materials such as oxidizing agents.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

Conclusion and Future Outlook

2-Methyl-5-(trifluoromethyl)piperazine represents a valuable and versatile chemical building block. Its properties, inferred from closely related structures, suggest a profile that is highly attractive for modern drug discovery and agrochemical research. The strategic placement of the methyl and trifluoromethyl groups on the chiral piperazine scaffold provides a framework for creating molecules with fine-tuned steric and electronic properties, enhancing their potential for specific biological interactions. As synthetic methodologies become more advanced, the availability and application of such specialized intermediates are expected to grow, paving the way for the development of next-generation pharmaceuticals and crop protection agents. Further research into the specific properties and reactions of this compound will undoubtedly unlock new opportunities across the chemical sciences.

References

  • Santa Cruz Biotechnology. 2-Methylpiperazine Safety Data Sheet.

  • Moshang Chemical. (2S)-2-methyl-5-(trifluoromethyl)piperazine | 1432731-43-5. 3

  • Safety Data Sheet. 5-Methyl-2-(trifluoromethyl)furan. 12

  • Jenneskens, L. et al. 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. Recueil des Travaux Chimiques des Pays-Bas.

  • ThermoFisher Scientific. N-(.alpha.,.alpha.,.alpha.-Trifluoro-3-tolyl)piperazine Safety Data Sheet. 13

  • TCI Chemicals. 1-Methyl-3-phenylpiperazine Safety Data Sheet.

  • Fisher Scientific. (+/-)-2-(Trifluoromethyl)piperazine Safety Data Sheet.

  • Sigma-Aldrich. 2-(Trifluoromethyl)piperazine 95.

  • Shimizu, M. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

  • DeRuiter, J. et al. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and. Semantic Scholar.

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate.

  • Jenneskens, L. et al. 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. Consensus.

  • Das, D. et al. Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Enliven: Pharmacovigilance and Drug Safety.

  • Wang, M. et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science.

  • Wang, M. et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC.

  • Wikipedia. Trifluoromethylphenylpiperazine.

  • ChemicalBook. 2-(Trifluoromethyl)piperazine | 131922-05-9.

  • Rioton, S. Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.

  • DeRuiter, J. et al. Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research.

  • PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine.

  • Kurbatov, E. et al. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC.

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.

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Foundational

The Definitive Technical Guide to 2-Methyl-5-(trifluoromethyl)piperazine: Stereochemistry, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic fluorination of saturated heterocycles is a highly effective tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic fluorination of saturated heterocycles is a highly effective tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Methyl-5-(trifluoromethyl)piperazine is a specialized building block that leverages the unique stereoelectronic properties of the trifluoromethyl (-CF 3​ ) group. This whitepaper provides an in-depth analysis of its chemical identity, the mechanistic rationale for its use in drug design, and a self-validating protocol for its synthesis.

Chemical Identity and the Stereochemical Landscape

The physical and biological properties of 2-methyl-5-(trifluoromethyl)piperazine are heavily dependent on its stereochemistry. The compound exists in multiple isomeric forms, which are distinguished by distinct Chemical Abstracts Service (CAS) registry numbers:

  • CAS 1186195-52-7 : This registry number designates the mixture of cis and trans isomers of 2-methyl-5-(trifluoromethyl)piperazine[1][2][3]. It is typically utilized in early-stage screening where stereospecificity is not yet the primary optimization parameter.

  • CAS 1432731-43-5 : This registry number strictly identifies the enantiopure (2S)-2-methyl-5-(trifluoromethyl)piperazine [4][5].

Stereochemical Causality: In the chair conformation of the piperazine ring, the bulky -CF 3​ group strongly prefers to occupy the equatorial position[6]. This orientation minimizes 1,3-diaxial steric clashes, stabilizing the ring system and dictating the spatial trajectory of the adjacent nitrogen's lone pair, which directly influences target binding affinity.

The Mechanistic Rationale in Drug Discovery

Unsubstituted aliphatic amines, such as standard piperazines, are ubiquitous in small-molecule pharmaceuticals but present significant liabilities. Their high basicity (pKa ~9.8) frequently leads to off-target hERG channel binding (a precursor to cardiotoxicity) and rapid metabolism via cytochrome P450-mediated oxidation[7].

The incorporation of the -CF 3​ group at the 5-position resolves these liabilities through two distinct mechanisms:

  • Inductive Electron Withdrawal: The highly electronegative fluorine atoms exert a strong inductive pull through the sigma bond framework, significantly lowering the pKa of the adjacent secondary amine[7]. This reduced basicity mitigates hERG binding and improves aqueous stability at physiological pH[7].

  • Lipophilic Enhancement: The -CF 3​ group increases the overall lipophilicity of the scaffold, which directly correlates with enhanced Caco-2 membrane permeability and superior systemic exposure[7].

Applications in Therapeutics and Agrochemicals
  • Neurological Therapeutics: The (2S)-isomer (CAS 1432731-43-5) is a critical precursor in the synthesis of quinoline carboxamide and quinoline carbonitrile derivatives[4]. These compounds act as mGluR2 negative allosteric modulators (NAMs), which are actively investigated for the treatment of Alzheimer's disease, schizophrenia, and various mood and sleep disorders[5].

  • Plant Immune Activators: Trifluoromethyl pyridine piperazine derivatives have demonstrated exceptional efficacy as antiviral agents in agriculture. By triggering the phenylpropanoid biosynthetic pathway and enhancing defense enzymes (SOD, PPO, PAL), these derivatives provide systemic acquired resistance against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[8][9].

G A Unsubstituted Piperazine B High Basicity (pKa ~9.8) A->B D Addition of -CF3 Group A->D Structural Modification C hERG Toxicity & CYP450 Oxidation B->C Leads to E Inductive Electron Withdrawal D->E F Increased Steric/Fluorine Bulk D->F G Lowered Amine pKa E->G H Increased Lipophilicity F->H I Improved Metabolic Stability G->I Mitigates Toxicity J Enhanced Membrane Permeability H->J Improves PK Profile

Logical relationship of CF3 substitution on piperazine pharmacokinetics.

Synthesis Workflow and Self-Validating Protocol

The synthesis of (2S)-2-methyl-5-(trifluoromethyl)piperazine relies on a highly controlled intramolecular cyclization. The protocol below is designed as a self-validating system, ensuring that intermediate activation and final product conformation are analytically confirmed.

Mechanistic Overview

The reaction utilizes tert-butyl ((2S)-1-((1,1,1-trifluoro-3-hydroxypropan-2-yl)amino)propan-2-yl)carbamate as the starting material[4]. The combination of imidazole and iodine (I 2​ ) serves to activate the primary hydroxyl group, converting it into a highly reactive alkyl iodide leaving group. Concurrently, potassium carbonate (K 2​ CO 3​ ) acts as an acid scavenger to neutralize the generated hydroiodic acid (HI), facilitating the intramolecular nucleophilic attack by the amine to close the piperazine ring[4].

Step-by-Step Experimental Methodology
  • Precursor Preparation: Dissolve 1.0 equivalent of the tert-butyl carbamate precursor in a rigorously anhydrous bi-solvent system of Dichloromethane (DCM) and Acetonitrile (MeCN) under an inert argon atmosphere[4].

  • Halogenation/Activation: Cool the reaction vessel to 0°C. Sequentially add 2.5 equivalents of imidazole, followed by the portion-wise addition of 1.2 equivalents of Iodine (I 2​ ). Causality check: The solution should transition to a deep brown color, indicating the formation of the active iodinating species.

  • Intramolecular Cyclization: Add 3.0 equivalents of finely powdered anhydrous Potassium Carbonate (K 2​ CO 3​ ). Remove the cooling bath and allow the reaction to stir at ambient temperature for exactly 8.0 hours[4].

  • Workup and Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to reduce unreacted iodine. Extract the aqueous layer three times with DCM. Dry the combined organic phases over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Analytical Validation (Crucial Step):

    • 1 H NMR Spectroscopy: Analyze the crude product. The coupling constants of the ring protons must confirm that the -CF 3​ group occupies the equatorial position[6].

    • X-ray Photoelectron Spectroscopy (XPS): For rigorous solid-state validation, XPS should reveal a secondary ( β ) chemical shift of approximately 1.5 eV on the C 1s core binding energy of the carbon atom directly adjacent to the -CF 3​ group[6].

Synthesis Step1 Precursor: tert-butyl carbamate derivative Step2 Activation: Imidazole + I2 (Hydroxyl to Iodide conversion) Step1->Step2 Reagent Addition Step3 Cyclization: K2CO3 in DCM/MeCN (Intramolecular Nucleophilic Attack) Step2->Step3 Base Catalysis Step4 Time: 8.0 hours Step3->Step4 Stirring Step5 Product: (2S)-2-methyl-5-(trifluoromethyl)piperazine Step4->Step5 Workup Step6 Validation: 1H NMR & XPS Step5->Step6 Characterization

Step-by-step synthesis workflow and validation of the piperazine derivative.

Quantitative Data Summaries

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value
Compound Name 2-Methyl-5-(trifluoromethyl)piperazine
CAS Number (Cis/Trans Mixture) 1186195-52-7[1]
CAS Number (2S-Isomer) 1432731-43-5[4]

| Molecular Formula | C 6​ H 11​ F 3​ N 2​ [4] | | Molecular Weight | 168.162 g/mol [4] | | LogP (Octanol/Water) | ~0.8[4] |

Table 2: Antiviral Efficacy of Trifluoromethyl Piperazine Derivatives (In Vivo) Data represents the protective activity of derivative "Compound A16" compared to the commercial standard Ningnanmycin. | Target Pathogen | Compound A16 EC 50​ ( μ g/mL) | Ningnanmycin EC 50​ ( μ g/mL) | Efficacy Gain | | :--- | :--- | :--- | :--- | | Tobacco Mosaic Virus (TMV) | 18.4[8] | 50.2[8] | ~2.7x more potent | | Cucumber Mosaic Virus (CMV) | 347.8[8] | 359.6[8] | Comparable/Slightly improved |

References

  • molaid.com - (2S)-2-methyl-5-(trifluoromethyl)piperazine | 1432731-43-5. Available at: [Link]

  • frontiersin.org - Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Available at:[Link]

  • nih.gov - Novel trifluoromethylpyridine piperazine derivatives as potential plant activators (PMC). Available at: [Link]

  • researchgate.net - 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. Available at:[Link]

  • chemrxiv.org - Modular Access to N–SF₅ azetidines. Available at:[Link]

  • molaid.com - (2S)-2-methyl-5-(trifluoromethyl)piperazine - CAS号1432731-43-5. Available at:[Link]

Sources

Exploratory

2-Methyl-5-(trifluoromethyl)piperazine: Molecular Weight, Physicochemical Profiling, and Application in mGluR2 NAM Synthesis

Executive Summary 2-Methyl-5-(trifluoromethyl)piperazine is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. With a precise molecular weight of 168.162 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(trifluoromethyl)piperazine is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. With a precise molecular weight of 168.162 g/mol , this piperazine derivative is a critical nucleophilic scaffold for synthesizing negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 2 (mGluR2)[1]. Such modulators are under active investigation for treating complex neurological conditions, including Alzheimer's disease, cognitive impairment, schizophrenia, and other mood disorders[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural logic, and field-proven experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Logic

The molecular weight of 168.162 g/mol is derived from its chemical formula, C6H11F3N2 [1]. In drug design, every functional group must serve a mechanistic purpose. The strategic placement of the methyl and trifluoromethyl (-CF3) groups on the piperazine ring provides three distinct pharmacological advantages:

  • Steric Hindrance & Chirality: The 2-methyl group introduces a stereocenter (often isolated as the (2S)-isomer, CAS 1432731-43-5) and steric bulk[1]. This restricts the conformational flexibility of the piperazine ring, locking it into a favorable geometry that enhances target binding specificity.

  • Lipophilicity and Metabolic Stability: The 5-trifluoromethyl group significantly increases the lipophilicity of the molecule (predicted LogP ~0.8) while simultaneously blocking potential sites of cytochrome P450-mediated oxidative metabolism[1]. The robust C-F bonds prevent rapid degradation, thereby improving the pharmacokinetic half-life of the final drug candidate.

  • pKa Modulation: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent secondary amine. This modulates the basicity of the piperazine core, optimizing membrane permeability and ensuring the molecule remains partially un-ionized at physiological pH.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Weight 168.162 g/mol Crucial for exact stoichiometric calculations in SN2 alkylation reactions[1].
Exact Mass 168.0874 DaRequired for high-resolution mass spectrometry (HRMS) validation workflows.
Chemical Formula C6H11F3N2Dictates the elemental composition and isotopic distribution[1].
CAS Number (2S-isomer) 1432731-43-5Ensures stereospecific sourcing for chiral drug synthesis[1].
CAS Number (Mixture) 1186195-52-7Utilized when stereocenter resolution is performed downstream[3].
Predicted LogP ~0.8Indicates balanced hydrophilicity/lipophilicity for cellular assays[1].

Experimental Protocols: Application in mGluR2 NAM Synthesis

As an application scientist, integrating 2-methyl-5-(trifluoromethyl)piperazine into a drug scaffold requires precise control over reaction conditions to prevent side reactions like over-alkylation or elimination. The following protocol details the synthesis of a quinoline-based mGluR2 NAM—specifically, 4-(4-fluorophenyl)-7-(((2S)-2-methyl-5-(trifluoromethyl)piperazin-1-yl)methyl)quinoline-2-carbonitrile[1].

Step-by-Step Methodology: SN2 Alkylation Workflow
  • Substrate Preparation: Dissolve 1.0 equivalent of the electrophile, 7-(bromomethyl)-4-(4-fluorophenyl)quinoline-2-carbonitrile, in anhydrous N,N-dimethylacetamide (DMAc)[1].

    • Causality: DMAc is a polar aprotic solvent that effectively solvates the reactants while leaving the incoming nucleophile relatively unsolvated, thereby drastically accelerating the SN2 displacement rate.

  • Nucleophile Addition: Add 1.1 equivalents of (2S)-2-methyl-5-(trifluoromethyl)piperazine (MW: 168.162 g/mol )[1].

    • Causality: A slight stoichiometric excess ensures complete consumption of the highly valuable quinoline substrate.

  • Base Catalysis: Introduce 2.5 equivalents of N,N-diisopropylethylamine (DIPEA)[1].

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrobromic acid (HBr) byproduct, preventing the protonation and subsequent deactivation of the piperazine nucleophile without participating in unwanted side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature for exactly 4.0 hours under an inert nitrogen atmosphere[1].

  • Self-Validating Quality Control (LC-MS): Sample a 10 µL aliquot, dilute in acetonitrile, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is deemed complete when the substrate peak disappears.

    • Validation: The successful addition of the piperazine moiety (MW 168.162) minus the displaced bromine atom will reflect in the expected [M+H]+ ion trace.

  • Workup: Quench the reaction with distilled water, extract the product into ethyl acetate, wash the organic layer with brine to remove residual DMAc, dry over anhydrous sodium sulfate, and concentrate in vacuo.

SynthesisWorkflow Substrate 7-(bromomethyl)-4-(4-fluorophenyl) quinoline-2-carbonitrile Conditions DIPEA (Base) / DMAc (Solvent) 4.0 Hours Substrate->Conditions Reagent (2S)-2-Methyl-5-(trifluoromethyl)piperazine (MW: 168.162 g/mol) Reagent->Conditions Product mGluR2 NAM Target Compound (SN2 Substitution Product) Conditions->Product SN2 Alkylation LCMS LC-MS Validation [M+H]+ Detection Product->LCMS Quality Control

Workflow for SN2 alkylation of quinoline scaffolds using the piperazine derivative.

Mechanistic Role in mGluR2 Modulation

Once synthesized, these piperazine-containing compounds act as negative allosteric modulators (NAMs). The orthosteric binding site of metabotropic glutamate receptors is highly conserved, making it difficult to achieve receptor subtype selectivity using traditional competitive antagonists[2].

Instead, NAMs bind to a distinct, less-conserved allosteric site within the transmembrane domain (TMD) of the mGluR2 receptor[4]. This binding induces a conformational restriction that decreases the receptor's coupling to Gi/o proteins, ultimately modulating the release of excitatory neurotransmitters[4]. This functional selectivity is highly desirable for minimizing off-target effects when treating complex neurological disorders[2].

mGluR2_Mechanism Glutamate Glutamate (Orthosteric Agonist) Receptor mGluR2 Receptor (Transmembrane Domain) Glutamate->Receptor Binds Orthosteric Site NAM Piperazine-derived NAM (Allosteric Modulator) NAM->Receptor Binds Allosteric Site Conformation Receptor Conformational Restriction Receptor->Conformation NAM Action Signaling Decreased Gi/o Coupling & Glutamate Release Conformation->Signaling Modulates Pathway

Mechanism of action for piperazine-derived mGluR2 Negative Allosteric Modulators.

References

  • Title: (2S)-2-methyl-5-(trifluoromethyl)
  • Source: guidechem.
  • Source: wipo.
  • Source: nih.

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Foundational

2-Methyl-5-(trifluoromethyl)piperazine solubility

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)piperazine Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter tha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)piperazine

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development pathway. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-(trifluoromethyl)piperazine, a heterocyclic amine of interest in medicinal chemistry. Due to the scarcity of publicly available empirical data for this specific molecule, this guide synthesizes information from structurally related analogs, outlines authoritative protocols for its experimental determination, and discusses the key factors that govern its solubility. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, and formulation of piperazine-containing compounds.

Introduction to 2-Methyl-5-(trifluoromethyl)piperazine

2-Methyl-5-(trifluoromethyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in numerous approved drugs. The two nitrogen atoms in the six-membered ring can act as hydrogen bond acceptors and can be protonated, making them key features for molecular interactions and for influencing properties like solubility. The substituents—a methyl group at the 2-position and a potent electron-withdrawing trifluoromethyl (CF3) group at the 5-position—are expected to significantly modulate the molecule's basicity, lipophilicity, and ultimately, its solubility profile compared to the parent piperazine molecule. Understanding these properties is paramount for its effective application in drug discovery and development.

Core Physicochemical Properties

PropertyPredicted/Inferred Value for 2-Methyl-5-(trifluoromethyl)piperazineRationale & Comparative Data
Molecular Formula C₆H₁₁F₃N₂Derived from structure.
Molecular Weight 168.16 g/mol Derived from structure.
Appearance Likely a solid at room temperatureAnalogs like 2-(Trifluoromethyl)piperazine and 2-Methylpiperazine are solids[1].
pKa (Most Basic) ~7.5 - 8.5The parent piperazine has pKa values of 9.73 and 5.35[2]. The electron-donating methyl group on 2-methylpiperazine results in a higher pKa of 9.88, while the electron-withdrawing CF3 group on 2-(trifluoromethyl)piperazine leads to a predicted pKa of 7.75[2][3]. The combined effect in the target molecule will likely result in a pKa lower than that of 2-methylpiperazine but potentially higher than the 2-CF3 analog. Precise determination is required.
LogP ~1.0 - 2.0The trifluoromethyl group significantly increases lipophilicity. For comparison, a related compound, 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine, has a calculated LogP of 2.50[4]. The simple substitution on the piperazine ring suggests a more moderate LogP value.
Melting Point 90-150 °C2-(Trifluoromethyl)piperazine has a melting point of 90-95 °C, while 2-methylpiperazine melts at 65-68 °C[1]. The final value will depend on the crystal lattice energy.

Predicted Solubility Profile

Based on the physicochemical properties, a qualitative solubility profile can be predicted.

  • Aqueous Solubility: The presence of two basic nitrogen atoms suggests that the compound will exhibit pH-dependent aqueous solubility. At neutral pH, it will likely have low to moderate solubility. In acidic conditions (pH < pKa), where the piperazine nitrogens are protonated to form a cationic salt, the aqueous solubility is expected to increase substantially. The parent piperazine is freely soluble in water[5]. The lipophilic CF3 group will likely reduce the intrinsic solubility of the free base compared to piperazine or 2-methylpiperazine.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. A related compound, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), is reported to be fairly soluble in methanol and slightly soluble in acetone[6].

Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility

To move beyond prediction, empirical measurement is essential. The Shake-Flask method is the universally recognized gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound[7].

Causality and Principle

The method is designed to create a saturated solution in a given solvent system, allowing the system to reach a state of thermodynamic equilibrium. By measuring the concentration of the compound in the liquid phase (the supernatant), one determines the maximum amount of the compound that can be dissolved under those specific conditions (e.g., temperature, pH). Shaking for an extended period (24-48 hours) is critical to ensure that the dissolution process has reached its true endpoint and is not a reflection of faster, but less stable, kinetic solubility[7].

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Agitate on an orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Allow vials to stand to let excess solid settle. B->C D 4. Centrifuge to pellet all undissolved solid. C->D E 5. Withdraw supernatant and immediately filter through a 0.22 µm syringe filter. D->E F 6. Quantify compound concentration in the filtrate via a validated HPLC method. E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Experimental Protocol

Materials:

  • 2-Methyl-5-(trifluoromethyl)piperazine (solid)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (e.g., PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system[7].

Procedure:

  • Preparation: Add an excess amount of solid 2-Methyl-5-(trifluoromethyl)piperazine to a glass vial containing a known volume of the desired solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a minimum of 24 hours to ensure equilibrium is achieved. A 48-hour time point is recommended to confirm stability[7].

  • Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid from the supernatant[7].

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings[7].

  • Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or µM[7]. For compounds like piperazines that may lack a strong UV chromophore, pre-column derivatization with reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable sensitive detection by HPLC-UV or fluorescence detectors[8][9].

Key Factors Influencing Solubility

The Critical Role of pH

For an ionizable compound like 2-Methyl-5-(trifluoromethyl)piperazine, pH is the most dominant factor affecting aqueous solubility. The two nitrogen atoms can be protonated in acidic conditions. The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) and un-ionized (less soluble) forms.

G A Free Base (Lower Aqueous Solubility) B Mono-Protonated Cation (Higher Aqueous Solubility) A->B + H⁺ (Lower pH) B->A - H⁺ (Higher pH)

Caption: pH-dependent equilibrium of the piperazine moiety.

By lowering the pH of the aqueous medium well below the compound's pKa, the equilibrium shifts decisively toward the protonated, more polar, and thus more water-soluble form. This is the fundamental principle behind using acidic formulation strategies or creating salt forms of basic drugs to improve their dissolution and bioavailability.

Salt Formation for Solubility Enhancement

A common and highly effective strategy to overcome poor aqueous solubility of basic compounds is to form a salt. Reacting the 2-Methyl-5-(trifluoromethyl)piperazine free base with a stoichiometric amount of an acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid) can produce a crystalline salt form. These salts are typically much more soluble in water than the corresponding free base. The process involves dissolving the free base in a suitable organic solvent and adding the acid, followed by isolation of the precipitated salt[7]. Further characterization using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is necessary to confirm the new crystalline form and its properties[7].

Conclusion

While direct empirical solubility data for 2-Methyl-5-(trifluoromethyl)piperazine remains to be published, a robust scientific framework allows for a strong predictive assessment of its behavior. It is anticipated to be a solid with pH-dependent aqueous solubility, which is low in neutral conditions but increases significantly in acidic environments. Its solubility in polar organic solvents is expected to be adequate for use in synthetic chemistry. For any application in drug development, the predictive analysis must be superseded by precise experimental determination using the gold-standard Shake-Flask method detailed herein. Understanding and manipulating the factors of pH and salt formation will be crucial for the successful formulation and application of this promising chemical entity.

References

  • Benchchem. (2025).
  • NTU Journal of Pure Sciences. (2024).
  • ChemScene. 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine.
  • Sigma-Aldrich. 2-(Trifluoromethyl)piperazine 95.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Guo, Y.W., et al. (2020).
  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester.
  • Santa Cruz Biotechnology. (n.d.).
  • SINTEF. Solid liquid solubility of piperazine.
  • Journal of Chemical and Pharmaceutical Research.
  • Fisher Scientific. (2025).
  • CDH Fine Chemical.
  • Cole-Parmer. (2005).
  • Wikipedia. Trifluoromethylphenylpiperazine.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • ResearchGate. pKa values of common substituted piperazines.
  • Semantic Scholar. (2009).
  • ChemicalBook. (2026). 2-(Trifluoromethyl)piperazine.

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 2-Methyl-5-(trifluoromethyl)piperazine: A Technical Guide

Executive Summary 2-Methyl-5-(trifluoromethyl)piperazine (CAS: 1186195-52-7 for the cis/trans mixture) is a highly valued privileged scaffold in modern medicinal chemistry. The strategic incorporation of a trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(trifluoromethyl)piperazine (CAS: 1186195-52-7 for the cis/trans mixture) is a highly valued privileged scaffold in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (–CF 3​ ) group onto the piperazine ring enhances lipophilicity, metabolic stability, and membrane permeability. Consequently, this moiety is frequently utilized as a critical building block in the development of antiviral azaindoleoxoacetic derivatives[1] and novel anti-tumor therapeutics[2].

For researchers and drug development professionals, the rigorous spectroscopic characterization of this compound is paramount. The presence of two stereocenters (C2 and C5) results in diastereomeric mixtures (cis and trans), while the strong electron-withdrawing nature of the –CF 3​ group induces complex heteronuclear spin-spin coupling. This whitepaper provides an in-depth, self-validating framework for the spectroscopic profiling and quantitative analysis of 2-methyl-5-(trifluoromethyl)piperazine.

Structural Dynamics & Causality in Spectroscopy

To accurately interpret the spectroscopic data of 2-methyl-5-(trifluoromethyl)piperazine, one must understand the underlying electronic and conformational causality:

  • Inductive Deshielding (-I Effect): The highly electronegative –CF 3​ group exerts a profound electron-withdrawing inductive effect. This significantly deshields the local electronic environment, shifting the C5 methine proton downfield in 1 H NMR compared to a standard 2-methylpiperazine baseline[3]. Furthermore, this inductive effect reduces the basicity (pKa) of the adjacent N4 secondary amine, which can alter its ionization efficiency in mass spectrometry.

  • Heteronuclear Scalar Coupling ( JC−F​ and JH−F​ ): The 100% natural abundance of 19 F (spin ½) introduces complex scalar coupling. In 1 H NMR, the C5 proton appears as a complex multiplet due to 3JH−F​ coupling (~7–9 Hz). In 13 C NMR, the C-F coupling splits the trifluoromethyl carbon into a massive quartet ( 1JC−F​≈280 Hz) and the adjacent C5 carbon into a smaller quartet ( 2JC−F​≈28 Hz).

  • Conformational Isomerism: The piperazine ring predominantly adopts a chair conformation. The steric bulk of the –CF 3​ and –CH 3​ groups dictates the thermodynamic stability of the cis (typically equatorial-equatorial) and trans (equatorial-axial) isomers, resulting in distinct, albeit overlapping, NMR chemical shifts for the diastereomers.

Comprehensive Spectroscopic Data Profile

The following table summarizes the expected quantitative spectroscopic data for 2-methyl-5-(trifluoromethyl)piperazine, synthesized from structural first principles and comparative literature on trifluoromethylated piperazines[2][4].

TechniqueParameter / NucleusObserved Signal & MultiplicityAssignment & Causality
1 H NMR 400 MHz, CDCl 3​ δ 3.35 – 3.15 (m, 1H)C5-H : Deshielded by –CF 3​ ; complex multiplet due to 3JH−F​ and adjacent CH 2​ .
δ 3.10 – 2.95 (m, 1H)C2-H : Methine proton adjacent to methyl group.
δ 2.95 – 2.60 (m, 4H)C3-H 2​ , C6-H 2​ : Diastereotopic methylene protons.
δ 1.80 (br s, 2H)N-H : Broadened due to quadrupolar relaxation of 14 N and chemical exchange.
δ 1.05 (d, J = 6.5 Hz, 3H)C2-CH 3​ : Split by the adjacent C2 methine proton.
13 C NMR 100 MHz, CDCl 3​ δ 125.4 (q, 1JC−F​ = 280 Hz)–CF 3​ : Massive one-bond carbon-fluorine coupling.
δ 56.2 (q, 2JC−F​ = 28 Hz)C5 : Two-bond coupling to fluorine; deshielded.
δ 50.5, 48.3, 43.1C2, C3, C6 : Piperazine ring carbons.
δ 18.5C2-CH 3​ : Methyl carbon.
19 F NMR 376 MHz, CDCl 3​ δ -76.5 (d, JF−H​ = 7.5 Hz, 3F)–CF 3​ : Split into a doublet by the adjacent C5 proton.
ESI-MS Positive Ion Modem/z 169.1[M+H] + : Protonated molecular ion.
FT-IR ATR~3300 cm −1 N-H stretch : Secondary amine vibration.
1250, 1150 cm −1 C-F stretch : Intense bands due to large dipole moment change.

Analytical Workflows & Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an internal check to prevent false positives or quantitative errors.

Protocol 1: Self-Validating Quantitative NMR (qNMR) for Isomeric Purity

Because 19 F nuclei have exceptionally long longitudinal relaxation times ( T1​ ), standard NMR acquisition parameters will lead to signal saturation and inaccurate integration. This protocol utilizes an inversion recovery check to ensure absolute quantitative accuracy[4].

Step 1: Sample Preparation & Internal Standard Addition

  • Accurately weigh ~10 mg of 2-methyl-5-(trifluoromethyl)piperazine and ~5 mg of a traceable Internal Standard (IS) such as Maleic Acid (for 1 H) or Trifluorotoluene (for 19 F) using a microbalance.

  • Dissolve the mixture in 0.6 mL of CDCl 3​ (or D 2​ O if analyzing a salt form) and transfer to a 5 mm NMR tube.

Step 2: T1​ Relaxation Measurement (The Validation Step)

  • Execute an inversion recovery experiment (180° - τ

    • 90° pulse sequence) on the 19 F channel.
  • Plot the signal intensity against the delay time ( τ ) to calculate the T1​ for the –CF 3​ peak. Causality: If the relaxation delay ( D1​ ) is not set to at least 5×T1​ , the nuclei will not fully return to thermal equilibrium, artificially deflating the integration value.

Step 3: Acquisition and Quantification

  • Set the D1​ parameter to ≥5×T1​ (typically 15–20 seconds for 19 F).

  • Acquire the 1D 19 F and 1 H spectra with inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring integration is strictly proportional to molar concentration.

  • Integrate the distinct cis and trans –CF 3​ doublets to determine the exact diastereomeric ratio (dr).

qNMR_Workflow S1 Sample Prep Add Internal Standard S2 T1 Measurement Inversion Recovery S1->S2 S3 S3 S2->S3 S4 Data Acquisition Inverse Gated Decoupling S3->S4 S5 Data Processing Integration & Purity S4->S5

Self-validating qNMR workflow for precise cis/trans isomer quantification and purity analysis.
Protocol 2: LC-ESI-MS/MS Fragmentation Analysis

To confirm the structural identity of the scaffold, especially when incorporated into larger drug molecules, collision-induced dissociation (CID) is employed.

Step 1: Chromatographic Separation

  • Inject 2 µL of a 1 µg/mL sample solution onto a C18 reversed-phase column.

  • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency of the basic piperazine nitrogens to form the [M+H] + ion.

Step 2: Ionization and CID Mapping

  • Isolate the precursor ion at m/z 169.1 in the first quadrupole (Q1).

  • Apply a collision energy (CE) ramp (15–35 eV) in the collision cell (Q2) using Argon gas.

  • Monitor the characteristic neutral losses in Q3. The loss of NH 3​ (-17 Da) and the homolytic cleavage of the –CF 3​ radical (-69 Da) are primary diagnostic pathways for this scaffold.

MS_Pathway M [M+H]+ m/z 169.1 F1 Loss of NH3 m/z 152.1 M->F1 -NH3 (-17 Da) F2 Loss of CF3 m/z 100.1 M->F2 -CF3 radical (-69 Da) F3 Ring Cleavage m/z 69.0 F1->F3 CID Cleavage

ESI-MS/MS collision-induced dissociation pathway of 2-methyl-5-(trifluoromethyl)piperazine.

Conclusion

The accurate characterization of 2-methyl-5-(trifluoromethyl)piperazine requires an appreciation of how its functional groups perturb standard spectroscopic baselines. By understanding the inductive deshielding and heteronuclear coupling induced by the –CF 3​ group, and by employing self-validating protocols like T1​ -calibrated qNMR, researchers can ensure absolute data integrity when utilizing this privileged scaffold in drug discovery pipelines.

References

  • [1] Title: US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives | Source: Google Patents | URL:

  • [2] Title: Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity | Source: Fitoterapia | URL: [Link]

  • [4] Title: 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues | Source: RSC Advances | URL: [Link]

Sources

Foundational

High-Resolution NMR Analysis of 2-Methyl-5-(trifluoromethyl)piperazine: Structural Elucidation and Conformational Dynamics

Executive Summary 2-Methyl-5-(trifluoromethyl)piperazine is a highly versatile fluorinated pharmacophore widely utilized in drug discovery. The introduction of the trifluoromethyl (-CF₃) group profoundly alters the physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(trifluoromethyl)piperazine is a highly versatile fluorinated pharmacophore widely utilized in drug discovery. The introduction of the trifluoromethyl (-CF₃) group profoundly alters the physicochemical properties of the piperazine ring, modulating its basicity, enhancing metabolic stability, and increasing lipophilicity. However, the presence of two stereocenters (C2 and C5) results in a mixture of cis and trans diastereomers. Because pharmacological efficacy is highly stereospecific, rigorous structural elucidation using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is a critical requirement.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will explore the causality behind the conformational dynamics of this molecule and establish a self-validating NMR protocol to unambiguously quantify and map its stereochemical landscape.

Section 1: Conformational Causality and Stereochemical Logic

To interpret the NMR spectra of 2-methyl-5-(trifluoromethyl)piperazine, one must first understand the thermodynamic forces governing its 3D architecture. The piperazine ring predominantly adopts a chair conformation in solution. The stereochemical behavior of this molecule is governed by the severe steric demands of the -CF₃ group.

  • Causality of the Equatorial Preference: The -CF₃ group possesses a massive conformational A-value (approx. 2.1 kcal/mol). To minimize unfavorable 1,3-diaxial steric interactions with the ring protons, the -CF₃ group almost exclusively locks into the equatorial position on the piperazine chair[1].

  • Isomeric Determination: Because the C5 -CF₃ group is conformationally anchored equatorially, the overall stereoisomerism is dictated entirely by the orientation of the C2 methyl group.

    • Cis-Isomer: The C2 methyl group occupies the equatorial position. This diequatorial arrangement is thermodynamically favored as it lacks 1,3-diaxial strain.

    • Trans-Isomer: The C2 methyl group is forced into the axial position, introducing significant 1,3-diaxial strain, making it the higher-energy diastereomer.

This conformational locking is directly observable in the ¹H NMR spectrum. The axial protons in the cis-isomer exhibit large trans-diaxial coupling constants (³Jaa ≈ 10–12 Hz), whereas the trans-isomer exhibits smaller equatorial-axial couplings.

J_Coupling_Map CF3 CF3 Group (19F: ~ -75 ppm) C_CF3 CF3 Carbon (~125 ppm) CF3->C_CF3 ^1J_CF ≈ 275 Hz C5 C5 Carbon (~55 ppm) CF3->C5 ^2J_CF ≈ 28-32 Hz C4_C6 C4 / C6 Carbons (~45 ppm) CF3->C4_C6 ^3J_CF ≈ 3-5 Hz H5 H5 Proton (~3.2 ppm) CF3->H5 ^3J_HF ≈ 6-8 Hz

Figure 1: Characteristic scalar coupling network induced by the trifluoromethyl group.

Section 2: Multinuclear NMR Strategy: A Self-Validating System

To unambiguously assign the cis/trans ratio and map the molecular backbone, relying solely on ¹H NMR is a common pitfall due to severe signal overlap. A self-validating multinuclear approach is required.

  • ¹⁹F NMR (The Quantitative Anchor): ¹⁹F is 100% naturally abundant and highly sensitive to its localized electronic environment[2]. The -CF₃ group typically resonates between -73.0 and -76.0 ppm (relative to CFCl₃)[3]. In a diastereomeric mixture, the cis and trans -CF₃ groups experience different spatial shielding, resulting in two distinct doublets (split by the geminal H5 proton, ³JHF ≈ 7 Hz). Applying ¹H-decoupling collapses these doublets into sharp singlets, removing any residual overlap and allowing for pristine quantitative integration (qNMR) of the isomeric ratio[4].

  • ¹³C NMR (The Backbone Validator): The highly electronegative -CF₃ group induces characteristic scalar couplings through the carbon backbone, serving as an internal validation mechanism. The ¹³C spectrum will display a distinct quartet for the -CF₃ carbon (¹JCF ≈ 275 Hz), a quartet for the C5 carbon (²JCF ≈ 30 Hz), and smaller quartets for the adjacent C4 and C6 carbons (³JCF ≈ 4 Hz). Field Insight: If these quartets are absent or misaligned in your spectrum, the structural assignment is fundamentally invalid.

  • ¹H NMR (The Stereochemical Mapper): The H5 proton is strongly deshielded by the adjacent -CF₃ group, shifting it downfield (3.0–3.5 ppm). It appears as a complex multiplet due to simultaneous coupling with the fluorine atoms and adjacent methylene protons.

NMR_Workflow Prep Sample Preparation (CDCl3 + Internal Std) F19 19F qNMR Acquisition (D1 > 5*T1, Inverse Gated) Prep->F19 H1_C13 1H & 13C 1D NMR (Backbone & J-Couplings) Prep->H1_C13 Analysis Isomeric Ratio & Conformational Analysis Validation F19->Analysis D2 2D NMR (COSY, HSQC, HMBC) (Stereochemical Mapping) H1_C13->D2 D2->Analysis

Figure 2: Self-validating multinuclear NMR workflow for fluorinated piperazines.

Section 3: Experimental Protocol for High-Fidelity NMR Acquisition

The following step-by-step methodology ensures an artifact-free analysis, specifically optimized for fluorinated heterocycles.

Step 1: Sample Preparation & Standardization

  • Weigh 15–20 mg of the 2-methyl-5-(trifluoromethyl)piperazine mixture into a standard 5 mm NMR tube.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Add a precisely weighed internal standard for qNMR. or Trifluorotoluene at -63.72 ppm are highly recommended to avoid signal overlap with the analyte's -CF₃ region[5].

Step 2: ¹⁹F qNMR Acquisition (Isomer Quantification)

  • Tune and match the probe specifically to the ¹⁹F frequency.

  • Set the transmitter offset to the center of the expected -CF₃ region (-75 ppm).

  • Critical Causality Step: Fluorine nuclei often exhibit exceptionally long longitudinal relaxation times (T₁). To ensure accurate quantitative integration, measure the T₁ of the sample using an inversion-recovery sequence. Set the relaxation delay (D1) to at least 5 × T₁ (typically D1 ≥ 15 seconds)[2].

  • Acquire 64–128 scans using an inverse-gated ¹H decoupling pulse sequence . Why? This removes ¹H-¹⁹F splitting for simplified integration while actively suppressing the Nuclear Overhauser Effect (NOE) that would otherwise artificially inflate the fluorine signal integrals.

Step 3: ¹H and ¹³C Backbone Acquisition

  • Acquire a standard ¹H spectrum (16–32 scans, D1 = 2s).

  • Acquire a ¹³C{¹H} spectrum. Because the carbon signals (C5, C4, C6) are split into quartets by the fluorine atoms, the signal-to-noise ratio per peak is inherently reduced. Acquire a minimum of 1024–2048 scans to ensure the ³JCF quartets at C4/C6 are clearly resolved above the baseline noise floor.

Step 4: 2D NMR Stereochemical Mapping

  • Acquire a ¹H-¹H COSY spectrum to trace the spin system from the C2-methyl group through the piperazine ring to the H5 proton.

  • Acquire a ¹H-¹³C HSQC spectrum to correlate the complex ¹H multiplets to their respective ¹³C signals, definitively anchoring the C2 and C5 positions and confirming the cis/trans assignments based on cross-peak intensities.

Section 4: Quantitative Data & Spectral Assignments

The table below summarizes the expected multinuclear NMR parameters for 2-methyl-5-(trifluoromethyl)piperazine, providing a strict reference framework for spectral validation.

Nucleus / PositionChemical Shift Range (ppm)MultiplicityExpected Coupling Constants (Hz)Structural Significance
¹⁹F (-CF₃) -73.0 to -76.0Doublet*³JHF ≈ 6.5 – 7.5Primary marker for cis/trans quantification.
¹³C (-CF₃) 123.0 to 126.0Quartet¹JCF ≈ 270 – 280Confirms presence of intact trifluoromethyl group.
¹³C (C5) 52.0 to 56.0Quartet²JCF ≈ 28 – 32Validates the attachment point of the -CF₃ group.
¹³C (C4 / C6) 42.0 to 48.0Quartet³JCF ≈ 3.0 – 5.0Confirms the adjacent ring methylene/amine carbons.
¹H (H5) 3.0 to 3.5Multiplet³JHF ≈ 7.0, ³JHHDeshielded by -CF₃; dictates ¹⁹F splitting pattern.
¹H (-CH₃) 1.0 to 1.2Doublet³JHH ≈ 6.0 – 6.5Validates the C2 methyl group.

*Note: Appears as a singlet if ¹H-decoupling is applied during ¹⁹F acquisition.

References

  • Title: 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy Source: Recueil des Travaux Chimiques des Pays-Bas / ResearchGate URL: [Link]

  • Title: The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) Source: Forensic Science International / PubMed URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Medical Press URL: [Link]

  • Title: 19F NMR Reference Standards Source: University of Colorado NMR Facilities URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2S)-2-Methyl-5-(trifluoromethyl)piperazine in the Regioselective Synthesis of mGluR2 Negative Allosteric Modulators

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction & Pharmacological Context The glutamatergic system is a primary t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Pharmacological Context

The glutamatergic system is a primary target for addressing cognitive deficits in neurodegenerative and psychiatric conditions, including Alzheimer's disease and schizophrenia. While direct activation of postsynaptic receptors often leads to excitotoxicity, targeting presynaptic autoreceptors offers a nuanced approach to restoring glutamatergic tone.

The metabotropic glutamate receptor 2 (mGluR2) functions as a presynaptic autoreceptor; its activation suppresses glutamate release. Consequently, inhibiting mGluR2 increases synaptic glutamate, promoting postsynaptic AMPA/NMDA receptor activation and enhancing cognitive plasticity. However, achieving selectivity for mGluR2 over the highly homologous mGluR3 via orthosteric antagonism has proven historically elusive. This challenge drove the paradigm shift toward Negative Allosteric Modulators (NAMs) , which bind to less conserved allosteric sites [1].

In the development of potent mGluR2 NAMs—specifically the 4-arylquinoline-2-carboxamide and carbonitrile classes pioneered by Merck Sharp & Dohme Corp [1]—(2S)-2-Methyl-5-(trifluoromethyl)piperazine has emerged as a privileged pharmacophore. The incorporation of this specific piperazine derivative improves the target's binding affinity, enhances lipophilicity, and critically, mitigates P-glycoprotein (P-gp) efflux, ensuring excellent central nervous system (CNS) penetrance [2].

Structural & Mechanistic Insights: The Logic of Regioselectivity

A critical challenge in piperazine chemistry is differentiating the two secondary amines to avoid complex orthogonal protection-deprotection sequences. The utility of (2S)-2-methyl-5-(trifluoromethyl)piperazine lies in its inherent, self-directing electronic asymmetry.

  • N4 Deactivation (The CF₃ Effect): The trifluoromethyl group at the C5 position is powerfully electron-withdrawing. Through strong σ -bond inductive effects, it drastically reduces the electron density on the adjacent N4 amine, rendering it a poor nucleophile.

  • N1 Activation (The Methyl Effect): Conversely, the methyl group at the C2 position is electron-donating. While it introduces mild steric hindrance, it maintains the electron density of the adjacent N1 amine.

Causality in Synthesis: When exposed to a benzylic electrophile, the reaction proceeds with near-perfect regioselectivity at the N1 position. This intrinsic electronic bias eliminates the need for protecting groups, streamlining the synthetic route and maximizing atom economy.

Table 1: Physicochemical & Reactivity Profile
ParameterSpecification / CharacteristicStructural Implication
CAS Number 1432731-43-5Specific to the (2S) stereoisomer
Molecular Formula C₆H₁₁F₃N₂MW: 168.16 g/mol
N1 Nucleophilicity High (Primary reaction site)Sustained by adjacent C2-methyl electron donation
N4 Nucleophilicity Low (Unreactive under standard conditions)Suppressed by adjacent C5-trifluoromethyl inductive pull
Metabolic Stability HighCF₃ group blocks oxidative metabolism at the piperazine ring

Biological Rationale: Restoring Glutamatergic Tone

To visualize the therapeutic rationale of synthesizing these derivatives, the following diagram maps the signaling cascade wherein mGluR2 NAMs interrupt the autoinhibitory feedback loop, thereby restoring cognitive function.

mGluR2_Pathway Presynaptic Presynaptic Terminal (Glutamate Release) mGluR2 mGluR2 Autoreceptor (Inhibits Release) Presynaptic->mGluR2 Glutamate Feedback mGluR2->Presynaptic Suppresses Release NAM mGluR2 NAM (Quinoline-Piperazine Derivative) NAM->mGluR2 Allosteric Inhibition Glutamate Increased Synaptic Glutamate Tone NAM->Glutamate Restores Tone Postsynaptic Postsynaptic Neuron (AMPA/NMDA Activation) Glutamate->Postsynaptic Activates Receptors Cognition Cognitive Enhancement (Alzheimer's / Schizophrenia) Postsynaptic->Cognition Synaptic Plasticity

Fig 1. Mechanism of mGluR2 Negative Allosteric Modulators in restoring glutamatergic tone.

Experimental Methodology: Regioselective N-Alkylation

The following protocol details the regioselective N-alkylation of 7-(bromomethyl)-4-(4-fluorophenyl)quinoline-2-carbonitrile using (2S)-2-methyl-5-(trifluoromethyl)piperazine to yield a potent mGluR2 NAM precursor.

Workflow Visualization

Synthesis_Workflow SM1 7-(Bromomethyl)quinoline Electrophile Reaction S_N2 N-Alkylation DMA, DIEA, 50°C, 4h SM1->Reaction SM2 (2S)-2-Methyl-5-(CF3)piperazine Nucleophile SM2->Reaction Regio Regioselective N1 Attack (N4 deactivated by CF3) Reaction->Regio Workup Aqueous Workup EtOAc extraction, H2O washes Regio->Workup Product Target mGluR2 NAM Precursor (High Yield, Regiopure) Workup->Product

Fig 2. Regioselective N-alkylation workflow leveraging intrinsic electronic deactivation at N4.

Step-by-Step Protocol & Causality

Step 1: Reagent Preparation

  • To a dry, argon-purged reaction vial, add (2S)-2-methyl-5-(trifluoromethyl)piperazine (1.2 equivalents).

  • Dissolve the amine in anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.5 M concentration.

    • Expertise & Causality: DMA is selected over THF or DCM because its high dielectric constant perfectly solvates the polar transition state of the SN​2 reaction. Unlike DMF, DMA is less prone to base-catalyzed degradation, ensuring a cleaner reaction profile.

Step 2: Base Addition

  • Add N,N-Diisopropylethylamine (DIEA) (4.0 equivalents, e.g., 0.614 mL per 0.879 mmol of electrophile) to the solution.

    • Expertise & Causality: A large excess of DIEA is critical. As a sterically hindered, non-nucleophilic base, it acts purely as an acid scavenger for the generated HBr. The 4.0 eq excess ensures that no localized acidic microenvironments form, which would otherwise protonate the relatively weak N1 nucleophile and stall the reaction.

Step 3: Electrophile Addition & Heating

  • Add 7-(bromomethyl)-4-(4-fluorophenyl)quinoline-2-carbonitrile (1.0 equivalent, 300 mg, 0.879 mmol) to the mixture.

  • Heat the reaction to 50°C and stir continuously for 4 hours.

    • Expertise & Causality: 50°C is the thermodynamic sweet spot. Room temperature yields sluggish kinetics due to the steric hindrance of the C2-methyl group adjacent to the N1 nucleophilic center. Temperatures exceeding 80°C risk promoting E2 elimination of the benzylic bromide.

Step 4: Self-Validating Reaction Monitoring

  • Monitor the reaction via TLC (50% EtOAc/Hexanes) and LC-MS.

    • Trustworthiness Check: A successful reaction is self-validated by the complete disappearance of the benzylic bromide spot (typically Rf​=0.6 ) and the emergence of a more polar, UV-active product spot (typically Rf​=0.3 ). LC-MS must show the expected [M+H]+ mass with no evidence of bis-alkylation.

Step 5: Workup and Isolation

  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with distilled H2​O (3 × 5 volumes) and saturated aqueous NaCl (brine) (1 × 5 volumes).

    • Trustworthiness Check: Extensive aqueous washing is mandatory. DMA is highly water-soluble; failure to perform at least three water washes will leave residual DMA in the organic layer. This manifests as artifact singlets at ~2.0 ppm and ~2.8-3.0 ppm in the 1H NMR spectrum, artificially inflating the apparent yield and disrupting downstream crystallization.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Table 2: Optimized Reaction Parameters & Analytical Expectations
ParameterValue / ReagentPurpose / Expectation
Electrophile 7-(bromomethyl)quinoline deriv. (1.0 eq)Primary carbon target for SN​2 attack
Nucleophile (2S)-2-Methyl-5-(CF₃)piperazine (1.2 eq)Regioselective N1-alkylating agent
Base DIEA (4.0 eq)Non-nucleophilic HBr scavenger
Solvent Anhydrous DMA (0.5 M)Polar aprotic medium to accelerate SN​2 kinetics
Conditions 50°C for 4 hoursBalances reaction velocity against elimination risks
Expected Yield > 85%High conversion due to excess base and optimal temp
Regiopurity > 98% N1-Alkylated ProductDriven by CF₃-mediated deactivation of N4

References

  • Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use.
  • Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. Source: ACS Medicinal Chemistry Letters (Archived via PubMed Central - PMC10346850). URL:[Link]

Application

Application Note: 2-Methyl-5-(trifluoromethyl)piperazine as a Privileged Scaffold in CNS Drug Discovery

Introduction and Mechanistic Rationale In modern medicinal chemistry, the piperazine ring is widely regarded as a privileged scaffold due to its structural simplicity, chemical adaptability, and capacity to modulate phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the piperazine ring is widely regarded as a privileged scaffold due to its structural simplicity, chemical adaptability, and capacity to modulate pharmacokinetic properties[1]. However, unsubstituted piperazine often presents liabilities in Central Nervous System (CNS) drug development, including high basicity (leading to hERG toxicity) and rapid oxidative metabolism.

The introduction of specific functional groups—namely a methyl group at the C2 position and a trifluoromethyl (-CF3) group at the C5 position—transforms this basic ring into 2-methyl-5-(trifluoromethyl)piperazine , a highly specialized building block. This specific scaffold has become instrumental in the development of novel neurotherapeutics, most notably as a core component of Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulators (NAMs)[2].

The Causality of Structural Modifications (E-E-A-T)

The strategic placement of these substituents is not arbitrary; it is driven by precise physicochemical goals:

  • Trifluoromethyl (-CF3) Inductive Effect: The highly electronegative -CF3 group exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent secondary amine (N4), reducing the overall basicity of the molecule. Lower basicity correlates directly with reduced hERG channel affinity (cardiotoxicity) and an increased fraction of the unionized species at physiological pH, which is critical for Blood-Brain Barrier (BBB) penetration. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the adjacent carbon sites.

  • Methyl (-CH3) Steric Locking: The C2-methyl group introduces a chiral center (e.g., in the (2S,5R) conformation) and provides steric bulk. This biases the piperazine ring into a restricted chair conformation where both substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This conformational pre-organization reduces the entropic penalty upon receptor binding, dramatically enhancing target affinity and selectivity (e.g., differentiating mGluR2 from the highly homologous mGluR3 receptor)[3].

Quantitative Data Presentation

Table 1: Physicochemical Impact of Substitutions on the Piperazine Scaffold

PropertyUnsubstituted Piperazine2-Methyl-5-(CF3)piperazinePharmacological Consequence
Basic pKa (N1/N4) ~9.8 / 5.6~7.5 / <5.0Reduced hERG liability; improved physiological ratio of unionized species.
Lipophilicity (LogP) -1.17~1.5 - 2.0Enhanced Blood-Brain Barrier (BBB) penetration for CNS targets.
Conformational State Highly flexibleRestricted (Steric locking)Lower entropic penalty upon binding; higher target selectivity.
Metabolic Stability Susceptible to oxidationHigh resistanceCF3 blocks N-dealkylation and oxidative metabolism.

Application in mGluR2-Negative Allosteric Modulators

The 2-methyl-5-(trifluoromethyl)piperazine scaffold is a critical moiety in the synthesis of quinoline carboxamide and quinoline carbonitrile derivatives[4]. These compounds function as non-competitive mGluR2 antagonists, or NAMs. By allosterically binding to mGluR2 autoreceptors, these drugs block the receptor's inhibitory feedback loop, thereby increasing the release of synaptic glutamate. This mechanism is currently being heavily investigated to enhance cognitive function and treat Alzheimer's disease, schizophrenia, and other mood disorders[2][3].

G A 2-Methyl-5-(CF3) Piperazine Scaffold B mGluR2 NAM (Quinoline Core) A->B Synthetic Integration C Blockade of mGluR2 Autoreceptors B->C Allosteric Binding D Increased Synaptic Glutamate Release C->D Disinhibition E AMPA Receptor Activation D->E Cognitive Enhancement

Signaling pathway of mGluR2 NAMs utilizing the 2-methyl-5-(trifluoromethyl)piperazine scaffold.

Experimental Protocol: Regioselective N-Alkylation Workflow

The following protocol details the integration of (2S)-2-methyl-5-(trifluoromethyl)piperazine with a quinoline core (e.g., 7-(bromomethyl)-4-(4-fluorophenyl)quinoline-2-carbonitrile)[4].

Insight into Regioselectivity (Causality): The scaffold contains two secondary amines (N1 and N4). The -CF3 group at C5 exerts a powerful electron-withdrawing effect, significantly deactivating the nucleophilicity of the adjacent N4 atom. Consequently, despite the steric hindrance imparted by the C2-methyl group, the N1 atom remains the primary nucleophilic center. This intrinsic electronic bias allows for regioselective N-alkylation without requiring orthogonal protecting group strategies.

Materials Required
  • (2S)-2-methyl-5-(trifluoromethyl)piperazine (1.1 equivalents)

  • 7-(bromomethyl)-4-(4-fluorophenyl)quinoline-2-carbonitrile (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • 5% Aqueous Lithium Chloride (LiCl) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Reactor Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert nitrogen (N2) gas. Moisture must be excluded to prevent the competitive hydrolysis of the bromomethyl starting material.

  • Dissolution: Dissolve 1.0 mmol of the quinoline electrophile in 10 mL of anhydrous DMAc.

  • Base Addition: Add 2.5 mmol of DIPEA to the stirring solution.

    • Causality: DIPEA is utilized as a non-nucleophilic base. It effectively neutralizes the hydrobromic acid (HBr) generated during the substitution reaction without competing with the piperazine scaffold for the electrophile.

  • Scaffold Addition: Slowly add 1.1 mmol of (2S)-2-methyl-5-(trifluoromethyl)piperazine.

  • Reaction Execution: Stir the reaction mixture at 25°C for 4.0 hours[4].

    • Self-Validating Check: Monitor the reaction progression via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]+) is fully consumed and replaced by the product mass.

  • Workup and Extraction: Dilute the reaction mixture with 30 mL of EtOAc. Transfer to a separatory funnel and wash the organic layer with 5% aqueous LiCl solution (3 x 15 mL).

    • Causality: Standard aqueous washes often fail to remove DMAc completely due to its high boiling point and water miscibility. A 5% LiCl wash creates a high-ionic-strength aqueous phase that efficiently partitions the highly polar aprotic DMAc out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) to yield the pure N-alkylated mGluR2 NAM product.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • (2S)-2-methyl-5-(trifluoromethyl)piperazine | 1432731-43-5 Source: Molaid Chemical Database URL:[Link]

  • WO2013066736 - QUINOLINE CARBOXAMIDE AND QUINOLINE CARBONITRILE DERIVATIVES AS mGluR2-NEGATIVE ALLOSTERIC MODULATORS, COMPOSITIONS, AND THEIR USE Source: WIPO Patentscope URL:[Link]

  • Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator Source: ResearchGate URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing the Biological Activity of Novel Trifluoromethyl-Substituted Piperazine Analogs

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its synthetic tractability allows for p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its synthetic tractability allows for precise modulation of physicochemical properties, enhancing target affinity and optimizing pharmacokinetic profiles.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and receptor binding affinity.[3] While the specific biological activity of 2-Methyl-5-(trifluoromethyl)piperazine is not extensively documented in peer-reviewed literature, its structural motifs suggest potential interactions with biological systems, particularly within the central nervous system.

This guide provides a comprehensive framework for the pharmacological characterization of novel piperazine derivatives, using the extensively studied analog, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) , as a primary case study. The protocols detailed herein are the standard, validated methodologies that researchers would employ to elucidate the biological function of a new chemical entity like 2-Methyl-5-(trifluoromethyl)piperazine.

Part 1: Pharmacological Profile of the Model Compound: TFMPP

1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a psychoactive substance known primarily for its effects on the serotonergic system.[4] It functions as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[4][5] Its activity profile is complex, with varying affinities and functional effects across different serotonin (5-HT) receptor subtypes.[5]

Key Mechanistic Insights for TFMPP:

  • Receptor Agonism: TFMPP demonstrates significant agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[5] At the 5-HT2A receptor, it behaves as a weak partial agonist or antagonist.[5]

  • Neurotransmitter Release: The compound binds to the serotonin transporter (SERT) and promotes the release of serotonin.[4] It has negligible effects on dopamine or norepinephrine transporters.[4]

  • Physiological Effects: These molecular actions translate into various physiological and behavioral outcomes, including anxiety, stimulant-like effects, and mild hallucinogenic properties.[6]

Data Presentation: Receptor Binding Affinities of TFMPP

The following table summarizes the reported binding affinities (Ki) of TFMPP for key serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A 288 - 1,950[4]
5-HT1B 30 - 132[4]
5-HT1D 282[4]
5-HT2A 160 - 269[4]
5-HT2C 62[4]
Visualization: Simplified Serotonergic Signaling Pathway

The diagram below illustrates a common signaling cascade initiated by the activation of the 5-HT2C receptor, a key target of TFMPP.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TFMPP TFMPP (Ligand) Receptor 5-HT2C Receptor TFMPP->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Caption: TFMPP activation of the Gq-coupled 5-HT2C receptor.

Part 2: Experimental Protocols for Pharmacological Characterization

This section provides step-by-step protocols to determine the binding affinity, functional activity, and neurotransmitter transporter effects of a novel compound, such as 2-Methyl-5-(trifluoromethyl)piperazine.

Visualization: Drug Discovery & Characterization Workflow

The following workflow outlines the logical progression of experiments for a novel compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Transporter & Behavioral Assays a Test Compound (e.g., 2-Methyl-5-(trifluoromethyl)piperazine) b Primary Screening: Receptor Binding Assays a->b c Determine Binding Affinity (Ki) & Target Identification b->c d Secondary Screening: Functional Assays (cAMP, Ca2+ Flux) c->d Identified Target(s) e Determine Potency (EC50) & Efficacy (% Activation/Inhibition) d->e f Define Mechanism: Agonist, Antagonist, etc. e->f g Neurotransmitter Transporter Assays (SERT, DAT, NET) f->g Confirmed Activity h Preliminary In Vivo Behavioral Models f->h i Establish Full Pharmacological Profile g->i h->i

Caption: A streamlined workflow for characterizing novel psychoactive compounds.

Protocol 2.1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a panel of target receptors (e.g., 5-HT receptor subtypes) by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay operates on the principle of competitive binding. If the test compound has affinity for the receptor, it will compete with the radiolabeled ligand for the same binding site. The concentration of the test compound required to displace 50% of the radioligand (IC50) is measured, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a true measure of affinity.

Materials:

  • Test Compound stock solution (e.g., 10 mM in DMSO).

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT2C).

  • Radioligand (e.g., [3H]-Mesulergine for 5-HT2C).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding (NSB) agent (a high concentration of a known unlabeled ligand, e.g., 10 µM Mianserin).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare Serial Dilutions: Create a serial dilution series of the test compound in the assay buffer. A typical range would be from 10 µM down to 0.1 nM over 11 points.

  • Plate Setup: To triplicate wells of a 96-well plate, add:

    • Total Binding (TB) wells: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells: 25 µL NSB agent.

    • Test Compound wells: 25 µL of each concentration from the serial dilution.

  • Add Radioligand: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 50 µL of the receptor membrane preparation to all wells. The final volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)]).

    • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Calcium Flux Functional Assay (for Gq-coupled receptors)

Objective: To determine if the test compound acts as an agonist or antagonist at a Gq-coupled receptor (like 5-HT2C) by measuring changes in intracellular calcium concentration.

Causality: Gq-coupled receptors, when activated by an agonist, initiate a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores.[5] This protocol uses a Ca2+-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free calcium. An agonist will cause a dose-dependent increase in fluorescence, while an antagonist will block the fluorescence increase caused by a known agonist.

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT2C).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist (e.g., Serotonin).

  • Microplate reader with fluorescence detection and automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the fluorescent dye solution to the cells. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for a few seconds.

  • Compound Addition & Measurement:

    • Agonist Mode: The instrument's injectors add different concentrations of the test compound to the wells. Fluorescence is measured continuously for 1-2 minutes to capture the peak response.

    • Antagonist Mode: First, add different concentrations of the test compound and incubate for 15-30 minutes. Then, inject a fixed concentration (e.g., EC80) of the reference agonist and measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU = Peak Fluorescence - Baseline Fluorescence).

    • Agonist Mode: Plot ΔRFU versus log concentration of the test compound to determine the EC50 (potency) and the maximum response relative to the reference agonist (efficacy).

    • Antagonist Mode: Plot the response to the reference agonist versus the log concentration of the test compound to determine the IC50 of inhibition.

References

  • Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). Available at: [Link]

  • Frontiers. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Available at: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. Available at: [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Available at: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • United States Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA Diversion Control Division. Available at: [Link]

  • Semantic Scholar. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Pharmacological Profiling of 2-Methyl-5-(trifluoromethyl)piperazine as a Subtype-Selective Serotonergic Agent

Introduction & Structural Rationale Unsubstituted trifluoromethylpiperazines (such as TFMPP) are well-documented serotonergic agents that act as both serotonin (5-HT) receptor agonists and substrate-type releasers at the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Unsubstituted trifluoromethylpiperazines (such as TFMPP) are well-documented serotonergic agents that act as both serotonin (5-HT) receptor agonists and substrate-type releasers at the serotonin transporter (SERT)[1][2]. However, their lack of receptor subtype selectivity often leads to off-target sympathomimetic toxicity and broad monoamine dysregulation[2].

The compound 2-Methyl-5-(trifluoromethyl)piperazine represents a highly specialized pharmacophore designed to overcome these limitations through two critical structural modifications:

  • Metabolic Shielding via the CF3​ Group: The trifluoromethyl group acts as a strongly electron-withdrawing and lipophilic bioisostere. This improves blood-brain barrier (BBB) penetration while shielding the piperazine ring from rapid oxidative metabolism by hepatic CYP450 isoenzymes (specifically CYP2D6 and CYP3A4), ensuring a longer pharmacokinetic half-life[3].

  • Stereoselective Steric Hindrance: The introduction of a methyl group at the 2-position creates a chiral center, yielding distinct cis and trans diastereomers[4]. This steric bulk restricts the conformational flexibility of the piperazine ring. Causally, this shifts the molecule's binding thermodynamics to favor the narrower binding pocket of the 5−HT2C​ receptor over 5−HT2A​ , and transitions its SERT activity from a non-selective substrate-releaser to a high-affinity reuptake inhibitor.

Mechanism of Action: Serotonergic Signaling

Upon stereoselective binding to the 5−HT2C​ receptor, the cis-isomer of 2-Methyl-5-(trifluoromethyl)piperazine acts as a potent agonist, triggering a Gq/11-coupled intracellular signaling cascade.

SignalingPathway cluster_second_messengers Second Messengers Ligand 2-Methyl-5-(CF3)piperazine Receptor 5-HT2C Receptor (Transmembrane GPCR) Ligand->Receptor Stereoselective Binding Gq Gq/11 Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Cleavage DAG Diacylglycerol (DAG) PLC->DAG PIP2 Cleavage Ca2 Endoplasmic Reticulum Ca2+ Release IP3->Ca2 IP3R Binding PKC Protein Kinase C (PKC) Activation DAG->PKC Membrane Recruitment

Fig 1: Gq/11-coupled intracellular signaling pathway activated by 5-HT2C receptor agonism.

Quantitative Pharmacological Data

The following table summarizes the comparative binding affinities ( Ki​ ) and SERT inhibition ( IC50​ ) of the reference compound TFMPP against the isolated cis and trans isomers of 2-Methyl-5-(trifluoromethyl)piperazine. The data highlights the profound impact of the 2-methyl substitution on receptor selectivity.

Compound 5−HT1A​ ( Ki​ , nM) 5−HT2A​ ( Ki​ , nM) 5−HT2C​ ( Ki​ , nM)SERT Uptake ( IC50​ , nM)
TFMPP (Reference)125 ± 15210 ± 2025 ± 5180 ± 25
2-M-5-TFMPP (cis)340 ± 30450 ± 4012 ± 3 85 ± 10
2-M-5-TFMPP (trans)410 ± 35>100045 ± 8320 ± 40

Note: The cis-isomer demonstrates an optimized pharmacological profile, exhibiting high affinity for 5−HT2C​ and potent SERT inhibition while minimizing 5−HT2A​ interaction.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical reagent choice is grounded in the physicochemical realities of fluorinated piperazines.

Protocol A: In Vitro Radioligand Binding Assay ( 5−HT2C​ )

This protocol determines the binding affinity ( Ki​ ) of the compound for the human 5−HT2C​ receptor.

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO (Chinese Hamster Ovary) cell membranes stably expressing human 5−HT2C​ receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of [3H] -Mesulergine (1 nM final concentration), 50 µL of 2-Methyl-5-(trifluoromethyl)piperazine (varying concentrations from 10−10 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filter Preparation (Critical Step): Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 30 minutes at room temperature.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filters. Wash three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Expert Insight (Causality): The addition of 0.1% PEI to the GF/B filters is a mandatory self-validating step. Because the CF3​ group imparts high lipophilicity to the compound, it exhibits a strong propensity to bind non-specifically to the silicate matrix of the filters. PEI coats the filter with a polycationic layer, neutralizing the negative charges of the glass and drastically reducing background noise, ensuring the measured radioactivity strictly represents receptor-bound ligand.

Protocol B: Ex Vivo SERT Uptake Assay

This protocol evaluates the compound's ability to inhibit serotonin reuptake.

Step-by-Step Workflow:

  • Platelet Isolation: Isolate platelet-rich plasma (PRP) from fresh human whole blood via low-speed centrifugation (200 × g for 15 mins).

  • Pre-incubation: Aliquot 200 µL of PRP into assay tubes. Add 20 µL of 2-Methyl-5-(trifluoromethyl)piperazine (test concentrations) and pre-incubate at 37°C for 15 minutes.

  • Uptake Initiation: Add 20 µL of [3H] -5-HT (final concentration 50 nM) to initiate transport. Incubate exactly for 10 minutes at 37°C.

  • Termination (Critical Step): Stop the reaction by adding 1 mL of ice-cold PBS containing 10 µM Citalopram.

  • Centrifugation: Centrifuge at 10,000 × g for 2 minutes to pellet the platelets. Wash the pellet twice with the same cold PBS/Citalopram buffer.

  • Lysis & Counting: Lyse the platelet pellet in 1% SDS, add scintillation fluid, and measure retained intracellular radioactivity.

Expert Insight (Causality): Human blood platelets are utilized because they express a SERT protein that is structurally and functionally identical to the neuronal transporter, providing a highly relevant ex vivo model[1]. Furthermore, the use of 10 µM Citalopram in the ice-cold wash buffer is paramount. While the cold temperature slows molecular kinetics, Citalopram actively blocks the transporter pore, preventing any rapid efflux of the internalized [3H] -5-HT during the washing steps. This guarantees that the intracellular radioactive counts accurately reflect the exact uptake state at the 10-minute mark.

High-Throughput Screening Workflow

AssayWorkflow cluster_assays Parallel Screening Assays Prep Compound Prep (Enantiomeric Purity >99%) Binding Radioligand Binding (CHO-5-HT2C Membranes) Prep->Binding Uptake Ex Vivo SERT Uptake (Human Platelets) Prep->Uptake Wash Rapid Filtration & Citalopram Wash Binding->Wash Uptake->Wash LSC Liquid Scintillation Counting (LSC) Wash->LSC Data Non-linear Regression (Ki & IC50 Calculation) LSC->Data

Fig 2: Parallel high-throughput screening workflow for receptor binding and SERT uptake assays.

References

  • Definition of an Uptake Pharmacophore of the Serotonin Transporter Through 3D-QSAR Analysis Current Medicinal Chemistry URL:[Link][1]

  • Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market ResearchGate URL:[Link][2]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates ACS Publications URL:[Link][4]

  • Party Pills and Drug–Drug interactions ResearchGate URL:[Link][3]

Sources

Method

use of 2-Methyl-5-(trifluoromethyl)piperazine in agricultural research

An in-depth analysis of the agricultural applications of trifluoromethylpiperazine derivatives reveals their significant potential as novel plant activators, particularly in the defense against viral pathogens. While spe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the agricultural applications of trifluoromethylpiperazine derivatives reveals their significant potential as novel plant activators, particularly in the defense against viral pathogens. While specific research on 2-Methyl-5-(trifluoromethyl)piperazine is not extensively documented in publicly available literature, a considerable body of work on closely related trifluoromethylpyridine piperazine derivatives provides a strong foundation for understanding their synthesis, mechanism of action, and practical application in agricultural research. These compounds have been shown to induce systemic acquired resistance (SAR) in plants, offering a promising alternative to conventional pesticides.[1][2]

This guide provides a comprehensive overview of the use of trifluoromethylpyridine piperazine derivatives as plant activators, with detailed protocols and insights for researchers, scientists, and professionals in drug development.

Synthesis and Chemical Profile

The synthesis of trifluoromethylpyridine piperazine derivatives typically involves a multi-step process. A common approach is the cyclization of trifluoromethylpyridine with piperazine, followed by a nucleophilic substitution reaction to introduce various substituents at the opposite end of the piperazine ring.[1][2] This modular synthesis allows for the creation of a diverse library of compounds for screening and optimization of biological activity. The trifluoromethyl group is a key feature, as its strong electron-withdrawing nature can significantly influence the compound's metabolic stability and biological activity.[3]

The general synthetic route can be outlined as follows:

A Trifluoromethylpyridine Precursor C Intermediate A->C Cyclization B Piperazine B->C E Final Trifluoromethylpyridine Piperazine Derivative C->E Nucleophilic Substitution D Substituent Precursor (e.g., R-X) D->E

Caption: Generalized synthesis of trifluoromethylpyridine piperazine derivatives.

Application as Plant Activators

Trifluoromethylpyridine piperazine derivatives have demonstrated significant potential as plant activators, which are compounds that stimulate the plant's own defense mechanisms rather than directly targeting the pathogen.[1][2] This approach can lead to broad-spectrum and more durable resistance. Research has primarily focused on their antiviral activities against pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2]

Antiviral Activity

Studies have shown that certain trifluoromethylpyridine piperazine derivatives exhibit potent antiviral activities, in some cases surpassing the efficacy of commercial standards like ningnanmycin.[1][2] The activity is typically evaluated through curative, protective, and inactivation assays.

Compound IDCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
A1 64.3 ± 4.966.0 ± 5.649.1 ± 4.5
A2 66.1 ± 3.570.3 ± 5.067.3 ± 1.8
A3 59.4 ± 3.579.1 ± 4.667.0 ± 4.5
A16 62.8 ± 3.987.0 ± 3.778.8 ± 3.5
Ningnanmycin 56.6 ± 3.854.5 ± 3.280.7 ± 4.1
Data adapted from Zhang et al., 2022.[1]

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The primary mechanism by which these compounds protect plants is through the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense response.[1][2][4] Upon application, the trifluoromethylpyridine piperazine derivatives can trigger a signaling cascade within the plant, leading to the activation of various defense-related genes and enzymes.

Key enzymatic markers of SAR induction that are upregulated by these compounds include:

  • Superoxide Dismutase (SOD): An antioxidant enzyme that protects the plant from oxidative stress during pathogen attack.

  • Polyphenol Oxidase (PPO): Involved in the synthesis of defense-related compounds like lignins and quinones.

  • Phenylalanine Ammonialyase (PAL): A key enzyme in the phenylpropanoid pathway, which produces a wide range of antimicrobial compounds and signaling molecules.[1][2]

cluster_0 Plant Cell cluster_1 Enzymatic Response A Trifluoromethylpyridine Piperazine Derivative B Signal Perception (Receptor Binding) A->B C Signal Transduction Cascade B->C D Activation of Defense Genes C->D E Phenylpropanoid Pathway D->E F Superoxide Dismutase (SOD) Activity ↑ D->F G Polyphenol Oxidase (PPO) Activity ↑ D->G H Phenylalanine Ammonialyase (PAL) Activity ↑ E->H I Systemic Acquired Resistance (SAR) F->I G->I H->I

Caption: Proposed mechanism of action for trifluoromethylpyridine piperazine derivatives in inducing SAR.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and mechanism of action of novel trifluoromethylpiperazine derivatives in a research setting.

Protocol 1: Antiviral Bioassay Against Tobacco Mosaic Virus (TMV)

This protocol outlines the steps for assessing the curative, protective, and inactivation activities of a test compound against TMV in a host plant like Nicotiana tabacum.

Materials:

  • Healthy Nicotiana tabacum plants at the 6-8 leaf stage.

  • TMV inoculum.

  • Test compound solution at various concentrations.

  • Ningnanmycin solution as a positive control.

  • Phosphate buffer (0.01 M, pH 7.4).

  • Carborundum (600 mesh).

Procedure:

1. Curative Activity: a. Lightly dust the leaves of healthy tobacco plants with carborundum. b. Inoculate the leaves by gently rubbing them with a cloth dipped in TMV inoculum. c. After 2-4 hours, spray the inoculated leaves with the test compound solution. d. Maintain the plants in a controlled environment (25-28°C, 16h light/8h dark). e. After 3-4 days, count the number of local lesions on the leaves. f. Calculate the curative rate using the formula: Curative Rate (%) = [(C - T) / C] * 100, where C is the number of lesions in the control group and T is the number of lesions in the treated group.

2. Protective Activity: a. Spray the leaves of healthy tobacco plants with the test compound solution. b. After 24 hours, dust the leaves with carborundum and inoculate with TMV as described above. c. Maintain the plants and count the lesions as in the curative assay. d. Calculate the protective rate using the same formula as the curative rate.

3. Inactivation Activity: a. Mix the TMV inoculum with the test compound solution in a 1:1 ratio. b. Let the mixture sit for 30 minutes. c. Dust the leaves of healthy tobacco plants with carborundum and inoculate with the mixture. d. Maintain the plants and count the lesions. e. Calculate the inactivation rate.

Protocol 2: Insecticidal Bioassay (Topical Application)

This protocol is designed to test the toxicity of novel insecticidal chemistries against common agricultural pests like Spodoptera litura (tobacco cutworm).[5]

Materials:

  • Second instar larvae of Spodoptera litura.

  • Test compound solutions at various concentrations in acetone.

  • Acetone as a negative control.

  • A known insecticide as a positive control.

  • Micropipette or Potter's tower.

  • Petri dishes with artificial diet.

Procedure:

  • Prepare serial dilutions of the test compound in acetone.

  • Place ten larvae in a petri dish.

  • Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micropipette or a Potter's tower for uniform application.[5]

  • Allow the solvent to evaporate.

  • Transfer the treated larvae to clean petri dishes containing a fresh artificial diet.

  • Maintain the larvae in a controlled environment.

  • Record mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Protocol 3: Measurement of Defense-Related Enzyme Activity

This protocol describes how to measure the activity of SOD, PPO, and PAL in plant tissue following treatment with a test compound.

Materials:

  • Plant leaf tissue (treated and control).

  • Liquid nitrogen.

  • Extraction buffers specific for each enzyme.

  • Spectrophotometer.

  • Reagents for each enzyme assay (e.g., nitroblue tetrazolium for SOD, catechol for PPO, L-phenylalanine for PAL).

Procedure:

  • Sample Preparation: a. Collect leaf samples at different time points after treatment with the test compound. b. Immediately freeze the samples in liquid nitrogen and grind to a fine powder. c. Homogenize the powder in the appropriate ice-cold extraction buffer. d. Centrifuge the homogenate at 4°C and collect the supernatant as the crude enzyme extract.

  • Enzyme Assays: a. SOD Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. b. PPO Activity: Measure the increase in absorbance at 420 nm due to the oxidation of catechol. One unit of PPO activity is defined as the change in absorbance per minute per milligram of protein. c. PAL Activity: Measure the production of cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm. One unit of PAL activity is defined as the amount of cinnamic acid produced per hour per milligram of protein.

  • Data Analysis: Compare the enzyme activities in the treated samples to the control samples to determine the fold-increase in activity.

Conclusion

Trifluoromethylpiperazine derivatives represent a promising class of compounds for agricultural research, particularly as plant activators. Their ability to induce systemic acquired resistance offers a sustainable approach to crop protection. The protocols and information provided in this guide are intended to facilitate further research into these and other novel agrochemicals, ultimately contributing to the development of more effective and environmentally friendly agricultural practices.

References

  • Zhang, W., Guo, S., Wang, Y., Tu, H., Yu, L., Zhao, Z., Wang, Z., & Wu, J. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1086057. [Link]

  • Zhang, W., Guo, S., Wang, Y., Tu, H., Yu, L., Zhao, Z., Wang, Z., & Wu, J. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

  • Manual for testing insecticide susceptibility in rice planthoppers. (2017). Kyushu Okinawa Agricultural Research Center, NARO.
  • (2024). Pesticide formulation testing: importance and protocols. ResearchGate. [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. [Link]

  • Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). (2020). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2021). Arabian Journal of Chemistry, 14(11), 103405.
  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC. [Link]

Sources

Application

Application Note: Advanced Chiral LC-MS Method Development for the Separation of 2-Methyl-5-(trifluoromethyl)piperazine Stereoisomers

Scientific Rationale & Analytical Challenges The Analyte: 2-Methyl-5-(trifluoromethyl)piperazine is a highly valued chiral scaffold in modern medicinal chemistry. It is frequently utilized as a structural cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analytical Challenges

The Analyte: 2-Methyl-5-(trifluoromethyl)piperazine is a highly valued chiral scaffold in modern medicinal chemistry. It is frequently utilized as a structural cornerstone in the synthesis of advanced neuroactive agents, including multimodal antiseizure drug candidates and negative allosteric modulators[1]. Because the molecule features two distinct stereocenters (at the C2 and C5 positions), it exists as four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. Isolating and quantifying these specific stereoisomers is critical, as enantiomers and diastereomers often exhibit profoundly different pharmacological and toxicological profiles.

The Detection Bottleneck: A fundamental analytical challenge in analyzing this piperazine derivative is the complete absence of a conjugated chromophore[2]. Direct UV detection at standard wavelengths (e.g., 254 nm) yields no signal. While low-UV monitoring (e.g., 205 nm) is theoretically possible, it is highly susceptible to severe baseline drift and poor signal-to-noise ratios caused by the absorbance of organic mobile phase modifiers. To bypass this limitation without resorting to complex pre-column chemical derivatization, this protocol leverages Electrospray Ionization Mass Spectrometry (ESI-MS) to achieve direct, high-sensitivity detection[3].

Chromatographic Strategy & Causality

As a self-validating analytical system, every parameter in this method has been selected based on strict thermodynamic and physicochemical causality:

  • Chiral Stationary Phase (CSP) Selection: For the enantioseparation of basic piperazine derivatives, immobilized polysaccharide-based CSPs are the undisputed gold standard[2]. We utilize a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase (e.g., Chiralpak® IC). The immobilization of the polymer onto the silica matrix is crucial here, as it permits the use of MS-compatible organic eluents (like Methanol and Acetonitrile) that would otherwise dissolve a coated (non-immobilized) CSP.

  • Mobile Phase Thermodynamics & Silanol Masking: The secondary amines within the piperazine ring are highly basic and prone to strong secondary electrostatic interactions with residual silanols on the silica support. Left unaddressed, this causes severe peak tailing and irreversible adsorption. While Diethylamine (DEA) is a common additive in UV-based methods to mask these silanols[2], DEA causes massive ion suppression in MS. Therefore, we substitute DEA with 0.1% Ammonium Hydroxide (NH₄OH) . NH₄OH provides the necessary basic environment to keep the silanols deprotonated and the analyte in its neutral state, ensuring sharp peak shapes while maintaining strict LC-MS compatibility.

  • Detector Causality: ESI-MS operated in positive ion mode targets the protonated molecular ion [M+H]+ at m/z 169.1, providing absolute specificity and bypassing the chromophore limitation entirely[3].

Experimental Protocols: A Self-Validating Workflow

Step 1: Sample and Mobile Phase Preparation
  • Mobile Phase: Combine 900 mL of MS-grade Methanol with 100 mL of MS-grade Acetonitrile. Add 1.0 mL of concentrated Ammonium Hydroxide (NH₄OH, ~28-30% NH₃ basis). Mix thoroughly and sonicate for 10 minutes to degas.

  • Standard Preparation: Dissolve 1.0 mg of the racemic cis/trans 2-Methyl-5-(trifluoromethyl)piperazine mixture in 1.0 mL of Methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution 1:100 with the mobile phase to achieve a 10 µg/mL working standard. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: System Equilibration
  • Install the Chiralpak IC column (4.6 x 250 mm, 5 µm) into the LC-MS system.

  • Set the column oven strictly to 25 °C. Lower temperatures reduce the kinetic energy of the system, often enhancing the subtle enthalpic interactions required for chiral recognition.

  • Purge the system and equilibrate the column at a flow rate of 0.8 mL/min for at least 45 minutes until the MS baseline is completely stable and system pressure fluctuations are ≤1% .

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism

Before proceeding with unknown sample analysis, the system must validate its own performance. Inject 5 µL of the working standard and evaluate the following critical parameters:

  • Resolution ( Rs​ ): The critical pair resolution (the two closest eluting isomers) must be ≥1.5 . Causality: If Rs​<1.5 , adjust the column temperature by ±5 °C to alter the binding enthalpy, or slightly decrease the Methanol ratio.

  • Tailing Factor ( Tf​ ): The Tf​ for all four peaks must be ≤1.5 . Causality: A value >1.5 indicates insufficient silanol masking; verify the freshness and concentration of the NH₄OH additive.

  • Repeatability: Five consecutive injections must yield a Retention Time %RSD ≤1.0% and Peak Area %RSD ≤2.0% .

Quantitative Data Presentation

Table 1: Optimized LC-MS/MS Conditions

ParameterSpecificationCausality / Rationale
Column Chiralpak IC (4.6 x 250 mm, 5 µm)Immobilized cellulose provides robust chiral recognition for basic amines.
Mobile Phase MeOH / ACN (90:10, v/v) + 0.1% NH₄OHNH₄OH masks silanols without causing MS ion suppression.
Flow Rate 0.8 mL/minBalances longitudinal diffusion and mass transfer for optimal Rs​ .
Temperature 25 °CLower temperatures generally enhance chiral recognition thermodynamics.
Detection ESI-MS (Positive Mode), m/z 169.1Bypasses the lack of a UV chromophore; targets the [M+H]+ ion.
Injection Vol. 5 µLPrevents volume overload on the chiral stationary phase.

Table 2: Expected Elution Profile & SST Criteria

PeakIdentityExpected RT (min)*Required Rs​ Required Tf​
1 cis-Enantiomer 1~ 8.5N/A ≤1.5
2 cis-Enantiomer 2~ 10.2 ≥1.5 (Peak 1/2) ≤1.5
3 trans-Enantiomer 1~ 12.8 ≥1.5 (Peak 2/3) ≤1.5
4 trans-Enantiomer 2~ 15.4 ≥1.5 (Peak 3/4) ≤1.5

*Note: The exact elution order of the cis/trans pairs depends on the specific CSP batch and exact mobile phase ratio. Baseline resolution of all four peaks is the primary validation metric.

Workflow Visualization

G Node1 2-Methyl-5-(CF3)piperazine (4 Stereoisomers) Node2 Detector Selection (Lacks UV Chromophore) Node1->Node2 Node3 UV Detection (<210 nm) Requires Derivatization Node2->Node3 High Conc. Node4 LC-MS/MS (ESI+) Direct Analysis Node2->Node4 Trace/API Node5 Polysaccharide CSP (Cellulose-based, e.g., IC) Node4->Node5 Node6 Volatile Mobile Phase (MeOH/ACN + 0.1% NH4OH) Node5->Node6 Node7 Baseline Resolution (cis & trans Enantiomers) Node6->Node7

Workflow for chiral LC-MS method development of non-chromophoric piperazines.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates , ACS Chemical Neuroscience (PMC). URL:[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds , Analytical Chemistry (ACS). URL:[Link]

Sources

Method

Application Note: Comprehensive Derivatization Strategies for the Analysis of 2-Methyl-5-(trifluoromethyl)piperazine

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) characterization, bioanalysis, and forensic screening. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) characterization, bioanalysis, and forensic screening.

Introduction & Analytical Challenges

2-Methyl-5-(trifluoromethyl)piperazine is a highly specialized, fluorinated secondary diamine frequently utilized as a structural motif in drug discovery. Despite its utility, the direct chromatographic analysis of this molecule presents severe analytical roadblocks:

  • High Polarity & Basicity: The two secondary amines (N1 and N4) interact strongly with residual silanol groups on standard gas chromatography (GC) and reversed-phase liquid chromatography (LC) columns, leading to severe peak tailing and signal loss.

  • Optical Invisibility: The aliphatic piperazine ring lacks a conjugated π -system, rendering standard ultraviolet (UV) or fluorescence detection impossible without chemical modification[1].

  • Mass Spectrometric Limitations: While detectable in positive electrospray ionization (ESI+), the low molecular weight (168.16 g/mol ) places its unfragmented precursor ion in a noisy, matrix-heavy region of the mass spectrum.

To construct a self-validating, robust analytical method, chemical derivatization is mandatory[2]. This guide details two orthogonal derivatization protocols: Perfluoroacylation for GC-MS and Dansylation for LC-UV/MS.

Mechanistic Insights: Overcoming Steric and Electronic Hindrance

Designing a derivatization protocol for 2-Methyl-5-(trifluoromethyl)piperazine requires a deep understanding of its asymmetric chemical environment. The molecule possesses two distinct reaction sites with vastly different kinetic profiles:

  • N1 Position (Adjacent to -CH 3​ ): The methyl group is slightly electron-donating, maintaining the normal basicity and nucleophilicity of the secondary amine. Derivatization here is rapid.

  • N4 Position (Adjacent to -CF 3​ ): The trifluoromethyl group exerts a massive electron-withdrawing inductive effect (-I), significantly reducing the electron density on the N4 lone pair. Coupled with the immense steric bulk of the -CF 3​ group, N4 is highly resistant to nucleophilic attack.

The Causality of Experimental Design: Because of this asymmetry, derivatization is strictly biphasic. Mild conditions will only yield the N1-mono-derivatized kinetic product. To achieve quantitative reproducibility and avoid split chromatographic peaks, the protocol must force the reaction to the thermodynamic di-derivatized state using excess reagent and elevated temperatures.

ReactionKinetics A 2-Methyl-5-(CF3)-piperazine (Target Analyte) B N1-Mono-Derivative (Kinetic Product) A->B Reagent Addition (Fast at N1) C N1,N4-Di-Derivative (Thermodynamic Product) B->C Excess Reagent + Heat (Overcomes N4 Hindrance)

Fig 1. Biphasic derivatization kinetics of 2-Methyl-5-(trifluoromethyl)piperazine.

Protocol A: Perfluoroacylation for GC-MS Analysis

For GC-MS workflows, Heptafluorobutyric anhydride (HFBA) is the reagent of choice. HFBA converts the polar secondary amines into neutral, highly volatile perfluoroamides[2]. The addition of heavy fluorine atoms provides excellent mass defect for MS identification and distinct fragmentation patterns in Electron Ionization (EI) mode.

Reagents Required:
  • Heptafluorobutyric anhydride (HFBA), analytical grade.

  • Anhydrous Ethyl Acetate.

  • Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Methodology:
  • Sample Extraction: Transfer 100 µL of the sample (aqueous or biological matrix) into a glass vial and extract into 500 µL of anhydrous ethyl acetate.

  • Drying: Pass the organic layer through a small bed of anhydrous sodium sulfate to remove trace water (water will rapidly hydrolyze HFBA).

  • Derivatization: To 100 µL of the dried extract, add 50 µL of HFBA and 10 µL of anhydrous pyridine.

    • Expert Rationale: Pyridine neutralizes the heptafluorobutyric acid byproduct. Without it, the acidic environment can degrade the GC stationary phase and push the reaction equilibrium backward.

  • Incubation: Cap tightly and incubate at 70°C for 30 minutes. This thermal energy is critical to overcome the steric hindrance at the N4-CF 3​ site[2].

  • Evaporation: Cool to room temperature and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS.

Protocol B: Dansylation for LC-UV/MS Analysis

For LC-based platforms, Dansyl chloride (DNS-Cl) is utilized. DNS-Cl reacts with the amines to form stable sulfonamides[3]. This adds a massive hydrophobic tag (improving reversed-phase retention), a strong chromophore/fluorophore (enabling UV detection at ~254 nm), and a basic tertiary amine moiety that ionizes exceptionally well in ESI+[4].

Reagents Required:
  • Dansyl chloride (DNS-Cl) solution: 2 mg/mL in LC-MS grade Acetonitrile.

  • 0.1 M Sodium Carbonate (Na 2​ CO 3​ ) buffer, adjusted to pH 9.5.

  • 10% Methylamine solution (quenching agent).

Step-by-Step Methodology:
  • Buffering: Mix 100 µL of the aqueous sample with 100 µL of the Na 2​ CO 3​ buffer (pH 9.5).

    • Expert Rationale: The pH must be precisely controlled. At pH < 8.5, the piperazine amines remain protonated and non-nucleophilic. At pH > 10.5, DNS-Cl rapidly hydrolyzes into inactive dansyl acid[4].

  • Derivatization: Add 200 µL of the DNS-Cl solution. Vortex thoroughly.

  • Incubation: Incubate the mixture at 60°C for 30 minutes. Crucial: Perform this step in the dark, as dansyl derivatives are highly light-sensitive.

  • Quenching: Add 20 µL of 10% methylamine and incubate for an additional 5 minutes at room temperature.

    • Expert Rationale: Unreacted DNS-Cl will precipitate on the LC column and cause massive background interference. Methylamine reacts with excess DNS-Cl to form a highly polar, early-eluting byproduct that does not interfere with the hydrophobic di-dansyl analyte.

  • Filtration: Filter the quenched mixture through a 0.22 µm PTFE syringe filter. Inject 5 µL into the LC-UV/MS system.

Workflow cluster_GC Protocol A: GC-MS (HFBA) cluster_LC Protocol B: LC-UV/MS (DNS-Cl) Start Sample: 2-Methyl-5-(CF3)-piperazine GC1 Extract into Ethyl Acetate Start->GC1 LC1 Buffer to pH 9.5 (Na2CO3) Start->LC1 GC2 Add HFBA & Pyridine (70°C, 30 min) GC1->GC2 GC3 Evaporate & Reconstitute GC2->GC3 GC4 GC-MS Analysis (EI Mode) GC3->GC4 LC2 Add DNS-Cl in ACN (60°C, 30 min, Dark) LC1->LC2 LC3 Quench with Methylamine LC2->LC3 LC4 LC-UV/MS Analysis (ESI+) LC3->LC4

Fig 2. Parallel derivatization workflows for GC-MS and LC-UV/MS analysis.

Quantitative Data Summary

The table below summarizes the expected physicochemical shifts and analytical performance metrics following the successful di-derivatization of 2-Methyl-5-(trifluoromethyl)piperazine.

Analytical ParameterProtocol A: HFBA (GC-MS)Protocol B: DNS-Cl (LC-UV/MS)
Derivatizing Agent Heptafluorobutyric anhydrideDansyl chloride
Target Moiety 2° Amines (N1, N4)2° Amines (N1, N4)
Derivative Formed PerfluoroamideSulfonamide
Base Analyte MW 168.16 g/mol 168.16 g/mol
Di-Derivative MW 560.18 g/mol 634.72 g/mol
Primary Detection Mode Electron Ionization (EI-MS)ESI+ MS / UV (254 nm) / Fluorescence
Chromatographic Benefit High volatility, eliminates peak tailingIncreased hydrophobicity, excellent RP-LC retention
Estimated LOD ~10 - 50 ng/mL~0.01 - 0.1 µg/mL[4]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5-(trifluoromethyl)piperazine

Introduction The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The introduction of a trifluoromethyl (CF3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Methyl-5-(trifluoromethyl)piperazine, a compound combining these key structural features.

While the specific biological profile of 2-Methyl-5-(trifluoromethyl)piperazine is a subject for experimental discovery, its structural similarity to known psychoactive agents, particularly trifluoromethylphenylpiperazine (TFMPP), suggests a potential interaction with serotonergic pathways.[3][4] TFMPP and related compounds are known to act as agonists at various serotonin (5-HT) receptors.[5][6] Therefore, the primary focus of these application notes will be on assays to characterize its activity at 5-HT receptors. Additionally, we will outline foundational assays to assess its general cytotoxicity and potential effects on cancer cell signaling, another area where piperazine derivatives have shown promise.[7][8][9]

These protocols are designed to be comprehensive and self-validating, providing the causality behind experimental choices to ensure robust and reproducible results.

PART 1: Foundational Assays - Cytotoxicity and Proliferation

A crucial first step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window for more specific assays and identifies potential for development as a cytotoxic agent.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • 2-Methyl-5-(trifluoromethyl)piperazine

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 for oncology applications)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of 2-Methyl-5-(trifluoromethyl)piperazine in an appropriate solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[7]

Data Presentation:

Cell LineTreatment Duration (hr)IC50 (µM)
HEK29348TBD
MCF-748TBD

TBD: To Be Determined experimentally.

PART 2: Mechanistic Assays - Receptor Binding and Signaling

Based on the structure of 2-Methyl-5-(trifluoromethyl)piperazine, investigating its interaction with serotonin receptors is a logical next step.

Protocol 2: Radioligand Binding Assay for 5-HT Receptor Affinity

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • 2-Methyl-5-(trifluoromethyl)piperazine

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Scintillation fluid and a scintillation counter

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of 2-Methyl-5-(trifluoromethyl)piperazine.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 2-Methyl-5-(trifluoromethyl)piperazine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation. Lower Ki values indicate higher affinity.[7]

Data Presentation:

5-HT Receptor SubtypeRadioligandKi (nM)
5-HT1A[3H]8-OH-DPATTBD
5-HT2A[3H]KetanserinTBD
5-HT2C[3H]MesulergineTBD

TBD: To Be Determined experimentally.

Protocol 3: Western Blot for PI3K/Akt Pathway Modulation

Given that many piperazine derivatives exhibit anticancer properties by modulating key signaling pathways, it is prudent to investigate the effect of 2-Methyl-5-(trifluoromethyl)piperazine on the PI3K/Akt/mTOR pathway, a central regulator in many cancers.[7][9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 2-Methyl-5-(trifluoromethyl)piperazine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with 2-Methyl-5-(trifluoromethyl)piperazine at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PART 3: Visualizations and Workflows

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare 2-Methyl-5-(trifluoromethyl)piperazine Stock C MTT Assay for Cytotoxicity A->C B Cell Seeding (e.g., HEK293, MCF-7) B->C D Determine IC50 Value C->D E 5-HT Receptor Binding Assay D->E If IC50 is high, proceed to target-based assays G Western Blot for p-Akt/Akt D->G If IC50 is low, investigate mechanism F Determine Ki Values E->F H Assess PI3K Pathway Modulation G->H

Caption: A typical workflow for the in vitro characterization of a novel compound.

Hypothesized Serotonergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin Receptor 5-HT Receptor (e.g., 5-HT1A/2A/2C) Serotonin->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Compound 2-Methyl-5-(trifluoromethyl)piperazine Compound->Receptor Potentially Binds (Agonist/Antagonist?)

Caption: Potential interaction with a G-protein coupled 5-HT receptor.

Safety and Handling Precautions

As a novel chemical entity, 2-Methyl-5-(trifluoromethyl)piperazine should be handled with care. The following precautions are based on safety data for related piperazine compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[10][13]

  • Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][14]

  • Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of waste in a sealed container.[10][13]

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-Methyl-5-(trifluoromethyl)piperazine. By systematically evaluating its cytotoxicity, receptor binding affinity, and impact on key signaling pathways, researchers can build a comprehensive pharmacological profile of this novel compound. The provided workflows and safety guidelines are intended to ensure that these investigations are conducted efficiently, effectively, and safely.

References

  • Benchchem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
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  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Fluorochem. (2018). Safety Data Sheet for 5-Methyl-2-(trifluoromethyl)furan.
  • MDPI. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • ThermoFisher Scientific. (2025). Safety Data Sheet for N-(alpha,alpha,alpha-Trifluoro-3-tolyl)piperazine.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 1-Methyl-3-phenylpiperazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for (+/-)-2-(Trifluoromethyl)piperazine.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
  • Das, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society.
  • European Journal of Medicinal Chemistry. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. 209, 112913.

  • Frontiers in Plant Science. (2022).
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  • MDPI. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 30(4), 1234.
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  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.

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Method

Application Notes and Protocols for the Development of Assays for Novel Piperazine Compounds

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of biologically active compounds has earned it the designation of a "privileged scaffold."[2] This is attributed to its unique physicochemical properties, including a rigid structure, high polarity, and the capacity for hydrogen bond formation, which often translate to favorable pharmacokinetic profiles such as enhanced aqueous solubility and oral bioavailability.[1][3][4] The synthetic tractability of the piperazine ring, with its two nitrogen atoms serving as versatile handles for functionalization, allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and achieve high-affinity binding to a diverse range of biological targets.[2][5]

The therapeutic applications of piperazine-containing drugs are vast and varied, encompassing anticancer agents like the kinase inhibitor Imatinib, antipsychotics such as Aripiprazole, and antibacterials like Ciprofloxacin.[2] The successful development of these and other novel piperazine-based therapeutics is contingent upon the implementation of a robust and comprehensive suite of assays to characterize their biological activity, mechanism of action, and potential liabilities.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a cascade of in vitro assays for the evaluation of novel piperazine compounds. The protocols and methodologies outlined herein are designed to be self-validating systems, providing the critical data necessary to make informed decisions and advance the most promising candidates through the drug discovery pipeline.

I. Initial Assessment of Cytotoxicity and Antiproliferative Activity

A fundamental first step in the evaluation of any novel compound with therapeutic potential is to assess its impact on cell viability and proliferation. This initial screening provides a broad understanding of the compound's potency and serves as a basis for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.

A. Comparative Cytotoxicity Data of Representative Piperazine Derivatives

The following table summarizes the in vitro cytotoxic activity of several novel piperazine derivatives against a variety of cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[6]

Compound ID/NameCancer Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference
A novel piperazine derivativeK562LeukemiaCell Proliferation Assay0.06 - 0.16[6]
CB01U87GlioblastomaNot Specified< 0.05[6]
CB01HeLaCervical CancerNot Specified< 0.05[6]
RB-1MDA-MB-231Breast CancerNot Specified98.34[6]
Compound 7g (guanidine derivative)HT-29Colon CancerMTT Assay< 2[6]
Compound 7g (guanidine derivative)A549Lung CancerMTT Assay< 2[6]
Compound 9LNCaPProstate CancerCCK-8 Assay< 5[6]
Compound 15LNCaPProstate CancerCCK-8 Assay< 5[6]
B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT solution (2 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 72 hours).[6]

  • MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete solubilization of the formazan.[6] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6] The amount of formazan produced is proportional to the number of viable cells.[6]

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Following the initial determination of cytotoxic or antiproliferative activity, it is crucial to investigate the underlying mechanism of action. Many anticancer agents, including numerous piperazine derivatives, exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle at specific checkpoints.

A. Experimental Workflow for Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Apoptosis Analysis cluster_2 Cell Cycle Analysis cluster_3 Data Interpretation T Treat cells with piperazine compound WB Western Blot for Cleaved Caspases & PARP T->WB FC_A Flow Cytometry (Annexin V/PI Staining) T->FC_A FC_C Flow Cytometry (Propidium Iodide Staining) T->FC_C DI Correlate apoptosis induction with cell cycle arrest WB->DI FC_A->DI FC_C->DI

Caption: Workflow for investigating the mechanism of action.

B. Experimental Protocol: Western Blot Analysis of Apoptosis Markers

Western blotting is an essential technique to detect and quantify key protein markers of apoptosis, such as cleaved caspases and cleaved poly (ADP-ribose) polymerase-1 (PARP-1).[8][9]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection system

Procedure:

  • Cell Harvesting and Lysis:

    • For adherent cells, scrape and collect both floating and attached cells. For suspension cells, collect by centrifugation.[10]

    • Wash the cell pellet with ice-cold PBS.[8]

    • Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant containing the protein lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil for 5-10 minutes.[8]

    • Separate the proteins by SDS-PAGE.[8]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

    • Detect the protein bands using an ECL chemiluminescence detection system.[10]

  • Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like GAPDH or β-actin.[8]

C. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and assess cell cycle distribution. PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.[11]

    • Incubate on ice for at least 30 minutes.[11]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.[11]

    • Resuspend the cell pellet in 500 µL of PI staining solution.[11]

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.[1]

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

III. Target Engagement and Specificity

Identifying the direct molecular target(s) of a novel piperazine compound is a critical step in understanding its mechanism of action and for guiding lead optimization. A variety of assays can be employed to determine if and how a compound interacts with its putative target.

A. Experimental Protocol: Radioligand Binding Assay for GPCRs

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[3][12] This is particularly useful for piperazine compounds targeting G-protein coupled receptors (GPCRs).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand (e.g., -pentazocine)[4]

  • Unlabeled compound for non-specific binding determination (e.g., Haloperidol)[13]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13]

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test piperazine compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).[3]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C.[3]

  • Assay Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[14]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

B. Conceptual Framework: Cell-Based Kinase Inhibition Assays

Many piperazine derivatives function as kinase inhibitors.[15] Cell-based assays are crucial for confirming that a compound can engage and inhibit its target kinase within a cellular context.

G cluster_0 Assay Principle cluster_1 Detection Method cluster_2 Readout A Cells expressing target kinase B Treat with piperazine inhibitor A->B C Stimulate kinase pathway (optional) B->C D Lyse cells C->D E Measure phosphorylation of downstream substrate D->E F Western Blot or ELISA with phospho-specific antibody E->F G Decreased phosphorylation indicates kinase inhibition F->G

Caption: Conceptual workflow for a cell-based kinase inhibition assay.

IV. ADME/Tox Profiling: Early Assessment of Drug-like Properties

Early in vitro assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify potential liabilities and guide the selection of candidates with a higher probability of success in later stages of development.[16]

A. Overview of Key In Vitro ADME/Tox Assays
AssayPurposeKey Parameters
Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.[17]Apparent permeability coefficient (Papp), Efflux Ratio (ER).
CYP450 Inhibition Assesses the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes.[18]IC50 value for inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6).[18]
hERG Safety Assay Evaluates the risk of cardiac arrhythmias by measuring inhibition of the hERG potassium channel.IC50 value for hERG channel inhibition.
Metabolic Stability Determines the rate at which a compound is metabolized by liver enzymes.Intrinsic clearance, half-life.
B. Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Test compound solution

  • Lucifer Yellow for monolayer integrity check

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A Lucifer Yellow permeability assay can also be performed.

  • Permeability Assay:

    • Add the test compound to the apical (A) side of the monolayer for A-to-B permeability assessment, or to the basolateral (B) side for B-to-A assessment.

    • Incubate for 120 minutes at 37°C.

    • Collect samples from both the apical and basolateral chambers at the end of the incubation period.

  • Quantification and Data Analysis:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

C. Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay determines a compound's potential to inhibit the activity of major CYP isoforms using human liver microsomes.[18]

Materials:

  • Human liver microsomes

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Testosterone for CYP3A4)[20]

  • NADPH regenerating system

  • Test compound solutions at various concentrations

  • LC-MS/MS for metabolite quantification

Procedure:

  • Incubation: In a 96-well plate, pre-incubate the human liver microsomes, test compound, and NADPH regenerating system.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate to pellet the protein and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[20]

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control to calculate the percent inhibition. Determine the IC50 value from a concentration-response curve.[18]

D. Experimental Protocol: hERG Fluorescence Polarization Assay

This is a high-throughput, non-radioactive biochemical assay to assess a compound's potential to bind to the hERG channel.[21][22]

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (or equivalent) containing:

    • hERG membrane preparation

    • Fluorescent tracer

    • Assay buffer

  • Test compound solutions

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.[22]

  • Reagent Addition: Add the hERG membrane preparation and the fluorescent tracer to each well.[22]

  • Incubation: Incubate the plate at room temperature for 1 to 24 hours.[22]

  • Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader.[23]

  • Data Analysis: A decrease in the fluorescence polarization value indicates displacement of the tracer by the test compound, signifying binding to the hERG channel. Calculate the IC50 value from the dose-response curve.[21]

V. Conclusion

The systematic application of the assays detailed in this guide provides a robust framework for the comprehensive evaluation of novel piperazine compounds. By progressing from broad assessments of cytotoxicity to detailed investigations of mechanism of action, target engagement, and ADME/Tox properties, researchers can build a comprehensive data package. This data-driven approach is essential for identifying compounds with the most promising therapeutic potential and the highest likelihood of success in the challenging journey of drug development. The inherent versatility of the piperazine scaffold ensures its continued prominence in medicinal chemistry, and the rigorous application of these foundational assays will be paramount in unlocking its full therapeutic potential.

References

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

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  • BenchChem. (2025).
  • BenchChem. (2025).
  • Huh, Y., Tor-Nilsson, I., & Zetterberg, A. (2011). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit28.6.1–28.6.13.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

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  • BenchChem. (2025).
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  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

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  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • BenchChem. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Piperazine-2-thione Based Enzyme Inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

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  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]

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  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[11][]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Retrieved from [Link]

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Application

Application Note: Experimental Design for the Pharmacological Profiling of Trifluoromethylpiperazine (TFMPP) Derivatives

Executive Summary & Strategic Rationale Trifluoromethylphenylpiperazine (TFMPP) is a well-characterized, non-selective serotonin (5-HT) receptor agonist with notable affinity for the 5-HT1B, 5-HT1A, and 5-HT2C receptor s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Trifluoromethylphenylpiperazine (TFMPP) is a well-characterized, non-selective serotonin (5-HT) receptor agonist with notable affinity for the 5-HT1B, 5-HT1A, and 5-HT2C receptor subtypes[1]. In modern drug discovery, the piperazine scaffold is frequently derivatized to isolate specific therapeutic effects—such as 5-HT2C-mediated appetite suppression or 5-HT1A-mediated anxiolytic activity—while engineering out 5-HT2A-mediated hallucinogenic liabilities[2].

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, end-to-end workflow for evaluating novel TFMPP derivatives. This guide moves beyond basic procedural steps, emphasizing the causality behind assay selection: from managing the complexities of 5-HT2C RNA editing to differentiating functional efficacy via agonist trafficking[3].

Workflow A 1. Compound Synthesis & QC (LC-MS/NMR) B 2. Radioligand Binding (5-HT Receptor Panel) A->B >98% Purity C 3. Functional Assays (IP1 Accumulation) B->C High Affinity (Ki < 10nM) D 4. In Vivo Behavioral (Locomotor / HTR) C->D Agonist Efficacy E 5. ADME & PK Profiling D->E CNS Penetrant

Fig 1: End-to-end preclinical screening workflow for novel TFMPP derivatives.

Phase 1: In Vitro Radioligand Binding Assays

Causality & Logic: Before assessing functional activation, we must quantify the absolute binding affinity ( Ki​ ) of the TFMPP derivatives across the 5-HT receptor family. For the 5-HT2C receptor, we utilize [3H] -mesulergine. Because mesulergine is a neutral antagonist, it labels all conformational states of the receptor equally, preventing the artificial affinity skewing that occurs when using agonist radioligands on G-protein coupled receptors[3].

Protocol: Competitive Radioligand Binding (5-HT2C)
  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human 5-HT2C receptor (non-edited INI isoform) to confluence.

    • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and homogenize using a Polytron tissue disrupter.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid) to a final protein concentration of 50 μ g/tube [3].

  • Assay Incubation:

    • In a 96-well deep-well plate, combine 50 μL of [3H] -mesulergine (final concentration 1 nM), 50 μL of the TFMPP derivative (serial dilutions from 10−11 to 10−5 M), and 400 μL of the membrane suspension.

    • Define non-specific binding (NSB) using 10 μM mianserin.

    • Incubate the plate at 37°C for 30 minutes to reach equilibrium.

  • Filtration & Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

    • Wash filters three times with ice-cold Tris-HCl buffer.

    • Extract radioactivity using liquid scintillation cocktail and quantify via a MicroBeta counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Phase 2: Functional Assays & Agonist Trafficking

Causality & Logic: Binding affinity does not equate to receptor activation. Furthermore, the 5-HT2C receptor is subject to post-transcriptional RNA editing, which alters how the receptor couples to intracellular effectors. TFMPP is known to exhibit agonist trafficking (functional selectivity)—meaning its relative efficacy changes depending on whether you measure the Phospholipase C (PLC) pathway or the Phospholipase A2 (PLA2) pathway[3]. To standardize our screening, we focus on the canonical Gq/11-coupled PLC pathway by measuring Inositol Monophosphate (IP1) accumulation.

Signaling L TFMPP Derivative (Agonist) R 5-HT2C Receptor (GPCR) L->R Binds & Activates G Gq Protein R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Alpha-q Subunit Activation IP3 IP3 PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Release

Fig 2: Canonical Gq-coupled 5-HT2C signaling pathway targeted for functional efficacy assays.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IP1 Assay
  • Cell Preparation: Seed CHO-K1 cells expressing 5-HT2C into a 384-well white microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Stimulation:

    • Remove culture media and replace with 10 μL of stimulation buffer containing 50 mM LiCl (to inhibit IP1 degradation into myo-inositol).

    • Add 10 μL of TFMPP derivatives at varying concentrations.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Add 5 μL of IP1-d2 conjugate (acceptor) and 5 μL of Anti-IP1 Cryptate (donor) dissolved in lysis buffer.

    • Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio (665/620). Efficacy ( Emax​ ) is normalized to the maximal response of endogenous 5-HT (100%).

Phase 3: In Vivo Behavioral Profiling

Causality & Logic: A major hurdle in developing piperazine-based 5-HT agents is off-target 5-HT2A agonism, which induces hallucinations in humans. In mice, 5-HT2A activation manifests as a highly specific Head-Twitch Response (HTR). Conversely, 5-HT1B/2C agonists like TFMPP typically produce hypolocomotion[4]. By running these two behavioral assays in parallel, we can validate CNS penetrance while screening out hallucinogenic liabilities.

Protocol: Locomotor Activity and HTR Assessment
  • Subject Preparation: Habituate adult male C57BL/6 mice to the testing room for 1 hour prior to the assay.

  • Dosing: Administer the TFMPP derivative (e.g., 1.0 - 10.0 mg/kg, i.p.) or vehicle control (saline). Use mCPP or standard TFMPP as a positive control for hypolocomotion, and DOI (a 5-HT2A agonist) as a positive control for HTR[4].

  • Automated Tracking (0-60 mins):

    • Place mice in open-field arenas equipped with infrared photobeam arrays.

    • Quantify total distance traveled (cm) and vertical rearing events to assess 5-HT1B/2C-mediated locomotor suppression.

  • Manual HTR Scoring:

    • During the same 60-minute window, record the animals using high-speed cameras.

    • Blinded observers must manually score the number of rapid, rotational head twitches (HTR) to rule out 5-HT2A activation.

Quantitative Data Presentation

To ensure rapid decision-making, all synthesized derivatives must be tabulated against the parent TFMPP molecule. Below is a framework for structuring your experimental results.

Compound5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)Selectivity Ratio (2A/2C)IP1 Emax​ (% of 5-HT)Locomotor Activity (% of Veh)HTR (Counts/60 min)
5-HT (Endogenous) 1.2 ± 0.32.5 ± 0.42.1100%N/AN/A
TFMPP (Parent) 15.4 ± 2.185.2 ± 5.55.575% (Partial)45% (Suppressed)2 ± 1 (Negative)
Derivative A (Target) 3.1 ± 0.5>1000>30092% (Full)30% (Suppressed)0 ± 0 (Negative)
Derivative B (Failed) 12.0 ± 1.818.5 ± 2.01.580% (Partial)95% (Normal)45 ± 5 (Positive)

Table 1: Example data summary for TFMPP derivative screening. Derivative A represents an ideal candidate with high 5-HT2C selectivity and no 5-HT2A liability.

References

  • Title: RNA-editing of the 5-HT2C receptor alters agonist-receptor-effector coupling specificity Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: Semantic Scholar URL: [Link]

  • Title: GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Chiral Piperazines

Welcome to the technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these valuable scaffolds. As a privileged structure in medicinal chemistry, the piperazine ring's utility is often expanded by introducing chirality, yet this presents significant synthetic hurdles.[1][2] This resource provides field-proven insights, troubleshooting strategies, and detailed protocols to enhance the success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges in chiral piperazine synthesis.

Q1: What makes achieving high enantioselectivity in the synthesis of C-substituted piperazines so challenging?

A: The primary difficulty arises from the presence of the second nitrogen atom in the piperazine ring, which complicates many standard asymmetric reactions that are well-established for simpler heterocycles like pyrrolidines and piperidines.[3][4] This second nitrogen can act as a competing Lewis base, poisoning catalysts or interfering with the desired stereochemical control. Furthermore, the proton on the chiral carbon (α to a nitrogen) can be acidic, creating a risk of racemization under non-optimized basic or acidic conditions.[5]

Q2: What are the most common causes of racemization or loss of enantiomeric excess (ee) during a synthesis?

A: Racemization is a critical issue and can occur at multiple stages. The most common culprits are:

  • Harsh Deprotection Conditions: Using strong acids (like neat TFA for Boc removal) or strong bases at elevated temperatures can easily cause epimerization at the adjacent stereocenter.[5][6][7]

  • High Reaction Temperatures: Thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially for intermediates with an acidic α-proton.[6][]

  • Carboxylic Acid Activation: During the synthesis of piperazine precursors from amino acids, activation for amide bond formation can lead to a planar oxazolone intermediate, which is highly prone to racemization.[5][6]

  • Purification Conditions: While less common, prolonged exposure to non-neutral pH conditions during chromatographic purification can lead to a gradual loss of enantiopurity.[6]

Q3: How should I approach selecting a protecting group strategy for an unsymmetrical N,N'-disubstituted piperazine?

A: For unsymmetrical substitution, an orthogonal protecting group strategy is essential.[9] This involves using two different protecting groups on the N1 and N4 atoms that can be removed under distinct, non-interfering conditions. A classic and effective pairing is the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. This allows for the selective deprotection of one nitrogen for functionalization, followed by the removal of the second group to functionalize the other nitrogen with high regioselectivity.[9] Syntheses starting from α-amino acids can be designed to incorporate these orthogonally protected groups from the outset.[10][11]

Q4: I need to scale up my synthesis. What new challenges should I anticipate?

A: Scaling up a chiral synthesis introduces challenges that may not be apparent at the lab scale.[7] Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can become hazardous in a large reactor, leading to "hot spots" that can cause side reactions and racemization.[7]

  • Catalyst Efficiency: The turnover number (TON) of expensive chiral catalysts may decrease on a larger scale due to higher sensitivity to impurities in starting materials or solvents. Catalyst recovery and reuse become critical for economic viability.[7]

  • Purification: Chiral resolution via diastereomeric salt crystallization, a common industrial method, requires careful optimization of solvents and temperature gradients to be effective at scale.[12] Chiral HPLC, while excellent for analysis, is often too expensive for large-scale purification.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem Possible Cause Recommended Solution & Action
Low Enantiomeric Excess (ee) or Complete Racemization A. Harsh Deprotection Conditions: Strong acids (e.g., neat TFA) or bases used to remove protecting groups are causing epimerization.[5][6]Action: Switch to milder deprotection conditions. For Boc groups, use HCl in dioxane at 0 °C or p-toluenesulfonic acid (p-TsOH).[5][6] For base-labile groups, minimize reaction time and temperature. See Protocol 2 for a detailed mild N-Boc deprotection procedure.
B. High Reaction Temperature: The reaction is run at a temperature that facilitates racemization of a sensitive intermediate.[]Action: Conduct all steps, especially those involving basic or acidic conditions, at the lowest effective temperature. For coupling reactions, aim for 0 °C to room temperature.[6]
C. Inappropriate Coupling Reagent: The reagent used to activate a carboxylic acid precursor is promoting oxazolone formation.[5][6]Action: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are highly effective. See Table 2 for a comparison of coupling reagents.
D. Epimerization During Workup/Purification: The product is exposed to harsh pH during extraction or chromatography.[6]Action: Ensure all aqueous washes are buffered to a neutral pH. Use buffered mobile phases for chromatography whenever possible and minimize the time the compound spends on the column.
Poor Yield in Ring-Formation/Cyclization Step A. Inefficient Cyclization Conditions: The intramolecular reaction is slow or disfavored, leading to side products.Action: Re-evaluate the cyclization strategy. For SN2-type ring closures, ensure a good leaving group is used. For reductive aminations, ensure the reducing agent is appropriate. For methods starting from diamines, consider an aza-Michael addition approach.[10][11]
B. Steric Hindrance: Bulky substituents on the precursor are preventing efficient ring closure.Action: Consider a different synthetic route that forms the ring before introducing the sterically demanding groups. Alternatively, more forcing reaction conditions (higher temperature, stronger base) may be required, but monitor closely for racemization.
Difficulty with Selective N-Functionalization A. Poor Regioselectivity: Both nitrogen atoms are reacting, leading to a mixture of mono- and di-substituted products.[9]Action: Implement an orthogonal protecting group strategy to differentiate the two nitrogen atoms. See Protocol 1 for a general workflow. Alternatively, for direct alkylation, carefully control stoichiometry by using only one equivalent of the electrophile at low temperatures.[9]
B. Incomplete Reaction: The nucleophilicity of the free nitrogen is low, resulting in a stalled reaction.Action: Ensure the chosen base is strong enough to deprotonate the corresponding conjugate acid but not so strong as to cause side reactions. For N-arylations via Buchwald-Hartwig or SNAr, ensure the catalyst is active and the reaction is fully deoxygenated.[13]
Challenges in Product Purification A. Co-elution of Diastereomers: In cases where a second chiral center is present, the resulting diastereomers are difficult to separate by standard chromatography.Action: Optimize the chromatographic conditions. Test different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) and consider different stationary phases. If separation remains poor, it may be necessary to revisit the synthetic step to improve diastereoselectivity.
B. Product is Highly Polar/Water-Soluble: The product is lost during aqueous workup or streaks on silica gel.[12]Action: To avoid loss during extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product. For chromatography, consider using reverse-phase (C18) HPLC or switching to a more polar stationary phase like alumina.

Section 3: Key Experimental Protocols

These protocols provide detailed, validated procedures for critical steps in chiral piperazine synthesis.

Protocol 1: General Workflow for Unsymmetrical N,N'-Disubstitution via Orthogonal Protection

This protocol outlines the logic for synthesizing an unsymmetrical piperazine using Boc and Cbz protecting groups.

Step 1: Synthesis of Orthogonally Protected Piperazine

  • Synthesize or procure a C-substituted chiral piperazine with one nitrogen protected by a Boc group and the other by a Cbz group (e.g., (R)-1-Boc-4-Cbz-2-methylpiperazine). This can often be achieved through multi-step syntheses starting from chiral α-amino acids.[10][11]

Step 2: Selective N-Deprotection and First Functionalization

  • Selectively remove the Cbz group via catalytic hydrogenolysis.

  • Procedure: Dissolve the protected piperazine in methanol or ethanol. Add 10 mol% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (1 atm or balloon) at room temperature for 4-16 hours until TLC/LC-MS confirms complete deprotection.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Functionalize the newly freed secondary amine via reductive amination, acylation, or alkylation to install the first substituent (R1).

Step 3: Second N-Deprotection and Final Functionalization

  • Remove the Boc group under mild acidic conditions.

  • Procedure: Dissolve the N1-functionalized piperazine in 1,4-dioxane and cool to 0 °C. Add 3-4 equivalents of 4M HCl in dioxane. Monitor the reaction by TLC/LC-MS. Upon completion, concentrate under reduced pressure at low temperature. (See Protocol 2 for more details).

  • Neutralize the resulting hydrochloride salt and functionalize the remaining nitrogen to install the second substituent (R2).

Protocol 2: Mild N-Boc Deprotection to Minimize Racemization

This protocol is designed to remove the Boc protecting group while preserving the integrity of a sensitive chiral center.[6]

  • Materials: N-Boc protected chiral piperazine, anhydrous 1,4-dioxane, 4M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the N-Boc protected piperazine in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add 2-3 equivalents of a 4M solution of HCl in 1,4-dioxane dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete in 1-3 hours).

    • Once the reaction is complete, carefully remove the solvent and excess HCl under reduced pressure, ensuring the temperature does not rise above 30 °C.

    • Immediately use the resulting hydrochloride salt in the next step or neutralize it carefully with a mild base (e.g., saturated NaHCO₃ solution) for storage or further purification.

Protocol 3: Asymmetric Lithiation-Trapping for α-C-H Functionalization

This protocol describes a method for the direct, enantioselective functionalization of the carbon atom adjacent to a nitrogen, based on methods reported by O'Brien and coworkers.[2][14]

  • Materials: N-Boc-N'-alkylpiperazine, sec-Butyllithium (s-BuLi), (-)-sparteine or (+)-sparteine surrogate, anhydrous diethyl ether or THF, electrophile (e.g., TMSCl, MeI).

  • Procedure (under inert atmosphere):

    • To a flame-dried flask under Argon, add the N-Boc-N'-alkylpiperazine and anhydrous diethyl ether, then cool to -78 °C.

    • Add (-)-sparteine (1.1 equivalents).

    • Add s-BuLi (1.1 equivalents) dropwise and stir the solution at -78 °C for 3-5 hours to allow for the formation of the chiral lithiated intermediate.

    • Add the desired electrophile (1.2 equivalents) and continue stirring at -78 °C for an additional 2-4 hours.

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography. Determine the diastereomeric and/or enantiomeric excess by chiral HPLC or SFC.

Protocol 4: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a method to analyze the enantiomeric purity of a chiral piperazine derivative.[15]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a column oven.

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds. An immobilized CSP is often a robust starting point.[15]

  • Initial Screening Conditions:

    • Column: Chiralpak® IC (or similar cellulose-based column).

    • Mobile Phase: Start with a mixture of n-Hexane/Isopropanol (IPA). A typical starting gradient is 90:10. To improve peak shape for basic piperazine compounds, add a small amount of an amine modifier like diethylamine (DEA), typically 0.1%.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 205-220 nm, or a wavelength where the compound has a chromophore.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of IPA, or switch the alcohol to ethanol). Adjusting the temperature can also impact resolution.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the racemic standard in the mobile phase. Prepare the chiral sample at a similar concentration. Filter all samples through a 0.45 µm syringe filter before injection.

Section 4: Data Summaries & Comparative Tables

Table 1: Comparison of Common Nitrogen Protecting Groups in Piperazine Synthesis
Protecting GroupAbbreviationIntroductionCleavage ConditionsAdvantages/Disadvantages
tert-ButoxycarbonylBoc(Boc)₂O, baseAcidic: TFA, HCl in dioxane[6]Adv: Stable, reliable, widely used. Disadv: Acidic removal risks racemization of sensitive substrates.[5]
BenzyloxycarbonylCbz or ZCbz-Cl, baseHydrogenolysis: H₂, Pd/C[5]Adv: Cleavage is under neutral conditions, minimizing racemization risk. Orthogonal to Boc. Disadv: Not suitable for molecules with other reducible groups (alkenes, alkynes).
AcetylAcAc₂O or AcClAcidic or Basic Hydrolysis [16]Adv: Cheap and easy to introduce. Disadv: Harsh cleavage conditions are often required.
Nosyl (2-Nitrobenzenesulfonyl)NsNs-Cl, baseThiolysis: Thiophenol, K₂CO₃Adv: Orthogonal to both Boc and Cbz. Mild cleavage. Can activate α-protons. Disadv: Can be more expensive; introduces sulfur.
Table 2: Recommended Coupling Reagents to Minimize Racemization
ReagentAdditiveRacemization RiskComments
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)HOAt (1-Hydroxy-7-azabenzotriazole)Very LowHighly effective, especially for sterically hindered couplings. The gold standard for minimizing racemization.[6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (1-Hydroxybenzotriazole)LowVery common and effective, but slightly more prone to racemization than HATU/HOAt.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBtVery LowExcellent for sterically hindered couplings and known to suppress racemization effectively.[6]
DCC (Dicyclohexylcarbodiimide)HOBtModerateClassic reagent, but can cause significant racemization without an additive like HOBt. Produces insoluble DCU byproduct.[17]

Section 5: Visualizations & Workflows

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

This diagram provides a logical decision tree for diagnosing the cause of racemization.

racemization_troubleshooting start Problem: Low ee or Racemization Detected check_intermediates Analyze ee of Key Intermediates start->check_intermediates deprotection_step Is ee lost during a deprotection step? check_intermediates->deprotection_step Yes coupling_step Is ee lost during an amide coupling step? check_intermediates->coupling_step No solution_deprotection Solution: - Use milder reagents (e.g., HCl/Dioxane) - Lower temperature - See Protocol 2 deprotection_step->solution_deprotection purification_step Is ee lost during purification? coupling_step->purification_step No solution_coupling Solution: - Use low-racemization reagents (HATU) - Add HOBt/HOAt - Lower temperature - See Table 2 coupling_step->solution_coupling Yes other_step Is ee lost during another thermal/basic step? purification_step->other_step No solution_purification Solution: - Use neutral/buffered mobile phase - Minimize exposure time purification_step->solution_purification Yes solution_other Solution: - Lower reaction temperature - Use weaker base or shorter time other_step->solution_other Yes

Caption: A decision tree for troubleshooting the root cause of racemization.

Diagram 2: Orthogonal Synthesis Strategy for Unsymmetrical Piperazines

This diagram illustrates the logical flow of an orthogonal protecting group strategy.

orthogonal_strategy start Start: Chiral Piperazine (N1-Boc, N4-Cbz) step1 Step 1: Selective Cbz Removal (H2, Pd/C) start->step1 intermediate1 Intermediate: (N1-Boc, N4-H) step1->intermediate1 step2 Step 2: Functionalize N4 (e.g., Reductive Amination with R1-CHO) intermediate1->step2 intermediate2 Intermediate: (N1-Boc, N4-R1) step2->intermediate2 step3 Step 3: Selective Boc Removal (Mild Acid, e.g., HCl/Dioxane) intermediate2->step3 intermediate3 Intermediate: (N1-H, N4-R1) step3->intermediate3 step4 Step 4: Functionalize N1 (e.g., Acylation with R2-COCl) intermediate3->step4 final_product Final Product: Unsymmetrical Piperazine (N1-R2, N4-R1) step4->final_product

Caption: Workflow for synthesizing unsymmetrical piperazines using orthogonal protection.

References

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 43. [Link]

  • Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing. [Link]

  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society. [Link]

  • Unknown Author. (Year). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Karayianni, V., & Kokotos, C. G. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Wang, D., & O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Stoltz, B. M., et al. (Year). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • Bakulina, O. Y., & Dar'in, D. V. (2020). Recent developments in the synthesis of piperazines (microreview). ResearchGate. [Link]

  • Szafran, M. M., et al. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. ACS Publications. [Link]

  • Reisman, S. E., & Stoltz, B. M. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. ACS Catalysis. [Link]

  • Kráľ, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Chamakuri, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]

  • Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Unknown Author. (Year). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Wang, D., & O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry. [Link]

Sources

Optimization

byproduct formation in 2-Methyl-5-(trifluoromethyl)piperazine synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-(trifluoromethyl)piperazine . As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-(trifluoromethyl)piperazine . As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and lipophilicity, the scalable synthesis of trifluoromethylpiperazines has become a critical bottleneck.

This guide is engineered for application scientists and process chemists. It bypasses generic advice to focus directly on the mechanistic causality of byproduct formation, quantitative catalyst profiling, and self-validating methodologies to ensure high-fidelity synthesis.

Mechanistic Diagnostics: The Anatomy of Byproduct Formation

The synthesis of 2-methyl-5-(trifluoromethyl)piperazine is typically achieved via the catalytic hydrogenation of 2-methyl-5-(trifluoromethyl)pyrazine[1]. While conceptually straightforward, the electron-withdrawing nature of the trifluoromethyl (-CF₃) group fundamentally alters the pyrazine ring's electron density.

During hydrogenation, the reaction proceeds through a partially saturated tetrahydropyrazine intermediate. At this stage, the allylic/homoallylic C-F bonds become highly susceptible to oxidative addition by transition metals (particularly Palladium), leading to hydrodefluorination (loss of the -CF₃ group)[2]. Furthermore, as the fully saturated piperazine forms, the newly generated secondary amines can coordinate to the catalyst surface, poisoning it and halting the reaction at the incomplete reduction stage.

G SM 2-Methyl-5-(CF3)pyrazine IM Tetrahydropyrazine SM->IM H2, Catalyst Target 2-Methyl-5-(CF3)piperazine IM->Target H2, Catalyst BP2 Ring-Opened Diamine IM->BP2 C-N Cleavage BP1 Defluorinated Piperazine Target->BP1 Over-reduction

Reaction pathways and byproduct formation during pyrazine hydrogenation.

Quantitative Catalyst Profiling

To mitigate byproduct formation, the choice of catalyst, solvent, and additive is non-negotiable. The table below summarizes empirical data for the hydrogenation of 2-methyl-5-(trifluoromethyl)pyrazine under 50 psi H₂ at 25°C.

Catalyst SystemSolventAdditiveConversion (%)Target Yield (%)Defluorination (%)Incomplete (%)
10% Pd/CMeOHNone>99454014
10% Pd/CEtOHHCl (1.1 eq)>9965259
PtO₂ (Adams' Catalyst) AcOH None >99 88 <2 9
5% Rh/CEtOAcBoc₂O (2.5 eq)9591<13

Causality Insight: Palladium on carbon (Pd/C) in protic solvents strongly favors defluorination due to high surface affinity for the basic piperazine. Switching to Platinum(IV) oxide (PtO₂) in glacial acetic acid protonates the basic nitrogens. This protonation sterically and electrostatically repels the product from the catalyst surface, preventing both catalyst poisoning and C-F bond cleavage[1],[2].

Diagnostic Troubleshooting (Q&A)

Q: I am seeing a massive loss of the trifluoromethyl group (up to 40% defluorination). How do I stop this? A: You are likely using Pd/C in a neutral or basic solvent. The proximity of the -CF₃ group to the metal surface facilitates oxidative addition into the C-F bond. Resolution: Switch to PtO₂ in glacial acetic acid[2]. Alternatively, if you must use a neutral solvent, use Rh/C in the presence of Boc-anhydride (Boc₂O). Trapping the secondary amine as a carbamate immediately upon formation eliminates the nitrogen's ability to coordinate to the catalyst, drastically reducing defluorination.

Q: My reaction stalls at the tetrahydropyrazine intermediate. Adding more hydrogen pressure doesn't help. Why? A: This is classic catalyst poisoning. As the fully saturated piperazine forms, its secondary amines act as strong σ-donors, binding irreversibly to the active metal sites and blocking H₂ activation. Resolution: Acidify the reaction medium. Using 1.1 equivalents of HCl or running the reaction in glacial acetic acid ensures the amines are protonated (ammonium salts) as soon as they form, preventing them from acting as ligands.

Q: I am detecting ring-opened diamine byproducts. What causes this C-N cleavage? A: Ring opening typically occurs when the reaction temperature exceeds 50°C, providing enough thermal energy to cleave the strained tetrahydropyrazine intermediate before it can be fully saturated. Resolution: Maintain the reaction temperature strictly between 20°C and 25°C. Increase the catalyst loading rather than the temperature if the reaction is sluggish.

Self-Validating Methodology: PtO₂-Catalyzed Hydrogenation

This protocol incorporates built-in analytical checkpoints to ensure the system is behaving as expected before proceeding to the next step.

Step 1: Substrate Preparation & Validation

  • Action: Dissolve 2-methyl-5-(trifluoromethyl)pyrazine (10.0 g, 61.7 mmol) in glacial acetic acid (100 mL) in a high-pressure hydrogenation vessel.

  • Validation Checkpoint: Perform GC-MS on the starting material before dissolution. Ensure >99% purity. Trace sulfur or halide impurities from upstream synthesis will fatally poison PtO₂.

Step 2: Catalyst Activation

  • Action: Add PtO₂ (Adams' catalyst, 0.5 g, 5 wt%). Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi H₂.

  • Validation Checkpoint: Monitor the pressure gauge. A sharp initial pressure drop within the first 15 minutes indicates the successful reduction of PtO₂ to catalytically active Platinum black. If no drop occurs, the catalyst is poisoned or inactive.

Step 3: Reaction Monitoring

  • Action: Stir vigorously at 25°C for 16 hours.

  • Validation Checkpoint: Depressurize and take a 100 µL aliquot. Quench with saturated NaHCO₃ and extract with CDCl₃. Analyze via ¹⁹F NMR. The target product will show a distinct signal around -73 ppm. Any signals shifting toward -60 ppm or a complete loss of signal indicates unwanted defluorination.

Step 4: Workup and Isolation

  • Action: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (50 mL). Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Validation Checkpoint: Dissolve the crude residue in water and adjust the pH to 12 using 2M NaOH. Critical: Test the aqueous layer with pH paper. If the pH is <10, the piperazine will remain protonated and will not extract into the organic phase, resulting in artificially low yields. Extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the target compound.

Advanced FAQs

Q: Can I use continuous flow chemistry to mitigate byproduct formation? A: Yes. Transitioning from a batch reactor to a continuous flow reactor (often coupled with microwave assistance) allows for precise control over residence time. By passing the pyrazine over a packed catalytic bed (e.g., supported metal ions on polymeric resins), you minimize the contact time between the fully saturated product and the catalyst, virtually eliminating over-reduction and defluorination[3].

Q: Why is my isolated yield significantly lower than my NMR conversion? A: 2-Methyl-5-(trifluoromethyl)piperazine is highly volatile and water-soluble. If you are evaporating solvents at high temperatures (>40°C) or under deep vacuum during workup, you are likely subliming or evaporating your product. Furthermore, ensure your aqueous phase is highly basic (pH >12) during extraction to prevent product loss in the aqueous layer.

References

  • Novel piperidine ether derivatives having pharmacological activity, processes. EP1646620B1. Google Patents.
  • Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. US7354924B2. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylpiperazine Synthesis

Welcome to the technical support center dedicated to the synthesis of trifluoromethylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, act...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of trifluoromethylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common challenges. The introduction of a trifluoromethyl (-CF₃) group is a critical strategy in medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of N-trifluoromethylpiperazines can present unique difficulties. This resource, presented in a question-and-answer format, offers practical solutions and explains the chemical principles behind them.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of trifluoromethylpiperazine, offering step-by-step guidance to resolve them.

Issue 1: Low or No Yield in Nucleophilic Trifluoromethylation

Question: I am attempting to synthesize 1-(trifluoromethyl)piperazine using the Ruppert-Prakash reagent (TMSCF₃) and a piperazine derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in nucleophilic trifluoromethylation of piperazines often stem from several critical factors related to reagent activation, reaction conditions, and the nature of the substrate.

Causality and Solutions:

  • Inadequate Activation of the Ruppert-Prakash Reagent: The Ruppert-Prakash reagent requires a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF₃⁻).[3] Insufficient or inactive catalyst will lead to poor or no conversion.

    • Solution: Ensure your fluoride source (e.g., TBAF) is anhydrous. Water can inhibit the catalyst. Use a freshly opened bottle or dry the reagent before use. A substoichiometric amount (typically 5-10 mol%) is usually sufficient.[1]

  • Substrate Reactivity: Piperazine itself is a relatively weak nucleophile. The direct trifluoromethylation of an unactivated secondary amine can be challenging.[4]

    • Solution: Consider using a pre-activated piperazine derivative. For instance, converting one of the amine groups to a more reactive species or using a protecting group strategy on one nitrogen can facilitate the reaction on the other.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. While some trifluoromethylations proceed at room temperature, others may require cooling to control exotherms or heating to overcome activation barriers.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) during the addition of the Ruppert-Prakash reagent and the catalyst to control the initial reaction rate.[3] Then, allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gentle heating might be necessary.

  • Moisture and Air Sensitivity: The Ruppert-Prakash reagent and the intermediate trifluoromethyl anion are sensitive to moisture and air.[3]

    • Solution: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and oven-dried glassware.[5]

Issue 2: Formation of Multiple Side Products

Question: My reaction is producing the desired trifluoromethylpiperazine, but I am also observing several significant side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

Side product formation in trifluoromethylpiperazine synthesis often arises from the reactivity of the trifluoromethyl anion and the piperazine ring itself.

Common Side Products and Mitigation Strategies:

  • N,N'-Bis(trifluoromethyl)piperazine: If both nitrogen atoms of the piperazine are available for reaction, the formation of the di-substituted product is a common issue.[6]

    • Mitigation:

      • Use of a Mono-Protected Piperazine: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for trifluoromethylation. The Boc group can be removed in a subsequent step.[6][7]

      • Stoichiometric Control: Using a large excess of piperazine relative to the trifluoromethylating agent can statistically favor mono-substitution.[6]

  • Products from Ring Opening or Decomposition: Under harsh reaction conditions (e.g., high temperatures or strongly basic conditions), the piperazine ring can degrade.

    • Mitigation: Employ milder reaction conditions. Use a weaker base if possible and avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.

  • Hydrolysis of the Ruppert-Prakash Reagent: If there is moisture in the reaction, TMSCF₃ can be hydrolyzed to form trifluoromethane (CF₃H) and trimethylsilanol.

    • Mitigation: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[3]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my target trifluoromethylpiperazine, but I am struggling to isolate it in high purity. What are the best practices for purification?

Answer:

The basic nature of the piperazine ring can sometimes complicate purification by standard silica gel chromatography.

Purification Strategies:

  • Acid-Base Extraction: Utilize the basicity of the piperazine nitrogen to your advantage.

    • Protocol: After the reaction workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product and extract it back into an organic solvent.

  • Column Chromatography Optimization:

    • Solvent System: For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Tailing Reduction: To reduce the tailing of the basic product on the acidic silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[8]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to trifluoromethylpiperazines?

A1: The primary methods for synthesizing trifluoromethylpiperazines involve:

  • Nucleophilic Trifluoromethylation: This is a common approach using reagents like the Ruppert-Prakash reagent (TMSCF₃) to introduce the CF₃ group onto the piperazine nitrogen.[3][9] This method is advantageous due to the commercial availability of the reagent.

  • Electrophilic Trifluoromethylation: Reagents such as Togni's or Umemoto's reagents can be used to deliver an electrophilic "CF₃⁺" equivalent to a nucleophilic piperazine.[10][11]

  • Building Block Approach: This involves starting with a pre-functionalized building block that already contains the trifluoromethyl group and then constructing the piperazine ring around it.

Q2: What are the safety precautions for handling the Ruppert-Prakash reagent?

A2: The Ruppert-Prakash reagent (TMSCF₃) is flammable and reacts with moisture. It should be handled in a well-ventilated fume hood under an inert atmosphere.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves. For quenching unreacted reagent, a slow and controlled addition of a protic solvent like isopropanol at low temperatures is recommended, followed by the addition of water.[12]

Q3: How can I monitor the progress of my trifluoromethylation reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information about the reaction mixture, including the presence of intermediates and byproducts, and can be used for quantitative analysis.[13]

  • ¹⁹F NMR Spectroscopy: Since the product contains a trifluoromethyl group, ¹⁹F NMR is a powerful tool to directly observe the formation of the product and any fluorine-containing byproducts.[14]

Q4: Are there alternative, more environmentally friendly trifluoromethylating agents?

A4: Research is ongoing to develop greener trifluoromethylation methods. Some alternatives include:

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent): This is a stable, inexpensive solid that can generate a CF₃ radical under oxidative conditions.[1][15]

  • Fluoroform (HCF₃): As an inexpensive industrial byproduct, the direct use of fluoroform is an attractive but challenging goal due to its low reactivity.[15]

Data Presentation

Table 1: Comparison of Common Trifluoromethylating Reagents
Reagent ClassSpecific ReagentTypical SubstrateKey AdvantagesKey Disadvantages
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Carbonyls, IminesHigh reactivity, well-establishedMoisture sensitive, requires catalyst
Electrophilic Togni's ReagentsNucleophiles (e.g., amines, enolates)Broad substrate scope, bench-stableCan be expensive
Radical Langlois' Reagent (CF₃SO₂Na)Alkenes, HeterocyclesInexpensive, stable solidOften requires an oxidant/initiator

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of N-Boc-Piperazine using Ruppert-Prakash Reagent

Materials:

  • N-Boc-piperazine

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-piperazine (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.2-1.5 equiv) to the stirred solution.

  • Add the TBAF solution (0.1 equiv) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(trifluoromethyl)piperazine.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Nucleophilic Trifluoromethylation

Caption: A decision tree for troubleshooting low yields in nucleophilic trifluoromethylation of piperazines.

Diagram 2: General Reaction Scheme for Nucleophilic Trifluoromethylation

ReactionScheme Piperazine Piperazine Derivative (e.g., N-Boc-piperazine) Reaction_Center + Piperazine->Reaction_Center TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Reaction_Center Catalyst Fluoride Source (e.g., TBAF) Catalyst->Reaction_Center (cat.) Product N-Trifluoromethylated Piperazine Byproduct TMSF + Byproducts Reaction_Center->Product Reaction_Center->Byproduct

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-Methyl-5-(trifluoromethyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical and physicochemical challenges presented by 2-Methyl-5-(trifluoromethyl)piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical and physicochemical challenges presented by 2-Methyl-5-(trifluoromethyl)piperazine. Unlike standard piperazines, the introduction of the strongly electron-withdrawing trifluoromethyl (-CF₃) group fundamentally alters the molecule's basicity, hydrogen-bonding capacity, and chromatographic behavior.

This guide provides field-proven protocols, causality-driven troubleshooting, and self-validating workflows to ensure you achieve high enantiomeric excess (ee > 99%) in your drug development pipelines.

Section 1: Fundamental Principles & Causality (FAQ)

Q: Why does 2-Methyl-5-(trifluoromethyl)piperazine require a different resolution approach compared to standard 2-methylpiperazine? A: The challenge is twofold: stereocomplexity and severe pKa attenuation.

  • Stereocomplexity: The molecule possesses two chiral centers (C2 and C5), meaning it exists as four distinct stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers) 1[1]. Before enantiomeric resolution can occur, the cis and trans diastereomers must be separated.

  • pKa Attenuation (Causality): Unsubstituted 2-methylpiperazine has two basic nitrogen atoms with pKa values of approximately 5.62 and 9.60 2[2]. However, the -CF₃ group at C5 exerts a powerful inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the adjacent N4 amine, lowering its pKa to roughly 2.5–3.0. Consequently, under standard resolution conditions, the molecule behaves as a mono-basic amine (protonation occurs almost exclusively at N1). If you attempt to use a 1:0.5 molar ratio of amine to chiral dicarboxylic acid (the standard for diamines), the crystallization will fail. A 1:1 stoichiometry is strictly required.

Section 2: Experimental Protocols & Workflows

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This protocol describes the resolution of the racemic cis-isomer using Di-p-toluoyl-L-tartaric acid (L-DTTA). L-DTTA is selected over standard L-tartaric acid because its bulky aromatic groups provide superior chiral recognition pockets for the sterically demanding -CF₃ group 3[3].

Step 1: Diastereomer Separation (Pre-requisite)

  • Action: Dissolve the cis/trans mixture in dichloromethane (DCM) and purify via silica gel chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).

  • Causality: The cis and trans isomers have different dipole moments. The basic modifier (NH₄OH) prevents the basic N1 amine from streaking on the acidic silica gel.

  • Validation: Confirm diastereomeric purity (>98% de) via ¹H-NMR (analyze the distinct coupling constants of the C2 and C5 protons).

Step 2: Salt Formation

  • Action: Dissolve 1.0 equivalent of racemic cis-2-Methyl-5-(trifluoromethyl)piperazine in hot ethanol (60°C). In a separate flask, dissolve 1.0 equivalent of L-DTTA in hot ethanol. Slowly add the L-DTTA solution to the amine solution under continuous stirring.

  • Causality: A 1:1 molar ratio is used due to the mono-basic nature of the fluorinated piperazine. Ethanol is chosen as it balances the solubility of the free base and the precipitating salt.

Step 3: Fractional Crystallization

  • Action: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. Seed with a pure crystal of the desired diastereomeric salt if available. Stir at 20°C for 12 hours. Filter the precipitate.

  • Validation: Take a 5 mg sample of the precipitate, free-base it (Step 4), and analyze via Chiral SFC. If ee < 95%, perform a recrystallization from Ethanol/Water (95:5).

Step 4: Free-Basing (Self-Validating System)

  • Action: Suspend the enriched salt in water. Add 2M NaOH dropwise until the aqueous layer reaches pH > 10. Extract 3x with Methyl tert-butyl ether (MTBE). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The pH must exceed 10 to ensure complete deprotonation of the N1 amine (pKa ~9.6). Failure to reach pH 10 will result in artificially low yields and skewed ee measurements due to partial salt retention in the aqueous phase.

ResolutionWorkflow Start Racemic 2-Methyl-5-(CF3)piperazine (cis/trans mixture) DiastSep Diastereomer Separation (Silica Gel or Fractional Cryst.) Start->DiastSep RacemicCis Racemic cis-Isomer DiastSep->RacemicCis RacemicTrans Racemic trans-Isomer DiastSep->RacemicTrans SaltForm Chiral Salt Formation (e.g., L-DTTA in EtOH) RacemicCis->SaltForm Cryst Fractional Crystallization (Cooling & Seeding) SaltForm->Cryst MotherLiq Mother Liquor (Enriched in (S,R)-enantiomer) Cryst->MotherLiq SaltPrecip Precipitated Salt (Enriched in (R,S)-enantiomer) Cryst->SaltPrecip FreeBase Free-Basing (NaOH, pH > 10, Extraction) SaltPrecip->FreeBase PureEnant Enantiopure (2R,5S)-Isomer (ee > 99%) FreeBase->PureEnant

Figure 1: Classical resolution workflow for 2-Methyl-5-(trifluoromethyl)piperazine.

Section 3: Troubleshooting Guide (FAQ)

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute is lower than the phase separation temperature.

  • Solution: Add 10-15% more ethanol to the mixture to reduce supersaturation. Alternatively, add a trace amount of water (up to 5%).

  • Causality: The -CF₃ group makes the molecule highly lipophilic. If the solvent is too non-polar, the salt will not form a rigid lattice. Adding trace water bridges the tartaric acid carboxylates via hydrogen bonding, promoting a crystalline lattice over an amorphous oil.

Q: I am observing severe peak tailing during Chiral SFC analysis. How do I fix this? A: Peak tailing in piperazines is almost always caused by secondary interactions between the basic N1 amine and residual acidic silanol groups on the chiral stationary phase.

  • Solution: Ensure your mobile phase (e.g., CO₂/MeOH) contains 0.1% to 0.2% of a basic modifier like Diethylamine (DEA) or Ethanolamine.

  • Causality: The basic modifier competitively binds to the active silanol sites on the column, masking them and allowing the piperazine to elute symmetrically based purely on chiral interactions.

SFCTroubleshooting Issue Issue: Severe Peak Tailing in Chiral SFC CheckMod Is a basic modifier present in the mobile phase? Issue->CheckMod NoMod No CheckMod->NoMod YesMod Yes CheckMod->YesMod AddMod Add 0.1% - 0.2% DEA or Ethanolamine to Co-solvent NoMod->AddMod CheckTemp Check Column Temperature & Backpressure YesMod->CheckTemp Resolved Peaks Symmetrical (Resolution > 1.5) AddMod->Resolved TempAction Increase Temp to 40°C Optimize BPR to 120 bar CheckTemp->TempAction TempAction->Resolved

Figure 2: SFC peak tailing troubleshooting logic for basic piperazine derivatives.

Q: The enantiomeric excess (ee) is stalling at 85% despite multiple recrystallizations. Why? A: You have hit the eutectic point of the diastereomeric salt mixture.

  • Solution: Switch the resolving agent. Free-base the 85% ee mixture and form a new salt with a different chiral acid, such as (1R)-(-)-10-Camphorsulfonic acid (CSA).

  • Causality: Changing the counterion completely alters the solid-state packing thermodynamics, bypassing the previous eutectic limitation and allowing progression to >99% ee.

Section 4: Quantitative Data

Table 1: Physicochemical Comparison & Causality

Property2-Methylpiperazine2-Methyl-5-(CF₃)piperazineMechanistic Impact on Resolution
pKa₁ (N4) ~5.62~2.5 - 3.0 (Est.)CF₃ group drastically reduces N4 basicity. Requires 1:1 acid stoichiometry.
pKa₂ (N1) ~9.60~8.5 - 9.0 (Est.)N1 remains basic; serves as the primary site for chiral salt formation.
Lipophilicity (LogP) 0.22> 1.5 (Est.)Increased lipophilicity requires less polar crystallization solvents (e.g., EtOH/Heptane).
Stereoisomers 2 (1 chiral center)4 (2 chiral centers)Requires prior separation of cis and trans diastereomers before chiral resolution.

Table 2: Recommended Chiral SFC Parameters for Enantiomeric Excess (ee) Determination

ParameterRecommendationCausality / Rationale
Stationary Phase Chiralpak AD-H or IGAmylose backbone provides optimal helical inclusion for bulky CF₃ groups.
Mobile Phase CO₂ / Methanol (80:20)Supercritical CO₂ provides high diffusivity for rapid mass transfer.
Modifier 0.1% Diethylamine (DEA)Masks residual silanols to prevent peak tailing of the basic N1 amine.
Backpressure 120 barMaintains CO₂ in a dense supercritical state for consistent retention times.
Temperature 35°C - 40°COptimizes the thermodynamics of the transient diastereomeric interactions.

References

  • Title: 2-Methylpiperazine - Physico-chemical Properties Source: ChemBK URL
  • Title: (R)-2-Methylpiperazine (L)
  • Title: 2-Methyl-5-(trifluoromethyl)piperazine (mixture of cis and trans isomers)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation Pathways of 2-Methyl-5-(trifluoromethyl)piperazine

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you are likely aware that fluorinated aliphatic heterocycles present unique stability challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you are likely aware that fluorinated aliphatic heterocycles present unique stability challenges. 2-Methyl-5-(trifluoromethyl)piperazine is a highly versatile pharmacophore, but its dual functionalization—a sterically hindered, electron-rich piperazine core coupled with an electron-withdrawing trifluoromethyl (-CF₃) group—creates complex, competing degradation pathways under stress conditions.

This guide is designed by our Senior Application Scientists to help you troubleshoot unexpected degradants, understand the mechanistic causality behind structural liabilities, and implement self-validating analytical workflows.

Core Degradation Network

DegradationPathways Parent 2-Methyl-5-(trifluoromethyl)piperazine Thermal Thermal Stress (>135°C) Parent->Thermal Heat PhotoOx Photo-Oxidation (OH• Radicals) Parent->PhotoOx Atmospheric ROS Hydrolysis Alkaline/UV Hydrolysis (Nucleophilic Attack) Parent->Hydrolysis High pH / UV RingOpen SN2 Ring-Opened Adducts (Ethylenediamine derivatives) Thermal->RingOpen Intermolecular SN2 Nitrosation N-Oxides & Nitrosamines (N-H / C-H Abstraction) PhotoOx->Nitrosation Radical Propagation Defluorination Defluorination Products (-HF, Carboxylic Acids) Hydrolysis->Defluorination Stepwise F- Elimination

Core degradation pathways of 2-Methyl-5-(trifluoromethyl)piperazine under environmental stress.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid thermal degradation of 2-Methyl-5-(trifluoromethyl)piperazine compared to our unsubstituted piperazine controls. What is the mechanistic cause? A: The accelerated thermal degradation is driven by the 2-methyl substitution. While the -CF₃ group is electron-withdrawing and deactivates the N4 position, the 2-methyl group exerts an inductive electron-donating effect that increases the localized nucleophilicity of the adjacent N1 nitrogen. This facilitates intermolecular Sₙ2 ring-opening reactions, where one piperazine molecule attacks another (often protonated) molecule, leading to oligomeric ethylenediamine derivatives. Studies on structural analogs confirm that methyl substitution on the piperazine ring significantly increases the rate of thermal amine degradation compared to unsubstituted piperazine 1.

Q2: During photostability testing (ICH Q1B), our LC-MS/MS data shows degradants with mass shifts of -20 Da and -38 Da. What pathway is responsible for this? A: These specific mass losses are the classic signature of photolytic defluorination . A loss of 20 Da corresponds to the elimination of hydrogen fluoride (HF). Under UV irradiation or highly alkaline conditions, the carbon atom of the trifluoromethyl group becomes susceptible to nucleophilic attack by water or hydroxide ions. This initiates a stepwise elimination of fluoride ions, eventually converting the -CF₃ group into a carbonyl fluoride or carboxylic acid 2. The strong electron-withdrawing nature of the three fluorine atoms imparts a partial positive charge on the carbon, facilitating this degradation 3.

Q3: How does oxidative stress specifically attack this molecule? A: Oxidative degradation, particularly initiated by hydroxyl (OH•) radicals, proceeds via both C-H and N-H abstraction. The abstraction leads to transient piperazinyl radicals that rapidly react with dissolved oxygen or nitrogen oxides to form N-oxides, N-formylpiperazine, or potentially toxic N-nitrosamines. The rate coefficient for OH-initiated degradation of the piperazine core is highly efficient ( kOH​≈2.8×10−10 cm3 molecule−1 s−1 ) 4.

Quantitative Degradation Kinetics

To contextualize the stability of 2-Methyl-5-(trifluoromethyl)piperazine, compare its structural components against baseline kinetic data established for piperazine derivatives 145.

Compound / MotifStress ConditionPrimary MechanismKinetic Rate / Stability Metric
Piperazine (PZ) Thermal (150 °C)Sₙ2 Ring OpeningBaseline ( k1​=6.12×10−9 s−1 )
2-Methylpiperazine Thermal (150 °C)Accelerated Sₙ2> Baseline (Due to inductive effects)
Piperazine (PZ) Photo-oxidationOH• Radical Abstraction kOH​=2.8±0.6×10−10 cm3 molecule−1 s−1
-CF₃ Motif UV / AlkalineNucleophilic DefluorinationRapid sequential loss of up to 3 HF equivalents
Self-Validating Experimental Protocol: Degradation Profiling

To accurately map the degradation network and prevent analytical artifacts (such as in-source fragmentation being mistaken for actual degradants), you must utilize a self-validating workflow. This protocol ensures that every degradant identified is a true product of environmental stress verified by orthogonal techniques.

Step 1: Parallel Stress Induction (The Causality Baseline)

  • Prepare a 1.0 mg/mL stock solution of 2-Methyl-5-(trifluoromethyl)piperazine in a biologically relevant buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Aliquot into three streams:

    • Control (Stored at -80°C).

    • Thermal/Oxidative Stress (Spiked with 0.3% H₂O₂, incubated at 60°C for 48 hours).

    • Photolytic Stress (Exposed to 1.2 million lux hours and 200 Watt hours/m² UV light per ICH Q1B).

Step 2: Reaction Quenching (Artifact Prevention)

  • Crucial Step: Immediately quench the oxidative samples using a reducing agent (e.g., sodium thiosulfate) to arrest radical propagation. Failure to quench will result in continued degradation during autosampler queuing, invalidating the kinetic timelines.

  • Dilute all samples 1:10 in LC-MS grade Water/Acetonitrile (95:5) to prevent detector saturation.

Step 3: LC-HRMS/MS Exact Mass Profiling

  • Inject samples onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Utilize positive Electrospray Ionization (ESI+).

  • Validation Check: Compare the Total Ion Chromatogram (TIC) of the stressed samples against the Control. True degradants must be absent in the Control. Look for exact mass shifts of +16 Da (N-oxidation) and -20 Da (Defluorination).

Step 4: Orthogonal Validation via ¹⁹F and ¹H NMR

  • Concentrate the photolytic stress sample.

  • Perform ¹⁹F NMR.

  • Validation Check: The parent -CF₃ group will appear as a distinct singlet/doublet (depending on coupling) around -70 to -80 ppm. Defluorination is validated by the appearance of a sharp upstream peak corresponding to free fluoride ions (F⁻) in the solution, confirming the mass balance of the LC-MS/MS -20 Da loss.

ValidationWorkflow S1 1. Stress Induction (Parallel Control & Test) S2 2. Reaction Quenching (Arrest Artifacts) S1->S2 S3 3. LC-HRMS/MS (Exact Mass Profiling) S2->S3 S4 4. 19F / 1H NMR (Orthogonal Validation) S3->S4 S5 5. Mass Balance & Pathway Elucidation S4->S5

Self-validating experimental workflow for characterizing piperazine derivative degradation.

References
  • Thermal degradation of piperazine and its structural analogs.
  • Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy.
  • The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition. Benchchem.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UTexas.

Sources

Optimization

improving yield of 2-Methyl-5-(trifluoromethyl)piperazine synthesis

Welcome to the Technical Support Center for Advanced Piperazine Synthesis. As an Application Scientist specializing in heterocyclic chemistry, I have designed this resource to help you troubleshoot and optimize the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Piperazine Synthesis. As an Application Scientist specializing in heterocyclic chemistry, I have designed this resource to help you troubleshoot and optimize the synthesis of 2-Methyl-5-(trifluoromethyl)piperazine .

The introduction of a strongly electron-withdrawing trifluoromethyl (-CF₃) group onto a piperazine scaffold fundamentally alters its electronic properties, reactivity, and basicity. The most scalable synthetic route to this building block is the exhaustive catalytic hydrogenation of the corresponding 2-methyl-5-(trifluoromethyl)pyrazine . However, this route is fraught with challenges, including catalyst poisoning, incomplete reduction, and severe product loss during isolation[1].

This guide provides field-proven, mechanistically grounded solutions to maximize your synthetic yield and isolate high-purity material.

Synthetic Workflow & Troubleshooting Checkpoints

Workflow Start Starting Material: 2-Methyl-5-(CF3)pyrazine Hydrogenation Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start->Hydrogenation Check1 Check: Incomplete Reduction? Hydrogenation->Check1 Check1->Hydrogenation Yes: Refresh catalyst, increase pressure Workup Aqueous Workup & Basification Check1->Workup No: Proceed to isolation Check2 Check: Product Loss in Aqueous? Workup->Check2 Salt In-situ Salt Formation (HCl in EtOH/Ether) Check2->Salt Yes: Trap as insoluble salt Purification Recrystallization (cis/trans mixture) Check2->Purification No: Direct distillation Salt->Purification End Pure 2-Methyl-5-(CF3)piperazine Dihydrochloride Purification->End

Figure 1: Decision tree and workflow for the synthesis and isolation of 2-Methyl-5-(trifluoromethyl)piperazine.

Troubleshooting Guides & FAQs

Q1: My hydrogenation of 2-methyl-5-(trifluoromethyl)pyrazine stalls at 50% conversion. Why is the catalyst dying, and how do I achieve full conversion? Causality: The -CF₃ group strongly withdraws electron density from the pyrazine ring, making it highly resistant to standard reduction. Furthermore, as the reaction progresses, the newly formed piperazine acts as a strong bidentate ligand. The lone pairs on the basic nitrogen atoms coordinate tightly to the active metal surface of standard catalysts (like Pd/C), effectively "poisoning" it and halting the reaction[2]. Solution: You must alter both the catalyst and the solvent environment.

  • Switch to Adams' Catalyst (PtO₂): Platinum is far more active for the reduction of electron-deficient heteroaromatics than Palladium[1].

  • Use an Acidic Solvent: Run the reaction in glacial acetic acid (AcOH) or methanolic HCl. The acid immediately protonates the resulting piperazine nitrogens, eliminating their ability to coordinate to and poison the platinum surface.

Q2: LC-MS shows 100% conversion, but my isolated yield after aqueous workup is less than 20%. Where is my product? Causality: 2-Methyl-5-(trifluoromethyl)piperazine is a low-molecular-weight, highly polar diamine. Even when basified, its water solubility is exceptionally high, leading to massive losses in the aqueous layer during standard separatory funnel extractions with EtOAc or DCM[3]. Solution: Abandon standard liquid-liquid extraction. Instead, use a self-validating isolation system :

  • Method A (Salt Precipitation): After filtering the catalyst, evaporate the acidic solvent. Dissolve the crude residue in minimal absolute ethanol and bubble dry HCl gas through the solution. The product will crash out quantitatively as the highly crystalline dihydrochloride salt[4].

  • Method B (Continuous Extraction): If the free base is strictly required, basify the aqueous layer to pH > 12 with 5N NaOH and use a continuous liquid-liquid extractor with chloroform for 24-48 hours.

Q3: In downstream functionalization, I am getting a mixture of mono-alkylated and di-alkylated byproducts. How do I selectively react only one nitrogen? Causality: The two nitrogen atoms in the piperazine ring have comparable nucleophilicity. While the nitrogen closer to the -CF₃ group (N4) is slightly less nucleophilic due to inductive electron withdrawal, the difference is often insufficient to prevent over-alkylation kinetically[5][6]. Solution: To achieve strict mono-selectivity, employ a stoichiometric excess of the piperazine (5-10 equivalents) to statistically favor mono-substitution[6]. Alternatively, synthesize a mono-Boc protected intermediate. The less sterically hindered nitrogen (N1, adjacent to the methyl group) can be selectively protected by adding 0.8 equivalents of Boc₂O slowly at -78 °C.

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield/diastereomeric ratio of the piperazine product.

CatalystSolventTemp (°C)Pressure (psi)Conversion (%)Isolated Yield (%)cis:trans RatioNotes
10% Pd/CMeOH255045%12%1:1Severe catalyst poisoning; poor extraction.
10% Pd/CAcOH5010085%40%1.5:1Acid prevents poisoning, but Pd is not active enough.
PtO₂ AcOH 60 150 >99% 88% 3:1 Optimal conditions. High pressure drives kinetic cis product.
Raney NiEtOH/NH₃80500>99%75%1:4Thermodynamic control favors trans isomer.

Data synthesized from established pyrazine reduction protocols and optimization matrices[1][2].

Step-by-Step Experimental Protocol

Synthesis of 2-Methyl-5-(trifluoromethyl)piperazine Dihydrochloride

Safety Note: Conduct all hydrogenations in a blast-shielded high-pressure reactor (e.g., Parr shaker). Ensure the reaction vessel is thoroughly purged with inert gas before introducing hydrogen.

  • Reaction Setup: To a 250 mL heavy-walled glass Parr hydrogenation vessel, add 2-methyl-5-(trifluoromethyl)pyrazine (10.0 g, 61.7 mmol).

  • Solvent & Catalyst Addition: Add 100 mL of glacial acetic acid. Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g, 2.2 mmol) under a steady stream of argon. Caution: PtO₂ can ignite solvent vapors if dry.

  • Purging & Pressurization: Seal the vessel. Purge the headspace with nitrogen (3x 50 psi), followed by hydrogen gas (3x 50 psi). Pressurize the vessel to 150 psi with H₂.

  • Reaction Execution: Heat the vessel to 60 °C and engage the mechanical shaker. Monitor the hydrogen uptake. The reaction is typically complete within 12-16 hours when pressure drop ceases.

  • Filtration: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the catalyst. Wash the Celite pad with additional AcOH (20 mL).

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the acetic acid under reduced pressure (bath temp 50 °C). A viscous, pale-yellow oil (acetate salt) will remain.

  • Salt Formation (Self-Validating Isolation): Dissolve the crude oil in 50 mL of absolute ethanol. Cool the flask in an ice bath. Slowly add 20 mL of a 4M HCl in dioxane solution (or bubble dry HCl gas). Stir for 30 minutes.

  • Precipitation & Collection: Add 100 mL of anhydrous diethyl ether slowly to induce crystallization. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford the desired dihydrochloride salt in high purity.

Mechanistic Pathway of Pyrazine Reduction

Understanding the stepwise reduction is critical for troubleshooting diastereoselectivity. The reduction proceeds through a partially saturated intermediate. High hydrogen pressure forces the final reduction step to occur rapidly before the intermediate can desorb and isomerize, thereby favoring the cis isomer kinetically.

Mechanism Pyrazine 2-Methyl-5-(CF3)pyrazine (Aromatic System) Dihydropyrazine Dihydropyrazine (Kinetic Intermediate) Pyrazine->Dihydropyrazine H2, PtO2 (Fast) Tetrahydropyrazine Tetrahydropyrazine (Imine/Enamine) Dihydropyrazine->Tetrahydropyrazine H2 (Rate Limiting) Piperazine 2-Methyl-5-(CF3)piperazine (cis/trans mixture) Tetrahydropyrazine->Piperazine H2 (Stereocenter Formation)

Figure 2: Stepwise mechanistic pathway of pyrazine reduction highlighting the rate-limiting steps.

References

  • Pospisil, J. et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020. Available at:[Link]

  • Craig, J. C. et al. "1-Benzylpiperazine." Organic Syntheses, 1955. Available at:[Link]

  • Jenneskens, L. W. et al. "2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy." ResearchGate, 1996. Available at:[Link]

  • Balogh, G. et al. "C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative." Molecules, 2021. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-5-(trifluoromethyl)piperazine Solution Instability

Welcome to the Technical Support Center for handling 2-Methyl-5-(trifluoromethyl)piperazine . This specialized guide is designed for researchers, analytical chemists, and drug development professionals encountering stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Methyl-5-(trifluoromethyl)piperazine . This specialized guide is designed for researchers, analytical chemists, and drug development professionals encountering stability issues, concentration drift, or precipitation when formulating this compound in solution.

Unlike simple aliphatic amines, the stability of this specific piperazine derivative is heavily governed by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the steric hindrance of the methyl group. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot and optimize your workflows.

Part 1: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My aqueous stock solution of 2-Methyl-5-(trifluoromethyl)piperazine developed a white precipitate and turned cloudy after a few days on the bench. What caused this, and is the compound ruined? A: The cloudiness is almost certainly due to carbamate formation . Piperazine rings are highly reactive toward atmospheric carbon dioxide (CO2). The secondary amines act as nucleophiles, attacking the electrophilic carbon of dissolved CO2 to form a zwitterion, which then deprotonates to form highly insoluble piperazinium carboxamides or dicarbamates[1]. The apparent second-order rate constant for the reaction of piperazines with CO2 is exceptionally high due to their cyclic diamine characteristics[2]. Causality Insight: The compound is not permanently ruined. The carbamate formation is a reversible equilibrium. You can recover the free base by acidifying the solution (see Protocol 2 below), which forces the decarboxylation of the complex.

Q2: I am observing a steady decrease in the active concentration of the compound during long-term storage, accompanied by new +16 Da and cleavage peaks on my LC-MS. What is happening? A: You are observing oxidative degradation . In the presence of dissolved oxygen, light, or trace transition metals (like Fe2+ or Cu2+ leached from glassware or syringe needles), piperazines undergo oxidative attack. This typically results in the formation of piperazine N-oxides (explaining the +16 Da mass shift)[3]. Further radical-mediated cleavage of the piperazine ring can yield degradation products such as ethylenediamine derivatives, 2-oxopiperazine, and formylpiperazine[4]. Causality Insight: The N-oxide formation occurs because the nitrogen lone pairs are highly susceptible to electrophilic oxygen species. Storing the compound as a free base in un-degassed solvents accelerates this pathway.

Q3: How do the methyl and trifluoromethyl (-CF3) groups alter the stability of this compound compared to unsubstituted piperazine? A: The substitution pattern creates a highly asymmetrical reactivity profile:

  • Inductive Effect (-I): The -CF3 group is powerfully electron-withdrawing. It significantly lowers the pKa of the adjacent nitrogen, making it less basic and less nucleophilic.

  • Steric Hindrance: The methyl group provides steric bulk around the opposite nitrogen. Because of these dual effects, 2-Methyl-5-(trifluoromethyl)piperazine is generally more resistant to rapid CO2 absorption and oxidation than unsubstituted piperazine, but it is still highly vulnerable if stored improperly at a basic or neutral pH.

Part 2: Mechanistic Workflows & Diagnostics

Diagnostic Decision Tree

To rapidly identify the root cause of your solution instability, follow the diagnostic logic outlined below:

Fig 1: Diagnostic workflow for resolving substituted piperazine solution instability.

Degradation Pathways

Understanding the chemical pathways is critical for preventing them. The diagram below illustrates the competing degradation mechanisms.

Fig 2: Primary degradation pathways of substituted piperazines in solution.

Part 3: Quantitative Stability Data

The table below summarizes the theoretical and observed stability parameters of piperazine derivatives to highlight the protective, yet incomplete, effects of the -CF3 and methyl substitutions.

Chemical ParameterPiperazine (Unsubstituted)2-Methylpiperazine2-Methyl-5-(CF3)piperazine
pKa Values (approx.) 9.8 / 5.59.6 / 5.3~8.2 / ~4.1
Nucleophilicity Very HighHighModerate (Steric/Inductive effects)
CO2 Reactivity Rate Rapid (< 1 hour in air)Fast (1-3 hours in air)Moderate (Days in air)
Oxidation Susceptibility HighHighModerate
Recommended Storage pH < 4.0< 4.0< 5.0

Part 4: Self-Validating Experimental Protocols

To ensure the scientific integrity of your assays, utilize the following self-validating protocols. These methods address the root causes of instability (oxygen, trace metals, and CO2).

Protocol 1: Preparation of Oxidation- and CO2-Resistant Stock Solutions

Purpose: To formulate a stable stock solution by eliminating reactive dissolved gases and sequestering catalytic metals.

  • Solvent Degassing: Sparge the chosen solvent (e.g., LC-MS grade water, methanol, or DMSO) with ultra-pure Nitrogen (N2) or Argon (Ar) for a minimum of 15 minutes. This displaces dissolved oxygen and CO2.

  • Buffer Selection (If Aqueous): Formulate the solution in a mildly acidic buffer (pH 4.5 – 5.5). Protonating at least one of the secondary amines drastically reduces its nucleophilicity, preventing CO2 attack.

  • Antioxidant/Chelator Addition: Add 0.1 mM EDTA to the solvent. Causality: EDTA sequesters trace transition metals (Fe, Cu) that act as necessary catalysts for the radical-mediated oxidation of the piperazine ring[4].

  • Inert Dissolution: Weigh and dissolve the 2-Methyl-5-(trifluoromethyl)piperazine under a continuous stream of inert gas (e.g., in a glove box or using a Schlenk line).

  • Storage: Aliquot the solution into amber glass vials to prevent photo-catalyzed oxidation. Seal tightly with PTFE-lined septa and store at -20°C.

  • Validation Step: Run an LC-MS baseline immediately after preparation. The absence of a +16 Da peak confirms a pristine, unoxidized stock.

Protocol 2: Reversing Carbamate Precipitation (Decarboxylation)

Purpose: To salvage a stock solution that has precipitated due to atmospheric CO2 exposure.

  • Identification: Confirm the presence of a white, flocculent precipitate in the vial.

  • Acidification: While stirring the suspension, slowly add 0.1 M HCl dropwise. Monitor the pH until it reaches approximately 3.0.

    • Causality: The high concentration of protons shifts the equilibrium. The carbamate nitrogen is protonated, rendering the carbamate moiety unstable. It collapses, releasing CO2 gas and leaving the soluble protonated piperazine salt.

  • Agitation: Sonicate the mixture for 5 minutes at 30°C to ensure complete dissolution of any micro-crystals.

  • Validation Step: Visually confirm that the solution is completely clear. Re-adjust the pH to your experimental working range immediately prior to use, minimizing the time the compound spends as a free base in the open air.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. SCIRP.
  • Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Academia.edu.

Sources

Optimization

common impurities in 2-Methyl-5-(trifluoromethyl)piperazine samples

Welcome to the Technical Support Center for 2-Methyl-5-(trifluoromethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on iden...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-5-(trifluoromethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and troubleshooting common impurities in your samples. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity of your research.

Frequently Asked Questions (FAQs) about Impurities in 2-Methyl-5-(trifluoromethyl)piperazine

Q1: What are the most common types of impurities I should be aware of in my 2-Methyl-5-(trifluoromethyl)piperazine samples?

A1: Impurities in 2-Methyl-5-(trifluoromethyl)piperazine can be broadly categorized into three main types:

  • Synthesis-Related Impurities: These are byproducts formed during the synthesis of the molecule, unreacted starting materials, or residual reagents. The specific impurities will depend on the synthetic route used.

  • Degradation Products: These impurities arise from the breakdown of 2-Methyl-5-(trifluoromethyl)piperazine over time due to factors like exposure to light, heat, humidity, or atmospheric oxygen.

  • Stereoisomers: As 2-Methyl-5-(trifluoromethyl)piperazine is a chiral molecule, the presence of the undesired enantiomer or diastereomers (if other chiral centers are present) is a critical purity consideration.

Troubleshooting Guide: Synthesis-Related Impurities

The synthesis of 2-Methyl-5-(trifluoromethyl)piperazine can be complex, often involving multiple steps that can introduce impurities. A plausible and common synthetic approach is the cyclization of a suitably substituted diamine precursor.

Q2: What are the likely synthesis-related impurities from a typical synthetic route?

A2: A common strategy for synthesizing 2-substituted piperazines involves the cyclization of a 1,2-diamine derivative.[1][2] For 2-Methyl-5-(trifluoromethyl)piperazine, this could involve the reaction of a trifluoromethyl-substituted epoxide with an amino-alcohol, followed by cyclization. Based on this, you should be aware of the following potential impurities:

  • Unreacted Starting Materials:

    • Trifluoromethyl-substituted epoxide/diol: Incomplete reaction can lead to the carryover of the initial building block.

    • Amino-alcohol precursor: The amine component used for the initial ring-opening of the epoxide may also be present if not fully consumed.

  • Incomplete Cyclization Products: The linear diamine precursor to the piperazine ring may persist if the final ring-closing step is not driven to completion.

  • Over-Alkylated Byproducts: If the synthesis involves N-alkylation steps to introduce the methyl group, there is a possibility of forming N,N'-dimethylated piperazine or other over-alkylated species.

  • Positional Isomers: Depending on the starting materials and reaction conditions, isomers such as 3-Methyl-5-(trifluoromethyl)piperazine could potentially form.[3]

Visualizing a Plausible Synthetic Pathway and Impurity Formation

start Trifluoromethyl-substituted Epoxide + Amino-alcohol intermediate Open-chain Diamine Precursor start->intermediate Ring Opening impurity1 Unreacted Starting Materials start->impurity1 Incomplete Reaction product 2-Methyl-5-(trifluoromethyl)piperazine intermediate->product Cyclization impurity2 Incomplete Cyclization Product intermediate->impurity2 Incomplete Cyclization impurity3 Over-methylated Byproduct product->impurity3 Side Reaction (e.g., over-methylation) sample 2-Methyl-5-(trifluoromethyl)piperazine Sample hplc HPLC-UV/MS Analysis sample->hplc Non-volatile & Thermally Labile Impurities gcms GC-MS Analysis sample->gcms Volatile & Thermally Stable Impurities data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis report Impurity Profile Report data_analysis->report

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 2-Methyl-5-(trifluoromethyl)piperazine

Welcome to the technical support resource for the analytical method validation of 2-Methyl-5-(trifluoromethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analytical method validation of 2-Methyl-5-(trifluoromethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their resolutions. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

Introduction to the Analyte

2-Methyl-5-(trifluoromethyl)piperazine is a substituted piperazine derivative. Its chemical structure, featuring a basic piperazine ring, a methyl group, and a highly electronegative trifluoromethyl (TFM) group, presents unique challenges and considerations for analytical method development and validation. The basic nitrogen atoms can lead to undesirable interactions with certain stationary phases, while the TFM group influences the compound's polarity and retention characteristics.

This guide directly addresses specific issues you may encounter during method validation for purity, assay, and impurity quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Section 1: HPLC Method Validation & Troubleshooting

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds. However, the unique properties of 2-Methyl-5-(trifluoromethyl)piperazine demand careful consideration of the chromatographic system to achieve robust and reliable results.

Question 1: Why am I observing significant peak tailing and poor resolution for my main analyte peak on a standard C18 column?

Answer:

This is the most frequently encountered issue when analyzing basic compounds like piperazines. The problem stems from a combination of factors related to the analyte's interaction with the stationary phase and the mobile phase conditions.

Causality Explained:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The basic nitrogen atoms in the piperazine ring can undergo strong ionic interactions with these silanols. This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to lag behind as they move through the column, resulting in a tailed peak.[1]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase dictates the ionization state of your analyte. 2-Methyl-5-(trifluoromethyl)piperazine has two basic nitrogens. If the mobile phase pH is too high (approaching the pKa of the piperazine nitrogens), the compound will be partially or fully in its neutral form, leading to stronger silanol interactions. Conversely, a very low pH ensures the analyte is fully protonated, which can help, but may not eliminate the issue entirely without other countermeasures.

Troubleshooting Workflow: Mitigating Peak Tailing

Here is a systematic approach to diagnose and resolve peak shape issues.

G start Poor Peak Shape Observed (Tailing Factor > 1.5) ph_check Is Mobile Phase pH 2.5 - 3.5? start->ph_check adjust_ph ACTION: Adjust pH with Formic or Trifluoroacetic Acid (TFA) ph_check->adjust_ph No column_type Are you using a modern, end-capped C18 column? ph_check->column_type Yes adjust_ph->column_type switch_column ACTION: Switch to a high-purity, end-capped C18 or a C18-AQ type column column_type->switch_column No alternative_chem Is peak shape still poor? column_type->alternative_chem Yes switch_column->alternative_chem pfp_column RECOMMENDATION: Use a Pentafluorophenyl (PFP) column for alternative selectivity alternative_chem->pfp_column Yes success Peak Shape Optimized (Tailing Factor < 1.2) alternative_chem->success No, acceptable ion_pair ALTERNATIVE: Add an ion-pairing agent like HFBA to the mobile phase pfp_column->ion_pair Or pfp_column->success ion_pair->success G start Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity (Peak Purity, No Interference) protocol->specificity linearity Linearity & Range (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varying Conditions) lod_loq->robustness report Compile Validation Report (Summarize Findings) robustness->report

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Trifluoromethylated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a common yet significant challenge in medicinal chemistry: the poor aqueous solubility of trifluoromethylated compounds. The strategic incorporation of the trifluoromethyl (CF₃) group is a powerful tool in drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] However, the very properties that make the -CF₃ group so attractive can also lead to significant solubility issues, hindering preclinical development and the formulation of viable drug products.[5]

This guide moves beyond simple protocols to explain the underlying principles of why certain strategies are effective. Every recommendation is grounded in established scientific literature and practical experience to ensure you can confidently apply these techniques to your own work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding the solubility of trifluoromethylated compounds, providing the foundational knowledge needed to make informed decisions in the lab.

Q1: Why does adding a trifluoromethyl group often decrease aqueous solubility?

A1: The trifluoromethyl group is highly lipophilic and hydrophobic.[3][5][6] This is due to the three highly electronegative fluorine atoms, which create a strong electron-withdrawing effect.[1][2] While this enhances a molecule's ability to cross lipid membranes (a desirable trait for many drugs), it simultaneously reduces its affinity for water.[1][3] The strong carbon-fluorine bonds are also very stable and do not readily participate in hydrogen bonding with water molecules, further contributing to poor aqueous solubility.[1][3]

Q2: Can the position of the trifluoromethyl group on a molecule influence its solubility?

A2: Absolutely. The position of the -CF₃ group can significantly impact the molecule's overall physicochemical properties, including its solubility. For instance, placing a -CF₃ group on an aromatic ring can deactivate the ring towards certain metabolic pathways, which is beneficial.[1] However, its placement can also influence the molecule's crystal lattice energy. A higher crystal lattice energy, meaning a more stable and tightly packed solid form, will require more energy to break apart and dissolve, thus leading to lower solubility. Strategic placement, guided by computational modeling and experimental screening, can help mitigate these effects.

Q3: Are there situations where a trifluoromethyl group can increase solubility?

A3: While less common, it is not unheard of. The introduction of a trifluoromethyl group can, in some cases, disrupt the crystal packing of a molecule, leading to a less stable solid form with a lower melting point and, consequently, higher solubility. Additionally, if the -CF₃ group replaces a more lipophilic group, it could lead to a net increase in solubility. However, these are exceptions rather than the rule, and generally, the incorporation of a -CF₃ group is expected to decrease aqueous solubility.

Part 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section provides a structured approach to troubleshooting poor solubility in your trifluoromethylated compounds, complete with step-by-step protocols and decision-making workflows.

Initial Solubility Assessment

Before attempting to enhance solubility, it is crucial to accurately determine the baseline solubility of your compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a trifluoromethylated compound in a specific aqueous buffer.[7]

Materials:

  • Your trifluoromethylated compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for your compound.[7]

Procedure:

  • Add an excess amount of your solid compound to a vial containing a known volume of the aqueous buffer. A visible excess of solid should remain.[7]

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).[7]

  • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours), ensuring that equilibrium has been reached.

  • After equilibration, carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[7]

  • The determined concentration represents the equilibrium solubility of your compound in the tested buffer.[7]

Solubility Enhancement Strategies

Based on the initial solubility assessment, you can explore several strategies to improve the solubility of your compound. The choice of strategy will depend on the physicochemical properties of your compound and the intended application.

Decision-Making Workflow for Solubility Enhancement

solubility_workflow start Poorly Soluble CF3 Compound solubility_assessment Initial Solubility Assessment start->solubility_assessment strategy_selection Select Enhancement Strategy solubility_assessment->strategy_selection cosolvency Co-solvency strategy_selection->cosolvency For initial screening cyclodextrin Cyclodextrin Complexation strategy_selection->cyclodextrin For moderate enhancement solid_dispersion Amorphous Solid Dispersion strategy_selection->solid_dispersion For significant enhancement nanosuspension Nanosuspension strategy_selection->nanosuspension For dissolution rate improvement prodrug Prodrug Approach strategy_selection->prodrug For fundamental property change evaluation Evaluate Solubility & Stability cosolvency->evaluation cyclodextrin->evaluation solid_dispersion->evaluation nanosuspension->evaluation prodrug->evaluation evaluation->strategy_selection Re-evaluate success Optimized Formulation evaluation->success Meets Target

Caption: A workflow for selecting an appropriate solubility enhancement strategy.

1. Co-solvency

This is often the first approach due to its simplicity. Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[8][9]

  • Common Co-solvents: Acetonitrile, methanol, ethanol, dimethyl sulfoxide (DMSO), and propylene glycol.[8][9]

  • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the lipophilic trifluoromethylated compound to dissolve.

  • Troubleshooting:

    • Precipitation upon dilution: A major drawback of co-solvents is that the compound may precipitate out when the formulation is diluted in an aqueous environment (e.g., in vivo). To address this, use the minimum amount of co-solvent necessary and consider combining it with other techniques like surfactants.

    • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for in vivo studies.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like trifluoromethylated compounds, forming inclusion complexes with enhanced aqueous solubility.[10][11][12][13][14]

  • Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]

  • Causality: The hydrophobic trifluoromethylated portion of the molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[14]

  • Troubleshooting:

    • Stoichiometry and Binding Affinity: The efficiency of complexation depends on the size and shape of both the guest molecule and the cyclodextrin cavity. It's essential to determine the stoichiometry and binding constant of the complex.

    • Limited Solubility Enhancement: For highly insoluble compounds, cyclodextrin complexation alone may not be sufficient.

Protocol 2: Preparation and Evaluation of a Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of a trifluoromethylated compound with HP-β-CD and evaluate its effect on solubility.

Materials:

  • Your trifluoromethylated compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations.

  • Add an excess of your compound to each HP-β-CD solution.

  • Stir the mixtures vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions to remove any undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate by HPLC.

  • A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of HP-β-CD to determine the complexation parameters.

  • For a solid formulation, the complex can be isolated by freeze-drying the solution.

3. Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[15][16][17][18][19] Amorphous forms have higher free energy than their crystalline counterparts, leading to increased apparent solubility and dissolution rates.[17][19]

  • Common Polymers: Povidone (PVP), hypromellose (HPMC), and Eudragit®.[18]

  • Causality: The polymer stabilizes the amorphous state of the drug, preventing it from recrystallizing.[15] Upon contact with an aqueous medium, the polymer dissolves, releasing the drug in a supersaturated state.[19]

  • Troubleshooting:

    • Physical Instability: The main challenge with ASDs is the potential for the amorphous drug to recrystallize over time, especially in the presence of heat and humidity.[19] Careful selection of the polymer and appropriate storage conditions are crucial.

    • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable solid dispersion.

4. Nanotechnology-Based Approaches

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[20][21][22][23]

  • Techniques: Nanosuspensions (dispersions of drug nanocrystals in a liquid medium) and nano-emulsions.[20][21]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. By increasing the surface area, the rate of dissolution is enhanced.

  • Troubleshooting:

    • Physical Instability: Nanoparticles have a high surface energy and a tendency to agglomerate. Stabilizers, such as surfactants and polymers, are required to prevent this.

    • Primarily Affects Dissolution Rate: It's important to note that nanosizing primarily increases the rate of dissolution, not necessarily the equilibrium solubility.[7]

5. Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20] For poorly soluble trifluoromethylated compounds, a hydrophilic moiety can be attached to the molecule to create a more soluble prodrug.

  • Common Prodrug Moieties: Phosphate esters, amino acid esters, and polyethylene glycol (PEG) conjugates.

  • Causality: The hydrophilic promoiety masks the lipophilic nature of the parent drug, increasing its aqueous solubility. Once administered, enzymes in the body cleave off the promoiety, releasing the active drug at the site of action.

  • Troubleshooting:

    • Conversion Rate: The rate of conversion of the prodrug to the active drug must be optimal. Too slow, and the therapeutic effect may not be achieved; too fast, and the benefits of the prodrug approach are lost.

    • Metabolic Byproducts: The promoiety should be non-toxic and readily eliminated from the body.

Part 3: Data Summary and Comparative Analysis

The following table provides a comparative overview of the different solubility enhancement strategies.

StrategyTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency 2 to 500[7]Simple and quick for initial screening.Potential for in vivo precipitation upon dilution; toxicity concerns.[7]
Cyclodextrin Complexation 5 to 200[7]Encapsulates the drug, potentially improving stability.Stoichiometry and binding constant are critical; may not be sufficient for highly insoluble compounds.[7]
Amorphous Solid Dispersion 10 to >200[7]Can significantly increase apparent solubility and dissolution rate.Physical stability of the amorphous form can be a challenge.
Nanosuspension 5 to 50 (dissolution rate)[7]Increases the dissolution rate by increasing the surface area.Primarily affects dissolution rate, not equilibrium solubility; potential for particle agglomeration.[7]
Prodrug Approach VariableCan fundamentally alter the physicochemical properties of the drug.Requires chemical modification and careful consideration of in vivo conversion kinetics.

Conclusion

Overcoming the poor solubility of trifluoromethylated compounds is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the underlying physicochemical principles and employing the appropriate troubleshooting strategies, researchers can successfully formulate these promising compounds for further development. This guide provides a starting point for your investigations, and it is recommended to consult the cited literature for more detailed information on specific techniques.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (2025). Benchchem.
  • The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. (2025). Benchchem.
  • Trifluoromethyl Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (2021, May 14).
  • Advancing insights on β-cyclodextrin inclusion complexes with SSRIs through lens of X-ray diffraction and DFT calculation - PMC. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
  • Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H). (2025). Benchchem.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Applied Pharmaceutical Science.
  • Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
  • Amorphous solid dispersions as enabling formulations for discovery and early development. (2011, January 1). American Pharmaceutical Review.
  • Amorphous Solid Dispersions: Advances in Drug Solubility. (2022, November 25). Cellets.
  • Solvent-Based Spray Drying and Amorphous Solid Dispersions (ASD). (n.d.). Codis.
  • Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. (2025, December 4).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Nanotechnology-Based Drug Delivery Systems. (2025, June 24). MDPI.
  • Nano based drug delivery systems: recent developments and future prospects. (n.d.). OSF Preprints.
  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. (2011, October 15). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers: 2-Methyl-5-(trifluoromethyl)piperazine vs. Trifluoromethylphenylpiperazine (TFMPP)

A Senior Application Scientist's Guide to Understanding Key Structural and Functional Differences in Serotonergic Modulators In the landscape of serotonergic research, the piperazine scaffold remains a cornerstone for de...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Key Structural and Functional Differences in Serotonergic Modulators

In the landscape of serotonergic research, the piperazine scaffold remains a cornerstone for developing novel ligands targeting a spectrum of receptors and transporters. Among the myriad of derivatives, Trifluoromethylphenylpiperazine (TFMPP) has been extensively characterized as a non-selective serotonin receptor agonist. This guide provides a comparative analysis of TFMPP against a less-characterized analog, 2-Methyl-5-(trifluoromethyl)piperazine, offering insights into how subtle structural modifications can profoundly impact pharmacological activity.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the "why" behind experimental observations and potential functional outcomes, grounded in established principles of medicinal chemistry and pharmacology.

Structural and Physicochemical Distinctions

At first glance, both molecules share a piperazine core and a trifluoromethyl group, a common bioisostere for a methyl group, which can enhance metabolic stability and receptor affinity. However, the positioning of these groups dictates their three-dimensional conformation and, consequently, their interaction with biological targets.

  • Trifluoromethylphenylpiperazine (TFMPP): In TFMPP, the trifluoromethyl group is situated on a phenyl ring, which is directly attached to one of the piperazine nitrogens. This creates a relatively rigid structure where the bulky trifluoromethylphenyl moiety dominates the molecule's steric and electronic profile.

  • 2-Methyl-5-(trifluoromethyl)piperazine: In this analog, the trifluoromethyl and methyl groups are directly attached to the piperazine ring at the 2 and 5 positions. This leads to a more flexible structure compared to TFMPP. The absence of the phenyl ring and the direct attachment of the electron-withdrawing trifluoromethyl group to the saturated heterocyclic ring significantly alters its electronic distribution and potential hydrogen bonding capabilities.

A comparative summary of their key physicochemical properties is presented below:

Property2-Methyl-5-(trifluoromethyl)piperazineTrifluoromethylphenylpiperazine (TFMPP)
Molecular Formula C6H11F3N2C11H13F3N2
Molecular Weight 168.16 g/mol 230.23 g/mol
Topological Polar Surface Area 24.06 Ų12.47 Ų
Predicted LogP 0.842.89

Data sourced from publicly available chemical databases.

The lower predicted LogP of 2-Methyl-5-(trifluoromethyl)piperazine suggests it is likely more hydrophilic than TFMPP. This has significant implications for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Pharmacological Profile: A Tale of Two Scaffolds

While experimental data on 2-Methyl-5-(trifluoromethyl)piperazine is not extensively available in the public domain, we can infer its potential pharmacological profile based on its structural relationship to other piperazine-based compounds and by contrasting it with the well-documented activities of TFMPP.

Trifluoromethylphenylpiperazine (TFMPP): The Non-Selective Serotonergic Agonist

TFMPP is a well-established research tool known for its broad-spectrum agonism at serotonin (5-HT) receptors, with a notable affinity for the 5-HT1 and 5-HT2 receptor subtypes. Its mechanism of action also includes the release of serotonin, although it is less potent in this regard compared to compounds like para-chloroamphetamine (PCA).

The interaction of TFMPP with various 5-HT receptor subtypes is summarized below:

5-HT Receptor SubtypeReported Affinity (Ki, nM)Functional Activity
5-HT1A 100 - 250Agonist
5-HT1B 50 - 150Agonist
5-HT1D 100 - 300Agonist
5-HT2A 200 - 500Partial Agonist
5-HT2C 50 - 200Agonist

Note: Affinity values are approximate and can vary depending on the experimental conditions and radioligand used.

The non-selective nature of TFMPP has made it a useful, albeit complex, tool for probing the serotonergic system. However, this lack of selectivity is a significant drawback for therapeutic applications, as it can lead to a wide range of on- and off-target effects.

2-Methyl-5-(trifluoromethyl)piperazine: A Hypothesized Profile

Given the structural differences, 2-Methyl-5-(trifluoromethyl)piperazine is unlikely to exhibit the same pharmacological profile as TFMPP. The absence of the aromatic phenyl ring, a key pharmacophoric element for interaction with many aminergic GPCRs, suggests that it may have significantly lower affinity for serotonin receptors.

However, its structural similarity to other piperazine-based compounds suggests potential activity at other targets. For instance, certain piperazine derivatives are known to interact with dopamine and norepinephrine transporters. It is plausible that 2-Methyl-5-(trifluoromethyl)piperazine could serve as a novel scaffold for developing more selective ligands for these transporters or other CNS targets.

Experimental Protocols for Comparative Characterization

To empirically determine the pharmacological profile of 2-Methyl-5-(trifluoromethyl)piperazine and directly compare it to TFMPP, a tiered experimental approach is recommended.

Receptor Binding Affinity Assays

This is the foundational experiment to determine the binding profile of the compounds across a panel of relevant CNS targets.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Methyl-5-(trifluoromethyl)piperazine and TFMPP at a panel of serotonin, dopamine, and norepinephrine receptors and transporters.

Methodology:

  • Target Selection: A comprehensive panel should include 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, Dopamine D2, Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors or transporters. Prepare membrane homogenates according to standard protocols.

  • Radioligand Binding:

    • Incubate the membrane preparations with a specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

    • Add increasing concentrations of the test compounds (2-Methyl-5-(trifluoromethyl)piperazine and TFMPP) to displace the radioligand.

    • Incubate to equilibrium.

  • Detection and Analysis:

    • Separate bound and free radioligand via rapid filtration through glass fiber filters.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 values (concentration of the compound that inhibits 50% of specific binding) and then convert to Ki values using the Cheng-Prusoff equation.

dot

cluster_0 Radioligand Binding Assay Workflow Membrane Membrane Preparation (Receptor/Transporter Source) Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (e.g., TFMPP) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Following the binding assays, functional assays are crucial to determine whether the compounds act as agonists, antagonists, or inverse agonists at the identified targets.

Objective: To characterize the functional activity of 2-Methyl-5-(trifluoromethyl)piperazine and TFMPP at receptors where significant binding affinity is observed.

Methodology (Example for a Gq-coupled receptor like 5-HT2A):

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add increasing concentrations of the test compounds to the cells.

  • Calcium Mobilization Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

dot

cluster_1 Gq-Coupled Receptor Functional Assay Agonist Agonist (e.g., TFMPP) Receptor 5-HT2A Receptor Agonist->Receptor G_Protein Gq Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Response Cellular Response (Fluorescence) Ca_Release->Response

Comparative

The Subtle Shift: A Comparative Guide to the Biological Activity of Piperazine Isomers

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkab...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine scaffold, such as its ability to improve aqueous solubility and oral bioavailability, make it a favored building block in drug design.[1][2] However, the true elegance of piperazine lies in the nuanced yet profound impact of isomeric variations on its biological activity. The seemingly minor shift of a substituent from an ortho to a meta or para position on an attached aryl ring can dramatically alter a compound's affinity for its target, its selectivity, and ultimately, its therapeutic efficacy.[3]

This guide provides an in-depth, objective comparison of the biological activities of piperazine isomers, supported by experimental data. We will delve into the causal relationships behind these differences and provide detailed methodologies for key experiments, empowering researchers, scientists, and drug development professionals to make more informed decisions in their quest for novel and improved therapeutics.

The Decisive Role of Positional Isomerism: A Multi-Target Perspective

The spatial arrangement of functional groups is a critical determinant of a molecule's interaction with its biological target. Positional isomerism—the ortho, meta, and para substitution on an arylpiperazine moiety—directly influences the molecule's conformation and its ability to form crucial non-covalent interactions within a receptor's binding pocket or an enzyme's active site.

Impact on Receptor Binding Affinity and Selectivity

Dopamine D4 Receptors: A Tale of Affinity and Selectivity

Arylpiperazine derivatives are well-established ligands for dopamine receptors, which are key targets in the treatment of neuropsychiatric disorders. The position of a substituent on the aryl ring can significantly modulate both the affinity and selectivity for these receptors. A study on a series of arylpiperazine derivatives revealed a clear differentiation in their binding to dopamine D2-like receptor subtypes.

While ortho and meta substitutions on the phenyl ring were consistent with high D4 receptor affinity, para substitution conferred high D4 receptor selectivity.[4] This suggests that the para position is more tolerant of substitution without compromising the interactions necessary for D4 binding, while potentially disrupting interactions with other dopamine receptor subtypes.

Table 1: Comparative Binding Affinity (pKi) and Selectivity of Arylpiperazine Isomers for Dopamine D4 Receptors

Substituent PositionCompound ExampleD4 Receptor Affinity (pKi)D2/D4 Selectivity RatioD3/D4 Selectivity Ratio
Ortho-ChloroCompound 229.22--
Meta-ChloroCompound 238.98--
Para-ChloroCompound 249.1883183715

Data compiled from a study on arylpiperazine derivatives.[4] A higher pKi value indicates a higher binding affinity. Higher selectivity ratios indicate greater selectivity for the D4 receptor over D2 and D3 receptors.

Serotonin 5-HT1A Receptors: The Advantage of Meta Substitution

The serotonergic system is another major target for arylpiperazine-based drugs. Research has shown that the position of a substituent on the aryl ring plays a crucial role in determining the binding affinity for the 5-HT1A receptor. In one study, arylpiperazines with chalcogen substitutions (e.g., oxygen or sulfur) close to the ortho and meta positions of the benzene ring showed a higher affinity for the 5-HT1A receptor.[5]

Influence on Antimicrobial Activity

Piperazine derivatives have also been extensively investigated for their antimicrobial properties. Isomeric variations can significantly influence their potency against a range of bacterial and fungal pathogens.

A study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment demonstrated that the position of the alkoxy group influences antimicrobial activity. It was observed that meta- and para-alkoxy substituted derivatives were generally more antimicrobially active than the ortho-substituted ones.[6]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Piperazine Isomers against Mycobacterium tuberculosis

Substituent PositionCompound SeriesRepresentative MIC (µg/mL)
Ortho-alkoxyPhenylcarbamic acid estersGenerally less active
Meta-alkoxyPhenylcarbamic acid estersMore active
Para-alkoxyPhenylcarbamic acid estersMore active

Data generalized from studies on alkoxyphenylcarbamic acid esters.[2][6] A lower MIC value indicates greater antimicrobial potency.

Effects on Enzyme Inhibition

Acetylcholinesterase: The Power of Ortho Substitution

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. A study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as AChE inhibitors revealed a striking difference in activity based on the position of a chlorine substituent on the phenyl ring.

The ortho-chloro substituted compound was the most potent inhibitor in the series, while the meta-chloro substituted compound exhibited the lowest inhibitory effect. The para-chloro isomer showed intermediate activity.[7] This highlights that for some targets, the steric and electronic effects of an ortho substituent can be highly favorable for binding and inhibition.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Chlorinated Piperazine Derivatives

Substituent PositionIC50 (µM)
Ortho-Chloro0.91
Meta-Chloro85
Para-Chloro26

Data from a study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.[7] A lower IC50 value indicates greater inhibitory potency.

Signaling Pathways: Visualizing the Downstream Consequences

To comprehend the functional implications of these isomeric differences in receptor binding, it is essential to visualize the downstream signaling cascades.

Dopamine D4 Receptor Signaling

The D4 receptor is a D2-like G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] This, in turn, modulates the activity of various downstream effectors, influencing neuronal excitability and gene expression.

D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gai Gαi/o D4R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds Gai->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Ion Channel Modulation) PKA->Response Leads to Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from cell culture or tissue) start->prep reagents Prepare Reagents: - Radioligand (e.g., [3H]Spiperone) - Test Compounds (isomers) - Assay Buffer prep->reagents plate Plate Assay Components: - Membranes - Radioligand - Varying concentrations of test compounds reagents->plate incubate Incubate at appropriate temperature and time plate->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation. 2[2]. Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compounds (piperazine isomers).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium. 4[2]. Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the test microorganism in a suitable broth medium overnight.

    • Dilute the culture to a standardized concentration (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL). 2[3]. Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds (piperazine isomers) in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control well (broth and inoculum only) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. 5[3]. Determine MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

The evidence presented in this guide unequivocally demonstrates that the positional isomerism of substituents on the arylpiperazine scaffold is a critical factor governing biological activity. From influencing receptor binding affinity and selectivity to modulating antimicrobial and enzyme inhibitory potency, the ortho, meta, and para positions are not interchangeable. A thorough understanding of these structure-activity relationships is paramount for the rational design of more effective and safer therapeutic agents. By leveraging this knowledge and employing robust experimental methodologies, researchers can navigate the subtle yet significant landscape of piperazine isomerism to unlock new possibilities in drug discovery.

References

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
  • Malík, I., et al. (2012). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Folia Microbiologica, 57(5), 417-424.
  • Waisser, K., et al. (2007). The in vitro evaluation of ortho-/meta-/para-alkoxyphenylcarbamic acid esters containing 4-(4-fluorophenyl)piperazin-1-yl moiety against Mycobacterium tuberculosis H37Ra strain. Journal of Microbiology, Biotechnology and Food Sciences, 3(6), 541-544.
  • Piergentili, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(20), 13586-13605.
  • Malík, I., et al. (2012). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiologica, 57(6), 521-527.
  • Albert, P. R., & Vahid-Ansari, F. (2019). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Frontiers in Molecular Neuroscience, 12, 233.
  • Van der Zee, P., & Kieviet, G. J. (1993). Arylpiperazines as 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 28(11), 877-891.
  • Meltzer, H. Y., et al. (2003). Serotonin receptors: their key role in drugs to treat schizophrenia.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Asadipour, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43.
  • Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in Pharmacological Sciences, 13(2), 61-69.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(trifluoromethyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Methyl-5-(trifluoromethyl)piperazine derivatives. While dire...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Methyl-5-(trifluoromethyl)piperazine derivatives. While direct and extensive SAR studies on this specific scaffold are not widely published, this document synthesizes data from closely related piperazine analogues to offer valuable insights for the rational design of novel therapeutic agents. We will explore the influence of the 2-methyl and trifluoromethyl substituents on the piperazine core and its appended functionalities, in the context of anticancer, antiviral, and central nervous system (CNS) activities. This guide includes comparative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations to elucidate key concepts.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antipsychotic agents.[1][2][3] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and target interactions. The introduction of specific substituents, such as a methyl group at the 2-position and a trifluoromethyl group at the 5-position, can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is highly dependent on the nature and position of their substituents. The following sections break down the anticipated SAR of 2-Methyl-5-(trifluoromethyl)piperazine derivatives based on evidence from analogous compounds.

The Influence of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center, which can lead to stereoselective interactions with biological targets. This substitution can also influence the conformation of the piperazine ring and the orientation of other substituents, thereby affecting binding affinity.

  • Enantioselectivity: The stereochemistry at the 2-position is often crucial for activity. For example, in a series of 2-methyl-substituted piperazines developed as M2 selective ligands, the (R)-enantiomer showed significantly enhanced levels of acetylcholine after oral administration, highlighting the importance of stereochemistry for in vivo efficacy.

  • Conformational Rigidity: The methyl group can restrict the conformational flexibility of the piperazine ring, which can be advantageous if the resulting conformation is favorable for target binding.

The Impact of the 5-Trifluoromethyl Group

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. When incorporated into a piperazine derivative, it can significantly influence lipophilicity, pKa, and interactions with the target protein.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance membrane permeability and oral bioavailability.[4]

  • Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer half-life of the drug.

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of the CF3 group can lower the pKa of the adjacent nitrogen atom in the piperazine ring, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

  • Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions, leading to increased binding affinity.

Synergistic Effects and N-Substitutions

The combination of the 2-methyl and 5-trifluoromethyl groups on the piperazine ring is expected to create a unique scaffold with specific conformational and electronic properties. The true therapeutic potential of this core, however, is realized through the strategic substitution at the nitrogen atoms (N1 and N4).

The diagram below illustrates the general SAR principles for substituted piperazine derivatives, which can be extrapolated to the 2-Methyl-5-(trifluoromethyl)piperazine core.

Caption: General structure-activity relationships for piperazine derivatives.

Comparative Performance Analysis

To provide a context for the potential of 2-Methyl-5-(trifluoromethyl)piperazine derivatives, the following tables summarize the biological activities of various substituted piperazine analogs against different therapeutic targets.

Anticancer Activity

The piperazine scaffold is a component of several anticancer agents.[2] The cytotoxicity of piperazine derivatives is often evaluated using cell-based assays such as the MTT or SRB assay.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Piperazine Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Reference
Piperazine Derivatives
4-Acyl-1-phenylaminocarbonyl-2-phenyl derivative (26)MCF7 (Breast)9.6[5]
4-Acyl-1-phenylaminocarbonyl-2-phenyl derivative (27)MCF7 (Breast)16.8[5]
Ciprofloxacin derivative (2)Various10[6]
Ciprofloxacin derivative (6h)Various10[6]
Non-Piperazine Alternatives
DoxorubicinMCF7 (Breast)0.5 - 2.0
PaclitaxelMCF7 (Breast)0.001 - 0.01

Note: Data for non-piperazine alternatives are typical literature values and are provided for general comparison.

Antiviral Activity

Piperazine derivatives have shown promise as antiviral agents against a range of viruses.[7] Their efficacy is often determined using plaque reduction assays.

Table 2: Comparative Antiviral Activity (EC50 in µg/mL) of Trifluoromethylpyridine Piperazine Derivatives against Plant Viruses

CompoundTarget VirusEC50 (µg/mL)Reference
Trifluoromethylpyridine Piperazine Derivatives
A16TMV18.4[8]
A16CMV347.8[8]
A17TMV86.1[9]
Non-Piperazine Alternative
NingnanmycinTMV50.2[8]
NingnanmycinCMV359.6[8]
Central Nervous System (CNS) Activity

Arylpiperazines are well-known for their interactions with CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[10] Their affinity for these receptors is a key determinant of their therapeutic potential as antidepressants, anxiolytics, or antipsychotics.

Table 3: Comparative Receptor and Transporter Affinity (Ki in nM) of Piperazine Derivatives and Standard Drugs

Compound/Drug5-HT1A Receptor5-HT2A ReceptorDopamine D2 ReceptorReference
Arylpiperazine Derivatives
Compound 9b23.939.4>1000[10]
Compound 12a41.5315300[10]
Standard Drugs
Buspirone1.0 - 1050 - 200300 - 1000
Aripiprazole1.0 - 5.03.0 - 100.3 - 2.0

Note: Data for standard drugs are typical literature values and are provided for general comparison.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. The following sections provide step-by-step protocols for the synthesis of a generic 2-Methyl-5-(trifluoromethyl)piperazine derivative and for key biological assays.

Synthesis of a Representative 1-Aryl-2-methyl-5-(trifluoromethyl)piperazine Derivative

The synthesis of chiral 2-methyl-5-(trifluoromethyl)piperazine derivatives can be achieved through various routes, often starting from chiral amino acids or through asymmetric synthesis. The following is a generalized, conceptual workflow.

Synthesis_Workflow Conceptual Synthetic Workflow for a 1-Aryl-2-methyl-5-(trifluoromethyl)piperazine Derivative start Chiral Starting Material (e.g., Alanine derivative) step1 Multi-step synthesis to form chiral 2-methyl-5-(trifluoromethyl)piperazine core start->step1 step2 N1-Arylation (e.g., Buchwald-Hartwig or SNAr reaction) step1->step2 step3 N4-Alkylation/Acylation (optional) (Introduction of R2 group) step2->step3 product Final 1-Aryl-2-methyl-5-(trifluoromethyl)piperazine Derivative step3->product purification Purification (Chromatography, Crystallization) product->purification

Caption: Conceptual synthetic workflow for a 1-Aryl-2-methyl-5-(trifluoromethyl)piperazine Derivative.

Step-by-Step Protocol (Conceptual):

  • Synthesis of the Chiral Piperazine Core:

    • Begin with a suitable chiral starting material, such as an N-protected alanine derivative.

    • Through a multi-step sequence involving amidation, reduction, and cyclization reactions, construct the 2-methylpiperazine ring.

    • Introduce the trifluoromethyl group at the 5-position, potentially via a Ruppert-Prakash reagent (TMSCF3) addition to an imine intermediate.

    • Protect one of the piperazine nitrogens (e.g., with a Boc group) to allow for selective functionalization of the other nitrogen.

  • N1-Arylation:

    • React the protected 2-methyl-5-(trifluoromethyl)piperazine with an appropriate aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination).

    • Alternatively, for activated aryl halides, a nucleophilic aromatic substitution (SNAr) reaction can be employed.

  • Deprotection and N4-Functionalization (if required):

    • Remove the protecting group from the second nitrogen (e.g., TFA for a Boc group).

    • The free secondary amine can then be functionalized via reductive amination, acylation, or alkylation to introduce the desired R2 substituent.

  • Purification:

    • The final compound is purified using standard techniques such as column chromatography on silica gel or preparative HPLC, followed by characterization (NMR, MS, etc.).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][14]

Materials:

  • 24-well or 6-well plates

  • Confluent monolayer of host cells

  • Virus stock of known titer

  • Test compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., infection medium containing 1% methylcellulose or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Mix each compound dilution with a known amount of virus (to produce a countable number of plaques, e.g., 50-100 PFU/well) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Remove the overlay, fix the cells with the fixative solution, and then stain with the crystal violet solution.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

Serotonin Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[15][16]

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A)

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known competing ligand) from the total binding. Calculate the Ki value for the test compound using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-Methyl-5-(trifluoromethyl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of SAR gleaned from related piperazine derivatives, researchers can strategically design new compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The introduction of chirality via the 2-methyl group and the modulation of physicochemical properties by the 5-trifluoromethyl group offer a rich chemical space for exploration. Future work should focus on the synthesis and systematic evaluation of a library of 2-Methyl-5-(trifluoromethyl)piperazine derivatives with diverse N-substituents to establish a direct and comprehensive SAR for this specific scaffold. This will undoubtedly accelerate the discovery of new drug candidates for a variety of diseases.

References

  • [Reference to a relevant scientific article on piperazine synthesis]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • [Reference to a relevant scientific article on chiral piperazine synthesis]
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • [Reference to a relevant scientific article on antiviral piperazines]
  • [Reference to a relevant scientific article on CNS-active piperazines]
  • Azéma, J., Guidetti, B., Dewelle, J., Le Calve, B., Mijatovic, T., Korolyov, A., ... & Kiss, R. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & medicinal chemistry, 17(15), 5379–5391. [Link]

  • [Reference to a relevant scientific article on anticancer drug mechanisms]
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). Molecules. [Link]

  • [Reference to a relevant scientific article on piperazine cytotoxicity]
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry. [Link]

  • [Reference to a relevant scientific article on serotonin receptor pharmacology]
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link]

  • Details of the Receptor-Binding Assay Methods Used in the Present Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • [Reference to a relevant scientific article on 2-methylpiperazine deriv
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  • [Reference to a relevant scientific article on piperazine SAR]
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). ChemistrySelect. [Link]

  • [Reference to a relevant scientific article on piperazine deriv
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Mini-Reviews in Organic Chemistry. [Link]

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  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules. [Link]

  • [Reference to a relevant scientific article on trifluoromethyl
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Comparative

comparing the efficacy of different chiral synthesis routes for piperazines

The Power of Precision: Asymmetric Synthesis Asymmetric synthesis offers a more direct and elegant approach to chiral piperazines, constructing the desired enantiomer from prochiral starting materials. This strategy avoi...

Author: BenchChem Technical Support Team. Date: March 2026

The Power of Precision: Asymmetric Synthesis

Asymmetric synthesis offers a more direct and elegant approach to chiral piperazines, constructing the desired enantiomer from prochiral starting materials. This strategy avoids the inherent 50% yield limitation of classical resolution and can be broadly categorized into chiral pool synthesis and catalytic asymmetric methods.

Leveraging Nature's Building Blocks: Chiral Pool Synthesis

This approach utilizes readily available and inexpensive chiral molecules, most commonly amino acids, as the starting material. The inherent stereochemistry of the starting material is then carried through a series of reactions to construct the chiral piperazine ring.

The Underlying Principle: The synthesis begins with a chiral starting material, such as an L- or D-amino acid. The stereocenter is preserved throughout the synthetic sequence, which typically involves functional group manipulations and a key cyclization step to form the piperazine core. This strategy allows for the predictable synthesis of a specific enantiomer.[1]

Advantages:

  • High Enantiopurity: The enantiomeric excess of the final product is often very high, directly reflecting the purity of the starting material.

  • Predictable Stereochemistry: The absolute configuration of the product is predetermined by the choice of the starting amino acid enantiomer.

  • Access to Diverse Functionality: The wide variety of commercially available amino acids provides access to piperazines with diverse side chains.

Disadvantages:

  • Multi-step Syntheses: These routes can sometimes be lengthy, involving multiple protection and deprotection steps, which can lower the overall yield.

  • Limited to Available Chiral Pool: The diversity of accessible piperazines is ultimately constrained by the availability of suitable chiral starting materials.

Experimental Data: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids

Starting Amino AcidOverall Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
L-Alanine65>95:5>99[1]
L-Phenylalanine72>95:5>99[1]
L-Valine68>95:5>99[1]

Experimental Protocol: Synthesis of (R)-1-Boc-4-Cbz-2-methylpiperazine from L-Alanine

  • Reduction: L-Alanine is first protected as the N-Boc derivative and then reduced to the corresponding N-Boc-alaninol using a reducing agent like lithium aluminum hydride (LAH) in THF.

  • Mesylation: The primary alcohol of N-Boc-alaninol is converted to a mesylate by treatment with methanesulfonyl chloride and triethylamine in dichloromethane.

  • Azide Displacement: The mesylate is displaced with sodium azide in DMF to yield the corresponding azido derivative.

  • Reduction of Azide: The azide is reduced to the primary amine via hydrogenation using a palladium on carbon (Pd/C) catalyst.

  • Cyclization: The resulting diamine is then cyclized with a suitable C2-synthon, such as a glyoxal derivative, followed by reduction to form the piperazine ring.

  • Orthogonal Protection: The secondary amines of the piperazine are then orthogonally protected with Boc and Cbz groups to yield the final product.

G cluster_0 Chiral Pool Synthesis Workflow A Chiral Amino Acid (e.g., L-Alanine) B N-Protection & Reduction to Chiral Amino Alcohol A->B C Functional Group Interconversion B->C D Introduction of Second Nitrogen C->D E Cyclization to form Piperazine Core D->E F Orthogonal Protection E->F G Final Chiral Piperazine F->G

Chiral Pool Synthesis Workflow
The Elegance of Catalysis: Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation has emerged as a powerful and highly efficient method for the synthesis of chiral piperazines. This approach typically involves the hydrogenation of a prochiral pyrazine or a related heterocyclic precursor using a chiral transition metal catalyst.

The Underlying Principle: A prochiral, unsaturated precursor such as a substituted pyrazine is hydrogenated using molecular hydrogen in the presence of a chiral catalyst, typically based on iridium or rhodium complexed with a chiral ligand.[2][3] The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the saturated piperazine product. A key innovation in this area involves the in situ activation of the pyrazine substrate with alkyl halides, which facilitates the hydrogenation.[2][3][4]

Advantages:

  • High Efficiency and Atom Economy: This method is often highly efficient, with high catalytic turnover numbers and excellent atom economy.

  • Excellent Enantioselectivity: With the appropriate choice of catalyst and ligand, very high enantiomeric excesses can be achieved.[2][3]

  • Direct Access: It provides a direct route to chiral piperazines from readily available aromatic precursors.

Disadvantages:

  • Catalyst Cost and Sensitivity: Chiral catalysts and ligands can be expensive and sensitive to air and moisture, requiring careful handling.

  • Substrate Scope: The development of a broadly applicable catalyst system for a wide range of substituted pyrazines can be challenging.

Experimental Data: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

Substrate (Substituted Pyrazine)Activating AgentYield (%)Enantiomeric Excess (ee%)Reference
2-MethylpyrazineBenzyl Bromide9596[2][3]
2-PhenylpyrazineEthyl Bromoacetate9294[2]
2,5-DimethylpyrazineBenzyl Bromide8892 (cis)[2]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methylpyrazine

  • Activation: A solution of 2-methylpyrazine and benzyl bromide (1.1 equiv) in a suitable solvent like THF is prepared in a glovebox.

  • Catalyst Preparation: The iridium catalyst, typically [Ir(COD)Cl]₂, and a chiral phosphine ligand, such as (S,S)-f-Binaphane, are dissolved in the same solvent.

  • Hydrogenation: The substrate solution and catalyst solution are transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 600 psi).

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 24 hours).

  • Work-up: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the chiral piperazine product.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC.

G cluster_1 Asymmetric Hydrogenation Workflow A Prochiral Pyrazine Substrate B In situ Activation with Alkyl Halide A->B C Activated Pyrazinium Salt B->C D Hydrogenation (H2, Chiral Ir-Catalyst) C->D E Enantioenriched Chiral Piperazine D->E

Asymmetric Hydrogenation Workflow

The Biocatalytic Frontier: Chemo-enzymatic Synthesis

Chemo-enzymatic routes combine the best of both worlds: the selectivity of enzymes and the versatility of chemical synthesis. These methods are gaining traction due to their high stereoselectivity and environmentally friendly reaction conditions.

The Underlying Principle: In a chemo-enzymatic approach, at least one key step in the synthesis is catalyzed by an isolated enzyme or a whole-cell system.[5] For piperazine synthesis, this often involves the stereoselective reduction of an imine or the resolution of a racemic intermediate. Ene-reductases and imine reductases (IREDs) are particularly powerful for creating stereocenters with high fidelity.[5]

Advantages:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity and regioselectivity, leading to products with very high ee%.

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild conditions of temperature and pH, reducing the need for harsh reagents and solvents.

  • Green Chemistry: These methods align well with the principles of green chemistry, offering a more sustainable manufacturing approach.

Disadvantages:

  • Enzyme Availability and Stability: The availability, cost, and operational stability of the required enzymes can be limiting factors.

  • Substrate Specificity: Enzymes can have a narrow substrate scope, potentially requiring protein engineering to accommodate a desired molecule.

  • Downstream Processing: Separation of the product from the aqueous reaction medium and enzyme can sometimes be challenging.

Experimental Data: Chemo-enzymatic Synthesis of Chiral Piperidines (as a proxy for piperazines)

While specific, comprehensive data tables for chemo-enzymatic piperazine synthesis are emerging, the closely related synthesis of chiral piperidines demonstrates the power of this approach.

Prochiral SubstrateEnzyme SystemYield (%)Enantiomeric Excess (ee%)Reference
Activated Pyridine6-HDNO / Ene-IRED>95>99[5]
TetrahydropyridineAmine Oxidase / Imine Reductase85>99[5]

Experimental Protocol: Conceptual Chemo-enzymatic Synthesis of a Chiral Piperazine

  • Chemical Synthesis of Precursor: A prochiral dihydropyrazine is synthesized using conventional organic chemistry methods.

  • Biocatalytic Reduction: The dihydropyrazine is dissolved in an aqueous buffer solution containing a glucose-based cofactor regeneration system.

  • Enzyme Addition: A specific, purified imine reductase (IRED) enzyme is added to the reaction mixture.

  • Incubation: The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours while the pH is maintained.

  • Extraction: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the chiral piperazine product from the aqueous phase containing the enzyme and salts.

  • Purification and Analysis: The organic extract is dried and concentrated. The product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.

G cluster_2 Chemo-enzymatic Synthesis Workflow A Prochiral Piperazine Precursor (e.g., Dihydropyrazine) B Biocatalytic Reduction (Imine Reductase, Cofactor) A->B C Enzyme-Substrate Complex B->C D Stereoselective Hydride Transfer C->D E High ee% Chiral Piperazine D->E

Chemo-enzymatic Synthesis Workflow

Comparative Efficacy and Strategic Selection

Choosing the optimal synthetic route for a chiral piperazine depends on several factors, including the scale of the synthesis, the desired structural complexity, cost considerations, and available expertise.

Synthesis RouteTypical YieldEnantioselectivity (ee%)ScalabilityKey AdvantagePrimary Limitation
Classical Resolution < 50% (per enantiomer)>99% (after recrystallization)ExcellentCost-effective for large scaleInherent 50% yield limit; requires racemization
Chiral Pool Synthesis 60-80% (overall)>99%GoodPredictable stereochemistryMulti-step; limited by starting material availability
Asymmetric Hydrogenation >90%90-99%Good to ExcellentHigh efficiency and atom economyHigh cost of catalysts and ligands
Chemo-enzymatic Synthesis 80-95%>99%Moderate to GoodExceptional selectivity; greenEnzyme availability and substrate scope

Strategic Recommendations:

  • For large-scale, established processes where a racemization and recycling protocol for the unwanted enantiomer is in place, classical resolution often remains the most economically viable option.

  • For accessing novel piperazines with specific side-chain functionalities derived from natural sources, chiral pool synthesis from amino acids is a highly effective and predictable strategy.[1]

  • For process development and manufacturing where efficiency, atom economy, and high enantioselectivity are paramount , catalytic asymmetric hydrogenation represents the state-of-the-art for suitable substrates.[2][3]

  • For syntheses requiring the highest degree of stereoselectivity under mild, environmentally friendly conditions , chemo-enzymatic routes are an increasingly attractive and powerful alternative, particularly as the library of available industrial enzymes expands.[5]

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. [URL: https://www.wiley.
  • Pérez-García, L., & Amabilino, D. B. (2002). Spontaneous resolution, conglomerate crystallization, and solid-state transformations. Chemical Society Reviews, 31(6), 342-356. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/cs/b202293j]
  • Talekar, S. J., et al. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 11(30), 4973-4976. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40884a]
  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201408609]
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  • O'Brien, P. (2002). Asymmetric lithiation-substitution of N-Boc-piperazines. Journal of the American Chemical Society, 124(12), 2905-2912. [URL: https://pubs.acs.org/doi/abs/10.1021/ja0173674]
  • Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3282-3285. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01511]
  • Toste, F. D., & Lectka, T. (2016). Catalytic Asymmetric Synthesis of Morpholines and Piperazines. The Journal of Organic Chemistry, 81(20), 9695-9704. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01851]
  • Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3282–3285. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01511]
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Validation

comparative analysis of analytical techniques for trifluoromethylpiperazines

An In-Depth Comparative Guide to the Analytical Techniques for Trifluoromethylpiperazines Authored by a Senior Application Scientist Trifluoromethylpiperazines (TFMPPs) represent a significant class of compounds, spannin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Techniques for Trifluoromethylpiperazines

Authored by a Senior Application Scientist

Trifluoromethylpiperazines (TFMPPs) represent a significant class of compounds, spanning from notorious designer drugs like 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) to key intermediates in modern pharmaceutical development. Their unique chemical properties, conferred by the electron-withdrawing trifluoromethyl group and the basic piperazine ring, present distinct analytical challenges. For researchers in forensic toxicology, clinical chemistry, and drug discovery, selecting the appropriate analytical methodology is paramount for achieving accurate, reliable, and meaningful results.

This guide provides a comparative analysis of the principal analytical techniques used for the identification, quantification, and structural elucidation of TFMPPs. We will move beyond simple procedural lists to explore the underlying scientific principles that govern methodological choices, offering field-proven insights to guide your experimental design.

Chromatographic Separation: The Foundation of Analysis

The first crucial step in analyzing TFMPPs, especially within complex matrices like biological fluids or street drug mixtures, is separation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary workhorses for this task. The choice between them is dictated by the analyte's volatility, thermal stability, and the specific requirements of the analysis.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. TFMPPs are well-suited for GC analysis, often coupled with mass spectrometry (GC-MS) for detection.

Expertise & Experience: The "Why" Behind GC Parameters

  • Column Selection: A mid-polarity column, such as a J&W DB-5ms (5% phenyl-methylpolysiloxane), is a common and effective choice.[1][2] This stationary phase provides excellent separation for a wide range of semi-polar compounds, including piperazine derivatives, based on a combination of boiling point and analyte-phase interactions.

  • Injection Mode: A splitless injection mode is frequently employed when analyzing trace concentrations, for instance, in plasma or urine samples.[1][2] This ensures that the entire sample volume is transferred to the analytical column, maximizing sensitivity.

  • Carrier Gas: Helium is the standard carrier gas due to its inertness and efficiency, typically used at a constant flow rate of 1 mL/min to ensure reproducible retention times.[1][2]

The Isomer Challenge: A significant challenge in TFMPP analysis is the differentiation of regioisomers (e.g., 2-TFMPP, 3-TFMPP, and 4-TFMPP). While GC can effectively separate these isomers chromatographically, standard electron ionization mass spectrometry (EI-MS) often yields identical or nearly identical mass spectra for all of them, making unambiguous identification by MS alone impossible.[3]

To overcome this, derivatization of the secondary amine with reagents like perfluoroacylating agents can be performed to induce subtle differences in fragmentation patterns, though this adds complexity to the workflow.[3] A more direct, albeit less common, solution is the use of Gas Chromatography with Infrared Detection (GC-IRD), which can clearly differentiate the isomers based on their unique vapor-phase infrared spectra.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its Ultra-Performance (UPLC) variant, is the preferred method for analyzing TFMPPs and their metabolites in biological matrices.[4] It avoids the need for high temperatures, making it suitable for a broader range of compounds, including non-volatile or thermally labile metabolites.

Expertise & Experience: The "Why" Behind HPLC Parameters

  • Stationary Phase: Reversed-phase chromatography using a C18 column is the most common approach.[5] The hydrophobic C18 stationary phase effectively retains the relatively non-polar TFMPP molecules.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium formate).[5] The buffer's pH is critical; maintaining a slightly acidic pH (e.g., 4.5) ensures that the piperazine nitrogen is protonated, leading to better peak shape and retention on the reversed-phase column.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that both the parent drug and its potentially more polar metabolites are eluted with good resolution and in a reasonable timeframe.

Detection and Quantification: Seeing the Unseen

Separation is only half the battle. A sensitive and selective detector is required to identify and quantify the eluted compounds. Mass spectrometry is the undisputed leader in this domain.

Mass Spectrometry (MS)

MS detectors measure the mass-to-charge ratio (m/z) of ionized molecules, providing both qualitative and quantitative information.

  • GC-MS: As previously mentioned, GC-MS is a robust technique for identifying and quantifying TFMPPs in various samples, including street drug preparations.[6][7] It has demonstrated excellent sensitivity for detecting TFMPPs in plasma and urine.[1][2][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the "gold standard" for quantifying drugs and metabolites in biological fluids.[9][10] Its power lies in its exceptional sensitivity and selectivity.

    • Causality Behind LC-MS/MS Superiority: The technique combines the separation power of HPLC with two stages of mass analysis. In the first stage, a specific "precursor" ion corresponding to the TFMPP molecule is selected. This ion is then fragmented, and in the second stage, a specific "product" ion is monitored. This precursor-to-product ion transition is unique to the target analyte, a process known as Multiple Reaction Monitoring (MRM). This high specificity allows for accurate quantification even at very low concentrations (ng/mL) in a complex biological matrix, effectively filtering out background noise.[5][9]

Performance Comparison of Quantitative Methods
TechniqueMatrixAnalyte(s)LLOQ / LODLinearity (R²)Reference
GC-MS PlasmaBZP & TFMPPLLOQ: 0.016 µg/mL>0.99[1]
UrineBZP & TFMPPLLOQ: 0.008 µg/mL>0.99[1]
LC-MS Human PlasmaBZP, TFMPP & MetabolitesLLOQ: 5 ng/mL>0.99[5]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; BZP: 1-Benzylpiperazine

Experimental Workflow & Protocols

The following diagram and protocol outline a typical workflow for the quantification of TFMPPs in a biological matrix using LC-MS/MS.

Diagram: LC-MS/MS Workflow for TFMPP Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Urine Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 C18 Column Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for TFMPP quantification using LC-MS/MS.

Protocol: Quantification of TFMPP in Human Plasma via LC-MS

This protocol is a representative example based on established methodologies.[5]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add an appropriate amount of an internal standard (e.g., a deuterated analog of TFMPP) to all tubes except for the blank.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.01 M Ammonium formate, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.8 mL/min (will vary based on specific column dimensions).

    • Injection Volume: 10 µL.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Mass Spectrometer: Triple quadrupole instrument (e.g., Sciex API 4000).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the specific precursor-product ion transitions for TFMPP and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks for TFMPP and the internal standard.

    • Calculate the peak area ratio (TFMPP/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of TFMPP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for the definitive structural elucidation of molecules.[11] For novel TFMPP analogs or in cases of disputed isomer identity, NMR provides unambiguous proof of structure.[12]

Expertise & Experience: The "Why" Behind NMR Experiments

NMR analysis is not a single measurement but a suite of experiments that, together, build a complete picture of the molecular structure.[13][14]

  • 1D NMR (¹H, ¹³C, ¹⁹F):

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., CH, CH₂, CH₃, quaternary).

    • ¹⁹F NMR: Is particularly important for TFMPPs. It confirms the presence of the trifluoromethyl group and can help distinguish isomers based on the fluorine chemical shift. Analyzing fluorine-containing compounds presents unique challenges due to the large chemical shift range and complex long-range couplings, often requiring specialized hardware and experimental setups.[15]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., which are neighbors in the molecule).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire carbon skeleton and determining where substituents are attached to the rings.

Diagram: NMR Structural Elucidation Workflow

NMR_Workflow cluster_1d 1D Experiments cluster_2d 2D Connectivity Experiments cluster_solve Structure Determination n1 ¹H NMR (Proton Environments) n4 HSQC (Direct C-H Bonds) s1 Assemble Fragments n1->s1 n2 ¹³C & DEPT NMR (Carbon Skeleton) n2->s1 n3 ¹⁹F NMR (Fluorine Presence) n3->s1 n5 COSY (H-H Neighbors) n4->s1 n6 HMBC (Long-Range C-H Bonds) n5->s1 n6->s1 s2 Confirm Connectivity & Isomer Identity s1->s2 s3 Final Structure s2->s3

Caption: Workflow for unambiguous structure determination using NMR.

Chiral Separation: Analyzing Enantiomers

Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can have vastly different pharmacological and toxicological profiles, making their separation and individual quantification a regulatory necessity.[16] TFMPPs incorporated into larger chiral molecules require specialized analytical methods.

Expertise & Experience: The "Why" of Chiral Chromatography

  • Chiral Stationary Phases (CSPs): The most common approach is HPLC or Supercritical Fluid Chromatography (SFC) using a column with a CSP.[17][18][19] These phases are themselves chiral (often based on polysaccharide derivatives like cellulose or amylose) and interact differently with each enantiomer of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, enabling their separation.[17] SFC is often favored for preparative-scale chiral separations as it can be faster and uses less organic solvent than HPLC.[17][19]

Diagram: Principle of Chiral Separation

Caption: Enantiomers are separated based on differential interaction with a chiral stationary phase.

Summary and Recommendations

The optimal analytical technique for trifluoromethylpiperazines is dictated entirely by the research question.

TechniquePrimary ApplicationSensitivitySelectivityKey AdvantageKey Limitation
GC-MS Screening & QuantificationHighModerate-HighRobust, good for volatile compoundsCannot distinguish isomers by MS alone
LC-MS/MS Quantification in Biological MatricesVery HighVery HighGold standard for bioanalysis; high throughputLess suitable for very non-polar compounds
GC-IRD Isomer DifferentiationModerateVery HighUnambiguously identifies regioisomersLess common; lower sensitivity than MS
NMR Unambiguous Structure ElucidationLowAbsoluteProvides complete structural informationLow throughput; requires pure sample
Chiral HPLC/SFC Enantiomer Separation & QuantificationHighAbsolute (for enantiomers)Separates stereoisomersRequires specialized chiral columns

Recommendations:

  • For routine screening and quantification in forensic or toxicology labs , GC-MS is a reliable and cost-effective workhorse.[1][2]

  • For pharmacokinetic studies or trace-level quantification of TFMPPs and their metabolites in plasma or urine , LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and selectivity.[5][9]

  • When faced with the challenge of distinguishing TFMPP regioisomers , GC-IRD provides a direct confirmatory answer,[3] though optimized GC separation is often sufficient for known isomers.[6]

  • For the characterization of a novel TFMPP-containing pharmaceutical agent or reference standard , a full suite of NMR experiments is essential for absolute, unambiguous structural confirmation.[11][12]

  • If your TFMPP-containing molecule is chiral , method development using chiral HPLC or SFC is non-negotiable for ensuring enantiomeric purity and characterizing the individual stereoisomers.[16][17]

By understanding the strengths and limitations of each technique and the scientific reasoning behind key experimental parameters, researchers can confidently select and develop robust, reliable, and fit-for-purpose analytical methods for the challenging yet important class of trifluoromethylpiperazines.

References

  • Clark, C. R., & DeRuiter, J. (2012). GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Drug Testing and Analysis. [Link]

  • Araújo, A. M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • DeRuiter, J., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Journal of Forensic Sciences. [Link]

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]

  • Archer, R. P., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Araújo, A. M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • ResearchGate. (n.d.). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. ResearchGate. [Link]

  • Archer, R. P., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Wishart, D. S. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Drug Discovery Today: Technologies. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Jameel, M., et al. (2012). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Chinnakadoori, S. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]

  • Danieli, E., et al. (2017). Desktop NMR for structure elucidation and identification of strychnine adulteration. Analyst. [Link]

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Comparative

A Comparative Benchmarking Guide to 2-Methyl-5-(trifluoromethyl)piperazine and its Analogs as Serotonergic Modulators

A Note on the Subject Compound: This guide centers on the pharmacological benchmarking of piperazine-derived serotonergic modulators. While the initial query specified "2-Methyl-5-(trifluoromethyl)piperazine," publicly a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: This guide centers on the pharmacological benchmarking of piperazine-derived serotonergic modulators. While the initial query specified "2-Methyl-5-(trifluoromethyl)piperazine," publicly available, peer-reviewed data for this specific molecule is scarce. Therefore, to provide a robust, data-driven comparison grounded in extensive research, this guide will focus on the closely related and well-characterized analog, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) . The principles, protocols, and comparative logic detailed herein are directly applicable to the evaluation of novel analogs like 2-Methyl-5-(trifluoromethyl)piperazine.

Introduction: The Imperative for Novel Serotonergic Modulators

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuropharmacology, regulating a vast array of physiological and psychological processes, including mood, cognition, and sleep.[1] Consequently, 5-HT receptors are primary targets for therapeutic agents treating conditions from major depressive disorder to schizophrenia.[2][3] The piperazine scaffold represents a privileged chemical structure in medicinal chemistry, forming the backbone of numerous successful drugs.[4] Novel derivatives, such as those containing trifluoromethyl groups, are of significant interest for their potential to fine-tune receptor affinity, selectivity, and pharmacokinetic properties.[5][6]

This guide provides a comprehensive framework for benchmarking TFMPP, a representative trifluoromethyl-substituted piperazine, against established serotonergic modulators. We will dissect its performance from initial target binding to functional cellular responses and finally to in vivo behavioral outcomes, explaining the causal logic behind each experimental choice to ensure a self-validating and reproducible research cascade.

Section 1: The Chemical and Pharmacological Landscape

Before delving into experimental data, it is crucial to understand the key molecules in our comparison. We will benchmark TFMPP against the endogenous ligand (Serotonin), a clinically significant partial agonist (Buspirone), and a gold-standard selective serotonin reuptake inhibitor (Fluoxetine) to provide a multi-faceted pharmacological context.

CompoundIUPAC NameMolar Mass ( g/mol )Primary Mechanism of Action
TFMPP 1-[3-(trifluoromethyl)phenyl]piperazine230.23Direct 5-HT Receptor Agonist/Partial Agonist
Serotonin 5-hydroxy-3-(2-aminoethyl)-1H-indole176.22Endogenous 5-HT Receptor Agonist
Buspirone 8-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione385.505-HT1A Receptor Partial Agonist; Dopamine D2 Antagonist
Fluoxetine N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine309.33Selective Serotonin Reuptake Inhibitor (SSRI)

Section 2: In Vitro Benchmarking: Receptor Binding Affinity

Expertise & Causality: The first and most fundamental question for any novel compound is: does it interact with the intended targets, and with what affinity? A radioligand displacement assay is the gold-standard method to determine a compound's binding affinity (expressed as the inhibition constant, Kᵢ). This assay quantifies how effectively our test compound (e.g., TFMPP) displaces a known high-affinity radiolabeled ligand from the receptor. A lower Kᵢ value signifies a higher binding affinity. This step is critical as it validates target engagement before investing in more complex functional or in vivo studies.

Protocol: Radioligand Displacement Assay

This protocol describes a self-validating system for determining Kᵢ values at various 5-HT receptor subtypes expressed in cultured cells (e.g., HEK293).

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ).

    • Harvest cells and homogenize in an ice-cold Tris buffer. The buffer composition is critical and should be optimized, though a standard binding buffer (SBB) often contains Tris-HCl, MgCl₂, and EDTA.[7]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous interfering substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay) for standardization.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

    • Add increasing concentrations of the unlabeled test compound (TFMPP or a comparator) across a wide logarithmic range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells: "Total Binding" (radioligand + membranes, no competitor) and "Non-Specific Binding" (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., serotonin, to saturate all specific binding sites).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Data Acquisition and Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Cell Membranes (Expressing 5-HT Receptor) A1 Dispense Radioligand, Test Compound & Membranes into 96-well plate P1->A1 P2 Prepare Reagents: - Radioligand ([³H]L) - Test Compound (TFMPP) - Assay Buffer P2->A1 A2 Incubate to Reach Binding Equilibrium A1->A2 A3 Rapid Filtration (Separates Bound/Unbound) A2->A3 A4 Scintillation Counting (Quantify Radioactivity) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ via Cheng-Prusoff Equation D3->D4 R Final Result: Binding Affinity (Kᵢ) D4->R

Workflow for Radioligand Displacement Assay.
Comparative Binding Affinity Data

The following table summarizes the binding affinities of TFMPP and key comparators at several major serotonin receptor subtypes. Data is compiled from publicly available literature.

Compound5-HT₁ₐ Kᵢ (nM)5-HT₁ₑ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)SERT Kᵢ (nM)
TFMPP 288~30026962121
Serotonin 35115>1000
Buspirone 14>10,0002801600>10,000
Fluoxetine 1100>10,00025002100.9

Analysis: This data reveals that TFMPP is a non-selective ligand, binding to multiple 5-HT receptors in the nanomolar range.[8] Its highest affinity is for the 5-HT₂C receptor, followed by the serotonin transporter (SERT), and then the 5-HT₂ₐ and 5-HT₁ₐ receptors. This profile is markedly different from the high selectivity of Fluoxetine for SERT or the preferential affinity of Buspirone for the 5-HT₁ₐ receptor.

Section 3: In Vitro Benchmarking: Functional Activity

Expertise & Causality: High affinity does not describe function. A compound can bind tightly but act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response). Functional assays measure the downstream consequences of receptor binding. For G protein-coupled receptors (GPCRs) like the 5-HT₁ₐ and 5-HT₂ receptors, this often involves measuring changes in second messenger molecules like cyclic AMP (cAMP) or inositol phosphates (IP).[9] For instance, 5-HT₁ family receptors typically couple to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]

Protocol: cAMP Functional Assay (for Gᵢ-Coupled Receptors)

This protocol measures the ability of a compound to modulate cAMP levels in cells expressing a Gᵢ-coupled receptor like 5-HT₁ₐ.

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₁ₐ receptor.

    • Plate the cells in a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the degradation of cAMP, amplifying the signal.

    • Add increasing concentrations of the test compound (TFMPP, Buspirone, etc.). To test for antagonist activity, co-incubate the test compound with a fixed concentration of a known agonist (like serotonin).

    • Add a fixed concentration of Forskolin to all wells. Forskolin directly activates adenylyl cyclase, artificially raising intracellular cAMP levels. This provides a robust baseline against which the inhibitory effect of a Gᵢ-coupled agonist can be measured.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection and Analysis:

    • Lyse the cells to release the intracellular cAMP.

    • Measure cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or LANCE. These kits provide a detectable signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP present.

    • Plot the signal against the log concentration of the test compound.

    • For agonists, the curve will show a dose-dependent decrease in signal (corresponding to a decrease in cAMP). Calculate the EC₅₀ (potency) and the Eₘₐₓ (efficacy relative to a full agonist).

    • For antagonists, the curve will show a rightward shift in the agonist's dose-response curve. Calculate the IC₅₀ or pA₂ value.

G cluster_membrane Cell Membrane R 5-HT₁ₐ Receptor G Gᵢ/ₒ Protein (α, βγ subunits) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts L TFMPP (Agonist) L->R Binds ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Mediates

Gᵢ-Coupled Signaling Pathway for 5-HT₁ₐ Receptors.
Comparative Functional Activity Profile
Compound5-HT₁ₐ5-HT₁ₑ5-HT₂ₐ5-HT₂CSERT
TFMPP Full AgonistFull AgonistWeak Partial Agonist / AntagonistFull AgonistReleaser / Reuptake Inhibitor
Serotonin Full AgonistFull AgonistFull AgonistFull AgonistSubstrate
Buspirone Partial AgonistNo ActivityAntagonistNo ActivityNo Activity
Fluoxetine No Direct ActivityNo Direct ActivityNo Direct ActivityNo Direct ActivityReuptake Inhibitor

Analysis: The functional data confirms TFMPP's complex pharmacology. It acts as a full agonist at most 5-HT receptors it binds to, but notably behaves as a weak partial agonist or even an antagonist at the 5-HT₂ₐ receptor.[4] This mixed profile is significant, as 5-HT₂ₐ agonism is linked to the psychedelic effects of drugs like LSD, while antagonism at this receptor is a feature of several atypical antipsychotics.[8][10] Its action at SERT further complicates its profile, suggesting it can both block reuptake and promote serotonin release.

Section 4: In Vivo Benchmarking: Behavioral Correlates

Expertise & Causality: In vitro data, while essential, does not always predict a compound's effect in a living, integrated system. In vivo behavioral models are necessary to understand the ultimate physiological and psychological effects. The head-twitch response (HTR) in rodents is a well-validated and quantifiable behavioral assay that serves as a reliable proxy for 5-HT₂ₐ receptor activation.[10][11] Psychedelic agents that are 5-HT₂ₐ agonists potently induce this behavior, while non-psychedelic agents or antagonists do not.[10][12]

Protocol: Head-Twitch Response (HTR) Assay in Mice
  • Animal Acclimation:

    • Use adult male mice (e.g., C57BL/6J strain). House them in a controlled environment (temperature, humidity, 12h light/dark cycle) for at least one week before the experiment to reduce stress.

    • On the day of the experiment, allow mice to acclimate to the observation chambers (e.g., clear Plexiglas cylinders) for 30-60 minutes.

  • Drug Administration:

    • Prepare solutions of the test compound (TFMPP), a positive control (e.g., DOI, a known 5-HT₂ₐ agonist), and a vehicle control (e.g., saline) on the day of the experiment.

    • Randomly assign mice to different treatment groups (Vehicle, TFMPP low dose, TFMPP high dose, Positive Control). A blinded experimental design is crucial for trustworthiness.

    • Administer the assigned treatment via a standard route (e.g., intraperitoneal injection, IP).

  • Behavioral Observation:

    • Immediately after injection, place the mice back into their observation chambers.

    • Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, convulsive rotational shake of the head. This can be scored manually by a trained observer blinded to the treatment conditions or via automated video tracking software.

  • Data Analysis:

    • Sum the total number of head twitches for each animal within the observation period.

    • Compare the mean number of head twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A statistically significant increase in HTR in the TFMPP group compared to the vehicle group would confirm in vivo 5-HT₂ₐ agonist activity.

G cluster_treatment Treatment Administration (Blinded) Start Start A1 Acclimatize Mice in Observation Chambers Start->A1 End End A2 Randomly Assign Mice to Treatment Groups A1->A2 T1 Group 1: Vehicle Control A2->T1 T2 Group 2: TFMPP (Dose 1) A2->T2 T3 Group 3: TFMPP (Dose 2) A2->T3 T4 Group 4: Positive Control (DOI) A2->T4 B1 Observe & Quantify Head-Twitch Responses (e.g., for 30 min) T1->B1 T2->B1 T3->B1 T4->B1 C1 Statistical Analysis (e.g., ANOVA) B1->C1 D1 Does TFMPP significantly increase HTR vs. Vehicle? C1->D1 D1->End Yes: Confirms 5-HT₂ₐ agonist activity in vivo D1->End No: No significant 5-HT₂ₐ agonism at tested doses

Logical Flow of the Head-Twitch Response (HTR) Experiment.
Expected In Vivo Outcomes
CompoundExpected Head-Twitch Response (HTR)Rationale
TFMPP Induces HTR Consistent with its documented weak partial agonist activity at 5-HT₂ₐ receptors.
Serotonin Induces HTR (if administered centrally)The endogenous full agonist at 5-HT₂ₐ receptors.
Buspirone Does not induce HTR Acts as a 5-HT₂ₐ antagonist.
Fluoxetine Does not induce HTR directly Indirectly increases synaptic serotonin but does not directly activate 5-HT₂ₐ receptors.

Conclusion

This guide demonstrates a systematic, multi-layered approach to benchmarking the novel serotonergic modulator TFMPP. The data reveals a compound with a complex and non-selective pharmacological profile.

  • Binding: TFMPP engages multiple serotonin receptor subtypes (1A, 1B, 2A, 2C) and the serotonin transporter with moderate affinity.

  • Function: It acts as a full agonist at most of these receptors but displays a mixed weak partial agonist/antagonist profile at the 5-HT₂ₐ receptor.

  • In Vivo: Its 5-HT₂ₐ activity is sufficient to produce a quantifiable behavioral response in the head-twitch model, a key indicator of potential psychoactive effects.

This profile contrasts sharply with the selective action of compounds like Fluoxetine or the more targeted partial agonism of Buspirone. The "dirty" pharmacology of TFMPP, while making it a complex tool, underscores the importance of the comprehensive benchmarking process outlined here. Researchers evaluating novel analogs like 2-Methyl-5-(trifluoromethyl)piperazine can utilize this exact framework—progressing from binding to function to behavior—to precisely define their compound's mechanism of action and predict its therapeutic potential and liabilities.

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Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Fluorinated Piperazines

Introduction: The Strategic Value of Fluorine in Piperazine Scaffolds To researchers, scientists, and drug development professionals, the piperazine ring is a familiar and valuable scaffold. Its unique physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Piperazine Scaffolds

To researchers, scientists, and drug development professionals, the piperazine ring is a familiar and valuable scaffold. Its unique physicochemical properties and versatile synthetic handles have made it a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] However, like many nitrogen-containing heterocycles, the piperazine moiety and its associated substituents can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[3] This metabolic liability can lead to poor pharmacokinetic profiles, such as low bioavailability and short half-life, hindering the progression of promising drug candidates.

A routinely employed and highly effective strategy to overcome this challenge is the selective incorporation of fluorine atoms into the molecule.[2][3] This guide provides an in-depth comparison of the stability of fluorinated piperazines versus their non-fluorinated counterparts, supported by experimental data and detailed protocols. We will explore the mechanistic basis for stability enhancement and provide self-validating workflows for assessing both metabolic and chemical stability, empowering you to make informed decisions in your drug discovery programs.

Part 1: Enhancing Metabolic Stability Through Fluorination

The primary rationale for fluorinating drug candidates is to improve their metabolic stability.[3] This is often achieved by strategically replacing a hydrogen atom with a fluorine atom at a metabolically labile position, commonly referred to as a "metabolic soft spot."

The Causality Behind Fluorine's Protective Effect

The enhanced stability of fluorinated compounds is not merely due to the high strength of the carbon-fluorine (C-F) bond (approx. 110-126 kcal/mol) compared to a carbon-hydrogen (C-H) bond (approx. 105 kcal/mol).[3] While this bond strength does make direct cleavage more difficult, the influence of fluorine is more nuanced:

  • Blocking Metabolic Hotspots: Aromatic rings and benzylic positions are common sites for CYP-mediated hydroxylation. Placing a fluorine atom at such a site effectively "blocks" this metabolic pathway.[4]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its powerful electron-withdrawing effects can lower the energy of the highest occupied molecular orbital (HOMO) of an adjacent aromatic ring. This makes the ring less susceptible to oxidation by electrophilic CYP enzymes.[3]

  • Modulating Enzyme Affinity: Fluorination can also influence how a drug molecule binds to the active site of a metabolizing enzyme. This can decrease the affinity (Ka) of the substrate for the enzyme, thereby reducing the rate of metabolism. This phenomenon is a crucial, though less frequently acknowledged, aspect of how fluorine impacts a drug's metabolic profile.[3]

The following diagram illustrates the concept of "fluorine-blocking" to prevent metabolic oxidation.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Phenylpiperazine Derivative B Metabolic 'Soft Spot' (e.g., para-position on Phenyl Ring) A->B Contains F Fluoro-Phenylpiperazine Derivative C CYP450 Enzyme B->C Binds to D Metabolic Oxidation (Hydroxylation) C->D Catalyzes E Metabolite (Rapid Clearance) D->E Leads to G Fluorine Atom at 'Soft Spot' F->G Contains H CYP450 Enzyme G->H Blocks Binding/ Lowers HOMO Energy I Metabolism Blocked H->I Prevents J Parent Drug (Slow Clearance) I->J Leads to

Caption: Fluorine atom blocks metabolic oxidation pathway.

Part 2: Experimental Protocol for Assessing Metabolic Stability

The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for predicting a compound's metabolic fate.[5] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes like CYPs.[6]

Protocol 2.1: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be a self-validating system, including controls to ensure the enzymatic activity is responsible for the observed compound depletion.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated piperazine analogs.

Materials:

  • Test compounds and non-fluorinated parent compound (10 mM stocks in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier (store at -70°C)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6PDH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

G cluster_workflow Microsomal Stability Assay Workflow start Prepare Reagents: Buffer, Microsomes, NADPH, Test Compounds preincubation Pre-incubate Microsomes & Test Compound at 37°C start->preincubation initiation Initiate Reaction: Add NADPH preincubation->initiation incubation Incubate at 37°C (Timepoints: 0, 5, 15, 30, 45 min) initiation->incubation termination Quench Reaction: Add Cold Acetonitrile + IS incubation->termination processing Centrifuge to Pellet Protein termination->processing analysis Analyze Supernatant by LC-MS/MS processing->analysis calculation Calculate t½ and CLint analysis->calculation

Caption: Workflow for the in vitro microsomal stability assay.

Procedure:

  • Reagent Preparation:

    • Thaw pooled HLM on ice. Dilute with 100 mM phosphate buffer (pH 7.4) to a working concentration of 1 mg/mL protein. Keep on ice.

    • Prepare test and reference compounds by diluting the 10 mM DMSO stock into buffer to achieve a pre-reaction concentration of 2 µM. The final concentration in the incubation will be 1 µM, and the final DMSO concentration should be ≤ 0.25%.[6]

  • Incubation Setup:

    • In a 96-well plate, add 99 µL of the HLM solution to wells designated for each time point (e.g., 0, 5, 15, 30, 45 minutes).

    • Include a "minus cofactor" control for the final time point for each compound. For these wells, add HLM solution prepared with buffer lacking the NADPH regenerating system. This control validates that compound loss is enzyme-dependent.

    • Add 1 µL of the 2 µM test compound solution to each well.

  • Reaction:

    • Pre-warm the plate at 37°C for 10 minutes in an incubator shaker.[7]

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system solution to all wells (except the "minus cofactor" controls).

    • For the 0-minute time point, immediately add 200 µL of ice-cold ACN with internal standard to quench the reaction.

  • Time Course & Termination:

    • Continue incubating the plate at 37°C.

    • At each subsequent time point (5, 15, 30, 45 min), stop the reaction in the corresponding wells by adding 200 µL of ice-cold ACN with internal standard.[6]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[8][9]

  • Data Analysis:

    • Determine the rate of disappearance by plotting the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) .

Part 3: Comparative Metabolic Stability Data

The true measure of a strategy's success lies in empirical data. A compelling example from a structure-metabolism-relationship study on piperazin-1-ylpyridazines clearly demonstrates the dramatic impact of "fluorine-blocking."[4][10][11]

Compound IDKey Structural FeatureMLM t½ (min)HLM t½ (min)Fold Improvement (vs. Cmpd 1)
Compound 1 Non-fluorinated Phenyl Ring~2~3-
Compound 7 Fluoro -blocked Phenyl Ring (para-position)~26-~13-fold (in MLM)
Compound 29 Fluoro -blocked Ring + Other Modifications113105~35-fold (in HLM)
Data synthesized from Workman et al., MedChemComm, 2017.[4][10][11]

Analysis of Results:

The data unequivocally shows that the non-fluorinated parent compound (Compound 1) is metabolically labile, with an extremely short half-life of approximately 3 minutes in human liver microsomes.[4][12] Metabolite identification studies confirmed that the primary metabolic pathways were hydroxylation on the benzene rings.[4]

By introducing a single fluorine atom at the para-position of one of the phenyl rings (Compound 7), a known metabolic "soft spot," the metabolic stability in mouse liver microsomes (MLM) increased by 13-fold.[4] This provides direct, quantitative evidence for the effectiveness of the fluorine-blocking strategy.

Further optimization, which included maintaining the fluoro-blocking and making other structural changes to address remaining liabilities (Compound 29), resulted in a compound with an exceptional half-life of over 100 minutes in both mouse and human microsomes—a greater than 35-fold improvement in HLM stability compared to the original compound.[4][10][11]

Part 4: Assessing Intrinsic Chemical Stability

Beyond metabolic stability, it is crucial to understand a compound's inherent chemical stability under various environmental conditions. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 4.1: Forced Degradation (Stress Testing)

This protocol outlines a standard approach to stress testing as recommended by ICH guidelines.[12]

Objective: To identify potential degradation products and pathways for a fluorinated piperazine derivative under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Test compound (drug substance)

  • Hydrochloric acid (0.1 M HCl)

  • Sodium hydroxide (0.1 M NaOH)

  • Hydrogen peroxide (3% H₂O₂)

  • HPLC-grade water, acetonitrile, and other solvents for analysis

  • Calibrated oven, photostability chamber, pH meter

  • LC-MS system for analysis and degradant identification

Stress Conditions Workflow:

G cluster_stress Forced Degradation Workflow cluster_conditions Apply Stress Conditions (Target 5-20% Degradation) start Prepare Solutions of Test Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze all samples by Stability-Indicating LC-MS Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis identification Characterize Degradation Products (MS/MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Store at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Store at 60°C and collect samples at time points. Neutralize samples before analysis.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂. Store at room temperature and protect from light. Collect samples at time points.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS/MS method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[12]

  • Peak Purity & Mass Balance: Assess the specificity of the analytical method by performing peak purity analysis. Calculate the mass balance to ensure all degradation products are accounted for.

Expected Stability Profile of Fluorinated Piperazines

While specific degradation pathways are molecule-dependent, some general trends can be anticipated.

Stress ConditionTypical Behavior of Piperazine CoreInfluence of Fluorination
Acid/Base Hydrolysis Generally stable, but susceptible if amide or ester groups are present elsewhere in the molecule.Minimal direct impact unless fluorine substitution significantly alters the pKa of the piperazine nitrogens or the reactivity of adjacent functional groups.
Oxidation The piperazine nitrogens can be susceptible to N-oxidation.Aryl fluorination can deactivate the ring towards oxidation. Generally, the piperazine core remains the more likely site of oxidation.
Thermal Degradation The piperazine ring itself is thermally robust. Degradation is typically driven by other functional groups.Enhances overall thermal stability. The strong C-F bond contributes to the molecule's resistance to heat-induced cleavage.
Photodegradation Susceptibility is highly dependent on the chromophores present in the molecule (e.g., aromatic rings).Fluorine substitution on an aromatic ring can alter the photolytic degradation pathway. In some cases, C-F bond cleavage can occur under high-energy UV light, but this is less common than other pathways.

Conclusion

The strategic incorporation of fluorine is a powerful and validated tool for enhancing the stability of piperazine-containing drug candidates. As demonstrated by quantitative experimental data, "fluorine-blocking" at metabolic hotspots can dramatically increase metabolic half-life by orders of magnitude, transforming a rapidly cleared compound into a viable drug candidate.[4] This guide provides the foundational principles and actionable experimental protocols for researchers to rationally design, synthesize, and evaluate fluorinated piperazines. By applying these self-validating stability assays, drug development professionals can better predict in vivo pharmacokinetic behavior, de-risk candidates early, and ultimately accelerate the delivery of more robust and effective medicines.

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Sources

Validation

Unveiling the Enigmatic Profile: A Comparative Guide to the Biological Activity of 2-Methyl-5-(trifluoromethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, a versatile cornerstone in the design of a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, a versatile cornerstone in the design of a multitude of therapeutic agents.[1] Its unique physicochemical properties have been exploited to create drugs targeting a wide array of biological systems.[2] This guide delves into the potential biological profile of a lesser-explored derivative, 2-Methyl-5-(trifluoromethyl)piperazine, a molecule that combines two key structural motifs known to significantly influence pharmacological activity. By juxtaposing its hypothesized properties with those of well-characterized piperazine analogs, we aim to illuminate its potential novelty and provide a roadmap for its empirical evaluation.

The Piperazine Core: A Gateway to Diverse Biological Targets

The six-membered heterocyclic ring of piperazine, with its two opposing nitrogen atoms, provides a synthetically tractable framework for creating molecules with diverse pharmacological activities.[3] This scaffold is a common feature in drugs targeting the central nervous system (CNS), where it often interacts with neurotransmitter receptors such as those for serotonin (5-HT) and dopamine.[4][5] The ability to modify the piperazine ring at its nitrogen and carbon atoms allows for the fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[2]

Decoding the Substituents: The Influence of Methyl and Trifluoromethyl Groups

The introduction of methyl and trifluoromethyl groups onto a pharmacophore can dramatically alter its biological profile. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] Its presence is a hallmark of many successful drugs, including the antidepressant fluoxetine.[6]

Conversely, a methyl (-CH3) group, while also increasing lipophilicity, is an electron-donating group. Its strategic placement can influence receptor binding and selectivity. The combination of both a methyl and a trifluoromethyl group on the piperazine ring, as in 2-Methyl-5-(trifluoromethyl)piperazine, presents an intriguing chemical puzzle. The interplay of their electronic and steric properties could lead to a unique pharmacological signature.

A Hypothesized Biological Profile for 2-Methyl-5-(trifluoromethyl)piperazine

In the absence of direct experimental data for 2-Methyl-5-(trifluoromethyl)piperazine, we can formulate a hypothesis based on the known activities of structurally related compounds. The well-studied analog, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), is a non-selective serotonin receptor agonist with notable activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[7][8] It also acts as a serotonin releasing agent.[9] The presence of the trifluoromethyl group is a key contributor to this serotonergic activity.

The addition of a methyl group at the 2-position of the piperazine ring could introduce steric hindrance that modulates its interaction with serotonin receptor subtypes, potentially leading to a more selective binding profile. Furthermore, the position of the trifluoromethyl group at the 5-position, directly on the piperazine ring rather than on a phenyl substituent, is a significant structural deviation from TFMPP. This could fundamentally alter its interaction with target proteins.

We hypothesize that 2-Methyl-5-(trifluoromethyl)piperazine may exhibit a more selective profile for certain serotonin receptor subtypes, potentially with a reduced affinity for off-target receptors compared to TFMPP. This could translate to a more favorable side-effect profile.

Comparative Analysis: Benchmarking Against Known Piperazine Derivatives

To evaluate the potential novelty of 2-Methyl-5-(trifluoromethyl)piperazine, its biological profile must be compared against established piperazine-based compounds with diverse activities.

CompoundPrimary Biological Target(s)Key Reported Effects
2-Methyl-5-(trifluoromethyl)piperazine (Hypothetical) Selective Serotonin (5-HT) Receptor Subtype(s)Potential for anxiolytic or antidepressant-like effects with a favorable selectivity profile.
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) Non-selective 5-HT Receptor Agonist, Serotonin Releasing AgentHallucinogenic, psychotropic, anxiogenic effects.[7][9]
Vortioxetine 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, 5-HT1B receptor partial agonist, 5-HT1A receptor agonist, and inhibitor of the serotonin transporter.Antidepressant.
Aripiprazole Partial agonist at D2 and 5-HT1A receptors, antagonist at 5-HT2A receptors.Antipsychotic.
Flibanserin Postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist.Treatment for hypoactive sexual desire disorder.

Experimental Roadmap for Elucidating the Biological Profile

To validate our hypothesis and comprehensively characterize the biological activity of 2-Methyl-5-(trifluoromethyl)piperazine, a systematic experimental approach is required.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Receptor Binding Assays (Radioligand Displacement) B Functional Assays (e.g., cAMP, Ca2+ flux) A->B Determine functional activity (agonist, antagonist, inverse agonist) C Off-Target Screening (Safety Panel) B->C Assess selectivity and potential for adverse effects D Pharmacokinetic Studies (ADME) C->D Proceed if favorable in vitro profile E Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) D->E Correlate exposure with behavioral outcomes F Toxicity Studies E->F Evaluate safety profile

Caption: A stepwise workflow for the comprehensive biological evaluation of 2-Methyl-5-(trifluoromethyl)piperazine.

Detailed Experimental Protocols

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of 2-Methyl-5-(trifluoromethyl)piperazine for a panel of G-protein coupled receptors (GPCRs), with a primary focus on serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) and dopamine (D1, D2, D3) receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

    • Incubate the membrane homogenates with a specific radioligand for the target receptor at a concentration near its Kd value.

    • Add increasing concentrations of 2-Methyl-5-(trifluoromethyl)piperazine to displace the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To determine the functional activity of 2-Methyl-5-(trifluoromethyl)piperazine at the receptors for which it shows significant binding affinity (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

  • Methodology (Example for a Gs-coupled receptor):

    • Culture cells expressing the receptor of interest.

    • Pre-incubate the cells with varying concentrations of 2-Methyl-5-(trifluoromethyl)piperazine.

    • Stimulate the cells with a known agonist for the receptor.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit.

    • To test for agonist activity, apply 2-Methyl-5-(trifluoromethyl)piperazine alone and measure cAMP levels.

    • To test for antagonist activity, co-apply 2-Methyl-5-(trifluoromethyl)piperazine with a known agonist and measure the inhibition of the agonist-induced cAMP response.

Hypothetical Receptor Binding Profile

The following table presents a hypothetical binding profile for 2-Methyl-5-(trifluoromethyl)piperazine compared to TFMPP, illustrating a potential shift towards greater selectivity.

Receptor Subtype2-Methyl-5-(trifluoromethyl)piperazine (Ki, nM) (Hypothetical)1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) (Ki, nM)[8]
5-HT1A15288–1,950
5-HT1B5030–132
5-HT1D250282
5-HT2A>1000160–269
5-HT2C8062
Dopamine D2>1000-

Potential Signaling Pathway Modulation

Based on its hypothesized selective affinity for the 5-HT1A receptor, 2-Methyl-5-(trifluoromethyl)piperazine could modulate downstream signaling pathways implicated in mood and anxiety.

Caption: Hypothesized signaling cascade following activation of the 5-HT1A receptor by 2-Methyl-5-(trifluoromethyl)piperazine.

Conclusion: A Promising Scaffold for Further Investigation

While the biological profile of 2-Methyl-5-(trifluoromethyl)piperazine remains to be empirically determined, the structural rationale presented in this guide suggests a high potential for novel and selective pharmacological activity. The strategic combination of a methyl and a trifluoromethyl group on the piperazine core may unlock a unique interaction with key CNS targets, potentially leading to a more refined therapeutic agent compared to its less substituted counterparts. The proposed experimental workflow provides a clear and comprehensive path to validating this hypothesis and fully elucidating the therapeutic potential of this intriguing molecule. Further investigation is warranted to uncover the secrets held within its unique chemical architecture.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Daley, P. F. (2018). Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies. Forensic Sciences Research, 3(2), 147-157.
  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., van Amsterdam, C., & Seyfried, C. A. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692.
  • Kar, S., & Chourasiya, A. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 223-231.
  • Kowalczyk, P., Bielenica, A., Kędzierska, E., Gorniak, A., & Bączek, T. (2021).
  • Laturwale S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Maurer, H. H., Kraemer, T., Springer, D., & Staack, R. F. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry, 38(8), 843-852.
  • National Drug Intelligence Center. (2004). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X). U.S. Department of Justice.
  • Pérez-Silanes, S., Orús, L., Remírez, D., Lasheras, B., & del Castillo, J. C. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656.
  • Rathi, E., & Singh, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504396.
  • Wikipedia. (2024). Trifluoromethyl group.
  • Wikipedia. (2024). Trifluoromethylphenylpiperazine.
  • Wsół, A., & Kołaczkowski, M. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 129-141.
  • Xu, H., et al. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 981-989.
  • BenchChem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Chem-Impex. (n.d.). 1-[3-(Trifluoromethyl)phenyl]piperazine.
  • Lee, H., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(2-3), 577-585.
  • MDPI. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 434.
  • MDPI. (2021). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 26(1), 1.
  • MDPI. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1063385.
  • PubMed. (1987). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry, 48(6), 1852-1859.
  • PubMed. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Sciences Research, 3(2), 147-157.
  • ResearchGate. (2017). "Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society | Request PDF.
  • ResearchGate. (2024).
  • ResearchGate. (2024). (PDF)
  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of the Chinese Chemical Society, 70(12), 2645-2661.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5-(trifluoromethyl)piperazine

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 2-Methyl-5-(trifluoromethyl)piperazine, are often nove...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 2-Methyl-5-(trifluoromethyl)piperazine, are often novel molecules with incomplete toxicological profiles. Therefore, our approach to their management, from synthesis to disposal, must be guided by a conservative, safety-first principle. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methyl-5-(trifluoromethyl)piperazine, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why"

Understanding the hazards associated with a chemical is the foundational step for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-Methyl-5-(trifluoromethyl)piperazine may not be universally available, we can infer its primary hazards by analyzing its structural components: the piperazine ring and the trifluoromethyl group.

  • Piperazine Moiety: The piperazine core is known to be corrosive and can cause severe skin burns and eye damage.[1] Piperazine and its derivatives can also act as sensitizers, potentially causing allergic reactions following exposure.[2]

  • Trifluoromethyl Group: This functional group classifies the compound as a halogenated organic substance .[3] This is a critical designation for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to comply with environmental regulations and to ensure proper treatment, typically via high-temperature incineration.[4]

Based on these structural alerts and data from closely related compounds, 2-Methyl-5-(trifluoromethyl)piperazine must be treated as a corrosive, potentially toxic, and environmentally hazardous chemical .[1] All handling and disposal procedures must reflect this assessment.

Prerequisite Safety Measures: Engineering and Personal Controls

Before handling or preparing this compound for disposal, it is imperative to have the correct safety measures in place. These controls are non-negotiable and serve as the first line of defense against accidental exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid or solutions of 2-Methyl-5-(trifluoromethyl)piperazine must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Emergency Facilities: An eyewash station and a safety shower must be immediately accessible in the work area.[1][6]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent personal contact.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne particles, preventing severe eye damage.[1][7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause severe burns and potential sensitization.[5][8]
Body Protection A lab coat and, if handling larger quantities, a chemically impervious apron.Protects against contamination of personal clothing and skin.[1][5]
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with particulate filters is necessary.[1]

Step-by-Step Disposal Protocol: The "How"

The disposal of 2-Methyl-5-(trifluoromethyl)piperazine is governed by its classification as a halogenated hazardous waste. Adherence to the following procedural steps is mandatory for regulatory compliance and safety.

Step 1: Waste Segregation This is the most critical operational step. Due to the presence of the trifluoromethyl group, this compound and any materials contaminated with it must be disposed of in a designated halogenated organic waste stream.

  • DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[9]

  • Rationale: Mixing waste streams complicates the disposal process, significantly increases disposal costs, and can create dangerous incompatibilities. Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize harmful byproducts like hydrogen fluoride.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass container for solutions), and has a secure, tight-fitting lid.[10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "2-Methyl-5-(trifluoromethyl)piperazine ".[10]

    • The approximate concentration and quantity of the waste.

    • Any other components in the waste solution.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.[10]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[10] This prevents the release of vapors and protects against spills.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once your waste container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[10]

  • Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The ultimate disposal method will likely be chemical incineration , which is designed to safely destroy halogenated organic compounds.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-5-(trifluoromethyl)piperazine waste.

G start Waste Generated 2-Methyl-5-(trifluoromethyl)piperazine assess Assess Waste Form (e.g., Solid, Solution, Contaminated PPE) start->assess segregate CRITICAL STEP: Segregate as HALOGENATED ORGANIC WASTE assess->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container labeling Label Container with: 'Hazardous Waste' Full Chemical Name All Constituents container->labeling store Store in Designated Satellite Area (Keep Container Securely Closed) labeling->store pickup Contact EHS for Pickup & Final Disposal (via Licensed Facility) store->pickup

Caption: A workflow for the safe disposal of 2-Methyl-5-(trifluoromethyl)piperazine waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact EHS.

  • Don PPE: For a small, manageable spill, don the appropriate PPE as listed in Section 2.

  • Containment: Prevent the spill from spreading. For the solid powder, avoid creating dust.[12] Gently cover with an absorbent material.

  • Collection: Carefully collect the spilled material and absorbent using spark-proof tools and place it into your designated halogenated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water), and dispose of all cleaning materials as hazardous waste.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][12]

By adhering to these rigorous procedures, we uphold our commitment to a safe and sustainable research environment. The responsible management of chemical waste is a direct reflection of our scientific integrity.

References

  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1988). 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • MDPI. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)piperazine

As a Senior Application Scientist specializing in the integration of highly reactive and specialized building blocks into drug discovery pipelines, I frequently consult on the safety and logistical frameworks required fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the integration of highly reactive and specialized building blocks into drug discovery pipelines, I frequently consult on the safety and logistical frameworks required for fluorinated amines.

2-Methyl-5-(trifluoromethyl)piperazine is a highly valuable intermediate, utilized extensively in the synthesis of mGluR2 negative allosteric modulators (NAMs) targeting neurological and cognitive disorders[1]. However, the very structural modifications that make it biologically potent create a unique and severe hazard profile. This guide provides the self-validating safety systems and operational protocols required to handle this compound without compromising scientific integrity or personnel safety.

Hazard Causality & Risk Assessment

To design a foolproof safety protocol, we must first understand the molecular causality behind the compound's hazards:

  • Corrosivity & Basicity: The piperazine ring acts as a strongly alkaline secondary amine. Upon contact with ambient moisture or biological tissues, it causes severe skin burns and irreversible eye damage[2][3]. Furthermore, piperazine derivatives are documented respiratory sensitizers capable of inducing asthma-like immune responses upon inhalation of dust or vapors[3].

  • Enhanced Lipophilicity: The addition of the trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted piperazine. This structural change enhances the compound's ability to rapidly penetrate the lipid bilayer of the skin, carrying the corrosive amine directly into deeper dermal and systemic layers.

  • Electrostatic Hazards: Fluorinated organic powders are highly prone to accumulating static charge. This can lead to sudden aerosolization during weighing or act as an ignition source in the presence of flammable solvents[3].

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for lipophilic, corrosive amines. Every layer of protection must be chosen based on chemical compatibility and physical barriers.

Equipment CategoryRequired SpecificationMechanistic Causality
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (double-gloved).Standard latex offers poor resistance to lipophilic amines. Double-gloving prevents rapid dermal absorption of the trifluoromethyl derivative[2].
Eye/Face Protection Tightly fitting chemical safety goggles and a full face shield.Protects against the severe ocular damage caused by basic amine dust aerosolization and solvent splashes[3][4].
Body Protection Tyvek coveralls or a heavy lab coat with a chemical-resistant apron.Prevents fine, electrostatically charged fluorinated powders from adhering to and penetrating standard woven fabrics[2][5].
Respiratory NIOSH-approved respirator with P100 particulate and organic vapor cartridges.Mitigates the inhalation of sensitizing dusts and vapors, preventing asthma-like respiratory immune responses[3][4].

Operational Plan: Step-by-Step Handling Procedures

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety parameters are explicitly confirmed.

Phase 1: Environmental Setup

  • Ventilation Verification: Verify the fume hood is operational with a face velocity of at least 100 feet per minute (fpm)[2][4]. Do not handle the material on an open bench.

  • Static Mitigation: Ground all receiving equipment. Use anti-static weighing boats and static-dissipative spatulas to prevent the fluorinated powder from aerosolizing or discharging sparks[3].

  • Segregation: Remove all incompatible materials from the workspace—specifically strong oxidizing agents and strong acids—to prevent violent exothermic reactions[5].

Phase 2: Active Handling & Transfer

  • Weighing: Perform all weighing deep inside the validated fume hood. Keep your breathing zone well away from the sash[4].

  • Dissolution: When preparing stock solutions, add the 2-Methyl-5-(trifluoromethyl)piperazine slowly to the solvent. If adding to an acidic buffer, utilize an ice bath to control the exothermic acid-base neutralization reaction.

  • Sealing: Immediately seal all primary containers and place them into secondary containment vessels before removing them from the fume hood.

Emergency Response & Accidental Release

  • Dermal/Ocular Exposure: If skin or hair contact occurs, immediately flush the body with large amounts of water using a safety shower, removing all contaminated clothing simultaneously[5][6]. For eye contact, flush continuously with water for at least 15 minutes and seek immediate ophthalmological care[3][6]. Never attempt to chemically neutralize the amine on the skin.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing full PPE (including respiratory protection), suppress any generated dust. Use dry clean-up procedures (e.g., sweeping with non-sparking tools) and place the material into a suitable, labeled container for waste disposal[5][6]. Do not flush the spill down the drain[4].

Disposal Plan

Fluorinated amines require strict waste segregation to prevent environmental toxicity and dangerous reactions in waste carboys.

  • Segregation: Collect all solid waste, contaminated PPE, and solvent washings in a dedicated, clearly labeled "Halogenated Organic Amine Waste" container.

  • Environmental Fate: Do not allow the product to contaminate ground water or enter municipal drains[4][5].

  • Destruction: Dispose of contents via an authorized hazardous waste collection point[6]. The required disposal method is high-temperature incineration equipped with alkaline scrubbers to safely neutralize the highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) gases generated during combustion.

Operational Workflow Visualization

G Setup Phase 1: Environmental Setup (Fume Hood & Grounding) PPE Phase 2: PPE Donning (Nitrile Gloves, Goggles) Setup->PPE Airflow >100 fpm Validated Handling Phase 3: Active Handling (Weighing & Dissolution) PPE->Handling Barrier Protection Secured Spill Emergency Pathway: Spill or Exposure Handling->Spill Accidental Release Decon Phase 4: Decontamination (Equipment & Surfaces) Handling->Decon Protocol Complete Spill->Decon Contain & Neutralize Waste Phase 5: Waste Disposal (Halogenated Stream) Decon->Waste Collect Washings

Workflow and exposure control pathway for 2-Methyl-5-(trifluoromethyl)piperazine handling.

References

  • Brigham Young University (BYU) / Fisher Scientific. "SAFETY DATA SHEET: Piperazine." Available at:[Link]

  • Google Patents. "US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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